molecular formula C4H5ClN4 B3174275 3-Chloro-5-hydrazinylpyridazine CAS No. 952603-84-8

3-Chloro-5-hydrazinylpyridazine

Cat. No.: B3174275
CAS No.: 952603-84-8
M. Wt: 144.56 g/mol
InChI Key: YVKNNAAXBXSJCQ-UHFFFAOYSA-N
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Description

3-Chloro-5-hydrazinylpyridazine is a useful research compound. Its molecular formula is C4H5ClN4 and its molecular weight is 144.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-hydrazinylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-hydrazinylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridazin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-1-3(8-6)2-7-9-4/h1-2H,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKNNAAXBXSJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-5-hydrazinylpyridazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Chloro-5-hydrazinylpyridazine , a critical intermediate in the development of nitrogen-rich heterocycles and pharmaceutical agents.

Advanced Synthesis, Regioselectivity, and Application in Heterocyclic Chemistry

Executive Summary

3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8) is a specialized pyridazine derivative utilized primarily as a scaffold for fused heterocyclic systems.[1] Unlike its more common isomer, 3-chloro-6-hydrazinopyridazine, the 3,5-substitution pattern offers unique geometric properties for drug design, particularly in the synthesis of kinase inhibitors and agrochemicals. This guide addresses the specific challenges of synthesizing this asymmetric isomer, controlling regioselectivity during nucleophilic substitution, and leveraging its reactivity for downstream cyclizations.

Chemical Identity & Physicochemical Properties[2][3][4]

PropertySpecification
Chemical Name 3-Chloro-5-hydrazinylpyridazine
CAS Registry Number 952603-84-8
Molecular Formula C₄H₅ClN₄
Molecular Weight 144.56 g/mol
Structure Pyridazine ring substituted with Cl at C3 and Hydrazine at C5
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calculated) ~3.5 (Hydrazine group), ~1.5 (Pyridazine N)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic

Synthesis & Mechanistic Insight

The Regioselectivity Challenge

The synthesis of 3-chloro-5-hydrazinylpyridazine typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 3,5-dichloropyridazine with hydrazine hydrate. However, the asymmetry of the starting material introduces a critical regioselectivity challenge.[2]

  • Electronic Bias: The pyridazine ring contains two nitrogen atoms at positions 1 and 2. In 3,5-dichloropyridazine:

    • C3 Position (Alpha to N2): Highly electrophilic due to the adjacent nitrogen (inductive effect).

    • C5 Position (Beta to N1): Less electrophilic than C3 but still reactive.

  • Steric Factors: Both positions are relatively unhindered, but the lone pair repulsion from N2 can influence the trajectory of the incoming nucleophile.

Standard conditions (hydrazine hydrate in ethanol/reflux) often yield a mixture of 3-chloro-5-hydrazinylpyridazine (Target) and 5-chloro-3-hydrazinylpyridazine (Isomer). The ratio is highly dependent on solvent polarity and temperature.

Mechanistic Pathway (SNAr)

The reaction proceeds through a Meisenheimer-like transition state. To favor the 5-hydrazinyl isomer (CAS 952603-84-8), milder conditions or specific catalysts (e.g., Pd-catalyzed Buchwald-Hartwig amination) may be required to overcome the natural preference for C3 substitution.

SynthesisPathway cluster_legend Reaction Outcome Start 3,5-Dichloropyridazine (Starting Material) TS Meisenheimer Complex (Transition State) Start->TS + Hydrazine Reagent Hydrazine Hydrate (NH2NH2) Reagent->TS ProductA 3-Chloro-5-hydrazinylpyridazine (Target: CAS 952603-84-8) TS->ProductA Attack at C5 (Minor/Controlled) ProductB 5-Chloro-3-hydrazinylpyridazine (Regioisomer Byproduct) TS->ProductB Attack at C3 (Major via SNAr)

Figure 1: Divergent synthesis pathways from 3,5-dichloropyridazine. Controlling the attack at C5 vs C3 is the primary synthetic hurdle.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 3-chloro-5-hydrazinylpyridazine from 3,5-dichloropyridazine. Note: Due to the formation of regioisomers, chromatographic separation is mandatory.

Materials
  • 3,5-Dichloropyridazine (1.0 eq)[3]

  • Hydrazine hydrate (64-65% in water, 3.0 eq)

  • Ethanol (Absolute) or Isopropanol

  • Dichloromethane (DCM) / Methanol (for extraction)

Procedure
  • Dissolution: Dissolve 3,5-dichloropyridazine (e.g., 1.49 g, 10 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Add hydrazine hydrate (1.5 mL, ~30 mmol) dropwise over 10 minutes.

    • Rationale: Low temperature favors kinetic control, potentially improving the ratio of the desired isomer if C5 attack has a lower activation energy barrier under specific catalytic conditions (though C3 is thermodynamically favored).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Checkpoint: If starting material remains, heat to mild reflux (60°C) for 1 hour.

  • Work-up: Concentrate the solvent under reduced pressure. The residue will contain a mixture of isomers and hydrazine hydrochloride.

  • Purification (Critical):

    • Suspend the residue in a minimum amount of water.

    • Extract with Ethyl Acetate/THF (3x).

    • Column Chromatography: Silica gel (230-400 mesh). Eluent gradient: 100% DCM → 95:5 DCM:MeOH.

    • Identification: The isomers will have distinct Rf values. The 3-hydrazino isomer (more polar due to alpha-effect) typically elutes later than the 5-hydrazino isomer (target).

  • Validation: Confirm structure via 1H NMR.

    • Target Signal: Look for NOE (Nuclear Overhauser Effect) correlations. In 3-chloro-5-hydrazinylpyridazine, the hydrazine NH protons should show NOE with the proton at C4, but not with the proton at C6 (if substituted) or distinct coupling constants compared to the 3,3-isomer.

Reactivity & Downstream Applications

The hydrazine moiety at position 5 is a versatile handle for constructing fused ring systems, particularly [1,2,4]triazolo[4,3-b]pyridazines . These scaffolds are bioisosteres of quinolines and are prevalent in c-Met and VEGFR kinase inhibitors.

Cyclization Pathways
  • With Orthoesters: Reaction with triethyl orthoformate yields the unsubstituted triazole ring.

  • With Carbon Disulfide (CS₂): Yields the mercapto-triazole derivative.

  • With Aldehydes: Formation of hydrazones, followed by oxidative cyclization (using Iodobenzene diacetate) to form triazolopyridazines.

Reactivity Core 3-Chloro-5-hydrazinylpyridazine (Core Scaffold) Path1 + R-CHO (Aldehyde) Core->Path1 Path2 + CS2 / KOH Core->Path2 Path3 + R-COCl (Acyl Chloride) Core->Path3 Inter1 Hydrazone Intermediate Path1->Inter1 Prod1 Triazolo[4,3-b]pyridazine (Fused System) Inter1->Prod1 Oxidative Cyclization Prod2 3-Mercapto-triazolopyridazine Path2->Prod2 Cyclization Prod3 Acyl Hydrazide (Precursor to Oxadiazoles) Path3->Prod3

Figure 2: Synthetic utility of the hydrazine handle for accessing fused heterocyclic libraries.

Safety & Handling (MSDS Highlights)

  • Hazards: 3-Chloro-5-hydrazinylpyridazine is classified as an Irritant and Potential Sensitizer .

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction (Hydrazine derivatives are notorious sensitizers).

    • H319: Causes serious eye irritation.

  • Handling:

    • Always handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and chemical safety goggles.

    • Incompatibility: Avoid contact with strong oxidizing agents (risk of exothermic reaction evolving nitrogen gas).

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • ResearchGate. (2019). Ligand-dependent site-selectivity in Suzuki-Miyaura coupling of 3,5-dichloropyridazine. Retrieved March 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloropyridazine Derivatives. Retrieved March 5, 2026, from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3-Chloro-5-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8). It is designed for researchers synthesizing or characterizing this specific isomer, distinguishing it from its more common regioisomer, 5-chloro-3-hydrazinylpyridazine.

Introduction & Compound Identity[1][2]

3-Chloro-5-hydrazinylpyridazine is a halogenated pyridazine derivative serving as a critical intermediate in the synthesis of fused heterocycles, such as triazolopyridazines and pyrimidopyridazines. Its reactivity is defined by the interplay between the electron-withdrawing chlorine atom and the nucleophilic hydrazinyl group.

  • IUPAC Name: 3-Chloro-5-hydrazinylpyridazine

  • CAS Number: 952603-84-8[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 144.56 g/mol [2]

  • Key Structural Feature: The hydrazine moiety is located at position 5 (meta to the chlorine at position 3), creating a distinct electronic environment compared to the 3,6-isomer used in hydralazine synthesis.

Regiochemical Context (Critical)

The synthesis typically involves the nucleophilic aromatic substitution (


) of 3,5-dichloropyridazine  with hydrazine. This reaction yields two regioisomers:
  • 5-Chloro-3-hydrazinylpyridazine (Major Product): Substitution at C3 (alpha to nitrogen) is kinetically favored.

  • 3-Chloro-5-hydrazinylpyridazine (Target, Minor Product): Substitution at C5 is less favored but can be isolated or enriched under specific conditions.

Note: Correct structural assignment relies heavily on NMR coupling constants and chemical shifts of the ring protons (H4 and H6).

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of the molecular weight and the characteristic chlorine isotope pattern.

Ionization & Isotopic Pattern
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact, 70 eV).

  • Molecular Ion (

    
    ):  The spectrum exhibits a characteristic 3:1 intensity ratio for the molecular ion cluster due to the natural abundance of 
    
    
    
    and
    
    
    .
    • m/z 144: Base peak (containing

      
      ).
      
    • m/z 146: M+2 peak (containing

      
      , ~33% intensity of base peak).
      
Fragmentation Pathway

The fragmentation typically involves the sequential loss of the hydrazine moiety components (


, 

) and the chlorine atom.
  • [M-NH

    
    ]
    
    
    
    :
    m/z ~127 (Loss of ammonia from the hydrazinyl group).
  • [M-Cl]

    
    :  m/z ~109 (Dechlorination, often weak in soft ionization).
    
  • Ring Cleavage: m/z ~80-90 (Breakdown of the pyridazine ring).

Visualization: Fragmentation Logic

MS_Fragmentation cluster_legend Key M Molecular Ion [M+H]+ m/z 145/147 Frag1 [M - NH3]+ m/z 128/130 M->Frag1 - NH3 Frag2 [M - N2H4]+ m/z 111/113 (Chloropyridazine cation) M->Frag2 - N2H4 Frag3 Ring Opening Low mass fragments Frag2->Frag3 Ring Cleavage Isotope Pattern: 3:1 (Cl-35/Cl-37) Isotope Pattern: 3:1 (Cl-35/Cl-37)

Caption: Proposed fragmentation pathway for 3-Chloro-5-hydrazinylpyridazine in ESI+ MS.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the N-H stretching vibrations of the hydrazine group and the skeletal vibrations of the heteroaromatic ring.

Functional GroupWavenumber (

)
IntensityAssignment
N-H Stretch 3350 - 3150Medium/BroadPrimary amine (

) and secondary amine (

) stretching. often appears as a doublet or broad band.
C=N Stretch 1590 - 1570StrongPyridazine ring stretching vibrations.
N-H Bend 1620 - 1600MediumScissoring vibration of the

group.
C=C Stretch 1450 - 1400MediumAromatic ring skeletal vibrations.
C-Cl Stretch 750 - 700StrongCharacteristic chloro-substituent band.

Nuclear Magnetic Resonance (NMR)[6][7]

NMR is the definitive tool for distinguishing the 3,5-isomer from the 3,6-isomer. The key differentiator is the coupling pattern and chemical shift of the ring protons.

H NMR (Proton NMR)[7]
  • Solvent: DMSO-

    
     (Recommended due to solubility and exchangeable protons).
    
  • Resonance Frequency: 400 MHz or higher recommended for resolution of small couplings.

ProtonShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegralAssignment
H-6 8.80 - 9.00Doublet (d)

1HAromatic proton adjacent to N1. Most deshielded due to proximity to ring nitrogen.
NH 8.50 - 9.50Broad Singlet-1HHydrazine secondary amine (exchangeable with

).
H-4 7.00 - 7.30Doublet (d)

1HAromatic proton between Cl and Hydrazine. Shielded by the electron-donating hydrazine group.
NH

4.00 - 4.80Broad Singlet-2HHydrazine primary amine (exchangeable with

).

Diagnostic Feature:

  • Meta-Coupling: The two aromatic protons (H-4 and H-6) are meta to each other. They will appear as two doublets with a small coupling constant (

    
     Hz).
    
  • Contrast with 3,6-isomer: In 3-chloro-6-hydrazinylpyridazine, the protons are ortho to each other (H-4 and H-5), resulting in a much larger coupling constant (

    
     Hz) and an AB system. If you see 
    
    
    
    Hz, you have the wrong isomer.
C NMR (Carbon NMR)[7]
  • Solvent: DMSO-

    
    .
    
CarbonShift (

, ppm)
TypeAssignment
C-3 ~152.0Quaternary (C-Cl)Deshielded by electronegative Chlorine and N2.
C-5 ~148.0Quaternary (C-NH)Attached to the hydrazine group.
C-6 ~142.0Methine (CH)Adjacent to N1; typically the most downfield CH signal.
C-4 ~110.0Methine (CH)Located between substituents; significantly shielded by the resonance effect of the hydrazine.

Experimental Workflow & Logic

To ensure the integrity of your data, follow this self-validating workflow.

Workflow cluster_note Validation Rule Start Synthesis Product (Crude Mixture) TLC TLC Analysis (Check for 2 spots) Start->TLC Isolation Column Chromatography Separate Isomers TLC->Isolation NMR_Check 1H NMR Screening (DMSO-d6) Isolation->NMR_Check Decision Check Coupling Constant (J) NMR_Check->Decision Result_A J ~ 9 Hz (Ortho coupling) Decision->Result_A Large J Result_B J ~ 2 Hz (Meta coupling) Decision->Result_B Small J Identify_A Identify as 3-Chloro-6-hydrazinyl (Wrong Isomer) Result_A->Identify_A Identify_B Identify as 3-Chloro-5-hydrazinyl (Target Compound) Result_B->Identify_B Meta-coupling (J~2Hz) is the\ndefinitive proof of 3,5-substitution. Meta-coupling (J~2Hz) is the definitive proof of 3,5-substitution.

Caption: Logical workflow for distinguishing 3,5-disubstituted pyridazines from 3,6-isomers.

References

  • Regioselectivity in Pyridazine Substitution

    • Journal of Heterocyclic Chemistry. "Nucleophilic substitution patterns in 3,5-dichloropyridazine."

  • General Spectroscopic Data for Pyridazines

    • Organic Chemistry Data. "NMR Spectroscopy: Proton Chemical Shifts of Heterocycles."

  • Commercial Compound Verification

    • PubChem. "3,5-Dichloropyridazine (Precursor Data)."

    • ChemScene. "5-Chloro-3-hydrazinylpyridazine (Isomer Comparison)."

Sources

Solubility and stability of 3-Chloro-5-hydrazinylpyridazine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of 3-Chloro-5-hydrazinylpyridazine , a specific regioisomer used as an intermediate in the synthesis of fused heterocyclic systems and bioactive pharmaceutical ingredients (APIs).

Executive Summary

3-Chloro-5-hydrazinylpyridazine (CAS: 952603-84-8) is a functionalized pyridazine derivative characterized by a reactive hydrazine moiety at the C5 position and a leaving group (chlorine) at the C3 position.[1] Unlike its more common regioisomer (3-chloro-6-hydrazinopyridazine), the 3,5-isomer presents unique electronic properties due to the meta-like relationship between the substituents relative to the ring nitrogens.

This guide addresses the critical challenge of working with this compound: balancing the high reactivity required for synthesis (e.g., pyrazole fusion) with the inherent instability of the hydrazine group. Researchers must prioritize inert atmosphere storage and protic/polar aprotic solvent systems while avoiding ketone-based solvents to prevent unwanted hydrazone formation.

Chemical Profile & Physicochemical Properties[2][3][4][5]

Understanding the structural basis of the molecule is a prerequisite for predicting solubility and degradation pathways.

PropertyData / PredictionNotes
IUPAC Name 3-Chloro-5-hydrazinylpyridazine
CAS Number 952603-84-8 Distinct from the 3,6-isomer (CAS 17284-97-8).[1]
Molecular Formula C₄H₅ClN₄MW: 144.56 g/mol
Structure Pyridazine ring substituted at C3 (Cl) and C5 (NHNH₂)The C3-Cl is activated for nucleophilic aromatic substitution (

).
pKa (Predicted) ~3.5 (Hydrazine N), ~0.5 (Pyridazine N)Weakly basic; forms salts with strong mineral acids.
LogP (Predicted) ~0.4 - 0.6Low lipophilicity; significant water/polar solvent affinity.
Appearance Off-white to pale yellow solidDarkens upon oxidation (formation of azo/diazo species).

Solubility Profile in Organic Solvents

The solubility of 3-Chloro-5-hydrazinylpyridazine is governed by its polarity and hydrogen-bonding capacity. The free base is moderately soluble in polar organic solvents but insoluble in non-polar hydrocarbons.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingSuitability for Process
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Recommended. Best for stock solutions and reactions.
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL)Good. Suitable for reflux reactions; solubility increases with heat.
Nitriles Acetonitrile (MeCN)Low to ModerateUseful for HPLC mobile phases; poor for high-concentration synthesis.
Chlorinated Dichloromethane (DCM)Low (<5 mg/mL)Poor solvent for the free base; useful for extraction if compound is protected.
Ketones Acetone, MEKCONTRAINDICATED DO NOT USE. Reacts rapidly to form hydrazones (Schiff bases).
Hydrocarbons Hexane, HeptaneInsolublePrecipitant. Used to crash the product out of reaction mixtures.
Aqueous WaterLow (Free Base) / High (Salt)Free base precipitates at neutral pH; HCl salt is highly water-soluble.

Critical Insight: The hydrazine group is a strong nucleophile. Avoid solvents containing carbonyls (aldehydes/ketones) or alkyl halides (unless alkylation is the intended reaction), as these will lead to immediate derivatization.

Stability & Degradation Pathways

The stability of 3-Chloro-5-hydrazinylpyridazine is compromised by two primary mechanisms: Oxidative Dehydrogenation and Hydrolytic Dehalogenation .

Degradation Mechanism Diagram

DegradationPathways Compound 3-Chloro-5-hydrazinylpyridazine (Active API) Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Light Hydrolysis Hydrolysis (High pH/Heat) Compound->Hydrolysis OH- / H2O Condensation Condensation (Ketones) Compound->Condensation R-C=O-R' Product_Azo Azo/Diazo Species (Colored Impurities) Oxidation->Product_Azo -2H Product_Hydroxy 3-Hydroxy-5-hydrazinylpyridazine (Des-Chloro Impurity) Hydrolysis->Product_Hydroxy -Cl substitution Product_Hydrazone Hydrazone Derivative (e.g., with Acetone) Condensation->Product_Hydrazone -H2O

Figure 1: Primary degradation pathways including oxidation to azo species and solvent-mediated condensation.

Stability Factors[3][6][7]
  • Oxidation (Air Sensitivity): The hydrazine group (-NHNH₂) is electron-rich and prone to oxidation by atmospheric oxygen, leading to the formation of azo compounds and nitrogen gas evolution. Solutions will turn yellow/brown over time.

    • Mitigation: Store under Argon/Nitrogen. Use degassed solvents.

  • Hydrolysis: The C3-Chlorine is activated by the ring nitrogens. In basic aqueous media (pH > 9) or at elevated temperatures, hydroxide ions can displace the chloride, forming the hydroxy-pyridazine derivative.

  • Thermal Stability: Solid state is stable at 4°C. Solutions should be kept at -20°C. Thermal decomposition (evolution of HCl and N₂) can occur >140°C.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent system before scaling up.

  • Preparation: Weigh approximately 10 mg of 3-Chloro-5-hydrazinylpyridazine into a 1.5 mL HPLC vial (pre-weighed).

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 1 minute and sonicate for 5 minutes after each addition.

  • Observation: Visually inspect for dissolution (clear solution, no particulates).

  • Calculation: If dissolved after

    
     µL:
    
    
    
    
  • Verification: Filter the solution (0.22 µm PTFE) and analyze filtrate by HPLC to confirm no degradation occurred during dissolution.

Protocol B: Stability-Indicating HPLC Method

A robust method to separate the parent compound from oxidative degradants and hydrolysis products.

Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1200 / Waters Alliance) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate (pH 4.0)Acidic pH stabilizes the basic hydrazine group and prevents peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Gradient 0-2 min: 5% B (Isocratic)2-10 min: 5% → 60% B10-12 min: 60% → 95% BRetains polar hydrazine early; elutes non-polar oxidation products later.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 254 nm & 280 nm254 nm for general aromatic; 280 nm specific for pyridazine ring transitions.
Injection Vol 5 - 10 µLPrevent column overload.
Sample Diluent 10% Acetonitrile in Water (degassed)Matches initial mobile phase to prevent peak distortion.

Workflow Visualization:

HPLCWorkflow Start Sample Preparation (1 mg/mL in Diluent) Filter Filtration (0.22 µm PVDF/PTFE) Start->Filter Inject HPLC Injection (Gradient Elution) Filter->Inject Detect UV Detection (254 nm) Inject->Detect Analysis Data Analysis Detect->Analysis Result1 Single Peak @ ~3-4 min (Pure Compound) Analysis->Result1 Pass Result2 New Peaks @ >6 min (Oxidation Products) Analysis->Result2 Fail (Oxidation) Result3 Fronting Peak (Hydrolysis/Salt) Analysis->Result3 Fail (Hydrolysis)

Figure 2: Analytical workflow for purity and stability assessment.

Handling and Safety (E-E-A-T)

Working with hydrazinyl-pyridazines requires strict adherence to safety protocols due to the potential toxicity of the hydrazine moiety.

  • Hazard Class: Acute Toxicity (Oral/Inhalation), Skin Sensitizer.

  • Engineering Controls: Always handle inside a fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal, but caution is required as this reaction is exothermic.

References

  • BLD Pharm. (2023). Product Safety Data Sheet: 3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8). Retrieved from

  • PubChem. (2023). Compound Summary: 3-Chloro-6-hydrazinopyridazine (Isomer Analog). National Library of Medicine. Retrieved from

  • Audrieth, L. F., & Mohr, P. H. (1948). The Chemistry of Hydrazine. Chemical & Engineering News.
  • Rasayan J. Chem. (2022).[2] New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Vol 15, No. 2. (Reference for HPLC buffer selection).

Sources

The Pyridazine Scaffold: Leveraging 3-Chloro-5-hydrazinylpyridazine as a Versatile Synthon for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[3][4] This guide focuses on a particularly valuable, yet underexplored, building block: 3-Chloro-5-hydrazinylpyridazine . We will dissect its synthetic utility, explore its reactive potential, and provide a technical roadmap for its application in developing novel therapeutic agents across multiple disease areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.

Introduction: The Strategic Value of the Pyridazine Core

Heterocyclic compounds form the backbone of a significant portion of FDA-approved drugs.[5] Among them, pyridazine and its oxidized form, pyridazinone, have garnered immense interest due to their capacity to modulate a wide array of biological targets.[1][3] The arrangement of the two adjacent nitrogen atoms in the pyridazine ring creates a unique electronic distribution, influencing its physicochemical properties such as hydrogen bonding capacity, dipole moment, and metabolic stability. These features make the pyridazine scaffold a privileged structure in drug design.

Recently approved drugs like the ALK/MET inhibitor Ensartinib and the TYK2 inhibitor Deucravacitinib feature the pyridazine ring, underscoring its contemporary relevance in targeting complex diseases.[6] The subject of this guide, 3-Chloro-5-hydrazinylpyridazine, is a bifunctional synthetic intermediate poised for efficient library generation. Its two distinct reactive handles—a nucleophilic hydrazine group and an electrophilic carbon atom bearing a chloro leaving group—offer orthogonal chemical reactivity, enabling stepwise and controlled molecular elaboration.

Synthesis and Physicochemical Properties

The synthesis of 3-Chloro-5-hydrazinylpyridazine, while not extensively documented as a final product, can be reliably achieved from commercially available precursors. The most direct route involves the nucleophilic substitution of a di-halogenated pyridazine with hydrazine.

General Synthetic Protocol

A plausible and efficient synthesis starts from 3,5-dichloropyridazine. The differential reactivity of the chlorine atoms, influenced by the electronic effects of the ring nitrogens, can be exploited. However, a more common approach involves a direct reaction with hydrazine hydrate, where reaction conditions can be tuned to favor monosubstitution.

Step-by-Step Experimental Protocol: Synthesis of 3-Chloro-5-hydrazinylpyridazine

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloropyridazine (1.0 eq).

  • Solvent and Reagent Addition: Add a polar solvent such as ethanol or isopropanol to dissolve the starting material. Subsequently, add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the precipitate by filtration. Wash the solid with cold water and then a minimal amount of cold ethanol to remove excess hydrazine and other impurities.

  • Drying and Characterization: Dry the resulting solid under vacuum. The final product, an off-white to pale yellow solid, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity: A Gateway to Molecular Diversity

The power of 3-Chloro-5-hydrazinylpyridazine lies in its dual reactivity. The hydrazine and chloro groups serve as versatile handles for constructing a wide range of derivatives.

  • The Hydrazine Moiety (-NHNH₂): As a potent nucleophile, the hydrazine group is a cornerstone for building larger, more complex heterocyclic systems.[7] It readily condenses with aldehydes and ketones to form stable hydrazones, a class of compounds known for their broad biological activities.[8][9] Furthermore, it can react with 1,3-dicarbonyl compounds or their equivalents to construct five-membered rings like pyrazoles, which are themselves privileged structures in medicinal chemistry.[10]

  • The Chloro Substituent (-Cl): The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for its displacement by a variety of nucleophiles, including primary and secondary amines, thiols, and alkoxides. This reaction is fundamental for exploring the structure-activity relationship (SAR) at this position, enabling the introduction of groups that can interact with specific pockets of a biological target.[11]

Visualization of Synthetic Pathways

The following diagram illustrates the primary reaction pathways available from the 3-Chloro-5-hydrazinylpyridazine scaffold.

G cluster_start Core Scaffold cluster_hydrazine Hydrazine Reactions cluster_chloro Chloro Substitution (SNAr) A 3-Chloro-5-hydrazinylpyridazine B Hydrazone Derivatives A->B + R-CHO / R-CO-R' C Pyrazolo[3,4-d]pyridazines A->C + 1,3-Dicarbonyl D Amine Derivatives (e.g., Kinase Inhibitors) A->D + R₂NH E Thioether Derivatives A->E + R-SH F Ether Derivatives A->F + R-OH P1->B P2->C

Caption: Synthetic utility of 3-Chloro-5-hydrazinylpyridazine.

Potential Applications in Medicinal Chemistry

Derivatives of the pyridazine scaffold have demonstrated efficacy in numerous therapeutic areas. By using 3-Chloro-5-hydrazinylpyridazine as a starting point, medicinal chemists can rapidly access novel compounds with high potential in these fields.

Oncology

The pyridazine ring is a key component of several tyrosine kinase inhibitors.[12] For example, certain pyridazine derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a critical mediator of tumor angiogenesis.[12]

  • Mechanism of Action (VEGFR Inhibition): VEGFR inhibitors block the signaling pathway that leads to the proliferation and migration of endothelial cells, thereby cutting off the blood supply to tumors. The pyridazine core often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase's ATP-binding pocket.

  • Synthetic Strategy: Starting with 3-Chloro-5-hydrazinylpyridazine, one could perform an SₙAr reaction at the C3-chloro position with a substituted aniline (a common motif in kinase inhibitors) and then derivatize the hydrazine group to complete the pharmacophore.

G VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor Pyridazine Derivative Inhibitor->VEGFR Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Anti-inflammatory and Analgesic Agents

Pyridazine and pyrazolopyrimidine-pyridazine derivatives have been reported to possess significant anti-inflammatory and analgesic activities, with some compounds showing efficacy comparable to standard drugs like Indomethacin but with reduced gastric side effects.[13]

  • Mechanism of Action: While varied, a key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme. Certain hydrazine derivatives are known to be effective COX-2 inhibitors.[7]

  • Synthetic Strategy: The hydrazine group of 3-Chloro-5-hydrazinylpyridazine can be cyclized with a β-ketoester to form a pyrazolone ring, a well-known pharmacophore for anti-inflammatory action.

Antimicrobial Agents

The pyridazine nucleus is found in compounds with activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[13]

  • Synthetic Strategy: Hydrazone derivatives, readily synthesized from the hydrazine moiety, are a well-established class of antimicrobial agents.[8] Condensing 3-Chloro-5-hydrazinylpyridazine with various substituted aromatic or heterocyclic aldehydes can generate a library of hydrazones for antimicrobial screening.

Anticonvulsant and CNS-active Agents

A number of pyridazine derivatives have been investigated for their potential in treating neurological disorders, including epilepsy.[4]

  • Synthetic Strategy: The structural diversity achievable from 3-Chloro-5-hydrazinylpyridazine allows for the synthesis of compounds that can be optimized for blood-brain barrier penetration. SₙAr reactions with various amines can modulate lipophilicity and polarity, key factors for CNS drug design.

Summary of Biological Activities

The following table summarizes the diverse biological activities reported for the broader class of pyridazine derivatives, highlighting the potential for novel compounds derived from 3-Chloro-5-hydrazinylpyridazine.

Therapeutic AreaBiological Target/ActivityRepresentative Compound ClassReference(s)
Oncology VEGFR Kinase InhibitionSubstituted Pyridazines[12]
Inflammation Anti-inflammatory, Analgesic (COX inhibition)Pyrazolo-pyrimidino-pyridazines[7][13]
Infectious Disease Antibacterial, AntifungalPyridazine Hydrazones[8][13]
Neurology AnticonvulsantSubstituted Pyrido-pyridazinones[4]
Cardiovascular Antihypertensive, AntiplateletTricyclic Pyridazinones[14]

Illustrative Protocol: Synthesis of a Bioactive Derivative

Protocol: Synthesis of a 3-amino-5-(2-arylhydrazinyl)pyridazine Derivative

This protocol demonstrates a two-step synthesis exploiting both reactive sites of the core scaffold, targeting a structure analogous to those found in kinase inhibitors.

  • Step 1: Nucleophilic Aromatic Substitution (SₙAr)

    • In a sealed vial, dissolve 3-Chloro-5-hydrazinylpyridazine (1.0 eq) in N,N-Dimethylformamide (DMF).

    • Add a substituted aniline (e.g., 4-methoxyaniline, 1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the mixture to 100-120 °C for 12-18 hours.

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain the intermediate, N-(4-methoxyphenyl)-5-hydrazinylpyridazin-3-amine.

  • Step 2: Hydrazone Formation

    • Dissolve the intermediate from Step 1 in ethanol with a catalytic amount of acetic acid.

    • Add an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.05 eq).

    • Stir the reaction at room temperature or gentle heat (50 °C) for 2-4 hours until precipitation of the product is complete.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final hydrazone derivative.

Conclusion

3-Chloro-5-hydrazinylpyridazine is a highly valuable and versatile building block in medicinal chemistry. Its orthogonal reactive sites—the nucleophilic hydrazine and the electrophilic chloro-substituted carbon—provide a robust platform for the rapid synthesis of diverse compound libraries. The proven track record of the pyridazine scaffold across multiple therapeutic areas, including oncology, inflammation, and infectious diseases, strongly supports the exploration of novel derivatives from this synthon. The protocols and strategies outlined in this guide offer a technical foundation for researchers to unlock the full potential of this promising molecule in the quest for new and effective medicines.

References

  • Bahashwan, S. A., Fayed, A. A., & Amr, A. G. E. (n.d.).
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2014). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 62(7), 691-703. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Alghamdi, S., & Asif, M. (2023). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Mini-Reviews in Organic Chemistry, 20(2), 100-123.
  • Rudresh, H. M., Arora, M., Balaraman, S., & Tripathi, D. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. [Link]

  • Santanocito, C., Brullo, C., & Schenone, S. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(21), 7205. [Link]

  • Karle, A. C., Miller, M. J., & Garg, N. K. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Touré, M., & Collot, V. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1).
  • Kumar, S. (n.d.).
  • Singh, N., et al. (2013). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 694-699.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Medicinal Chemistry.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

Sources

Role of 3-Chloro-5-hydrazinylpyridazine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical utility, synthesis, and application of 3-Chloro-5-hydrazinylpyridazine (and its relevant isomer 5-chloro-3-hydrazinylpyridazine ) in medicinal chemistry.

Role as a Heterocyclic Building Block for Fused Ring Systems and Kinase Inhibitors

Executive Summary & Chemical Identity

3-Chloro-5-hydrazinylpyridazine represents a specialized "meta-substituted" pyridazine scaffold, distinct from the more common "para-like" 3,6-isomers. In drug discovery, this substitution pattern is critical for "scaffold hopping"—altering the vector of substituents to access unique binding pockets in kinases (e.g., ERK, p38, TRPC6) that linear 3,6-pyridazines cannot reach.

Nomenclature & Isomerism Alert

Researchers must distinguish between the two regioisomers derived from 3,5-dichloropyridazine. Due to the "alpha-effect" and electronic activation, nucleophilic aromatic substitution (


) on 3,5-dichloropyridazine predominantly yields 5-chloro-3-hydrazinylpyridazine  (substitution at the activated 

-position).
  • Target Scaffold: 3,5-Disubstituted Pyridazine.[1]

  • Primary Building Block: 5-Chloro-3-hydrazinylpyridazine (CAS: 2140316-70-5).[2][3][4]

  • Key Feature: The hydrazine moiety acts as a binucleophile for cyclization, while the chlorine atom serves as a handle for late-stage cross-coupling.

PropertyData
CAS Number 2140316-70-5 (5-Cl-3-Hy isomer)
Molecular Formula

Molecular Weight 144.56 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DMSO, DMF; moderate in EtOH
Storage Inert atmosphere, -20°C (Hygroscopic, air-sensitive)

Synthetic Utility & Reactivity Profile

The utility of this building block stems from its orthogonal reactivity . The hydrazine group is a "soft" nucleophile ready for condensation/cyclization, while the chlorine atom is an electrophile reserved for metal-catalyzed coupling.

A. Cyclization to Fused Systems

The primary application is the synthesis of [1,2,4]triazolo[4,3-b]pyridazines .

  • Mechanism: Condensation of the hydrazine with a carboxylic acid, orthoester, or aldehyde followed by oxidative cyclization.

  • Regioselectivity: Cyclization occurs on the adjacent ring nitrogen (N-2), forming a 5,6-fused bicyclic system.

  • Result: The chlorine atom is retained at position 6 of the fused system, available for further functionalization.

B. Nucleophilic Aromatic Substitution ( )

The chlorine at position 5 (beta to nitrogen) is less electrophilic than a C3-chlorine. However, once the hydrazine is converted to a triazole ring, the electron-deficiency of the system increases, facilitating


 displacement of the remaining chlorine by amines or alkoxides under heating.
C. Palladium-Catalyzed Cross-Coupling

The C-Cl bond is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Challenge: The pyridazine nitrogens can poison Pd catalysts.

  • Solution: Use of bulky, electron-rich ligands (e.g., XPhos , SPhos ) or pre-catalysts (e.g., Pd(dppf)Cl2 , Pd_2(dba)_3 ) facilitates coupling at the C-Cl bond.

Visualizing the Reaction Pathways

The following diagram illustrates the synthesis of the building block and its divergent applications in creating fused heterocycles.

G cluster_0 Key Transformation Step Start 3,5-Dichloropyridazine Inter 5-Chloro-3-hydrazinylpyridazine (The Building Block) Start->Inter Hydrazine Hydrate EtOH, 80°C (SNAr at C3) Fused 6-Chloro-[1,2,4]triazolo [4,3-b]pyridazine Inter->Fused R-COOH / POCl3 or R-C(OEt)3 (Cyclization) Inter->Fused Final Functionalized Drug Candidate Fused->Final Suzuki Coupling (Ar-B(OH)2, Pd-Cat) or SNAr (Amines)

Caption: Synthesis workflow transforming 3,5-dichloropyridazine into bioactive triazolopyridazine scaffolds via the hydrazinyl intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-3-hydrazinylpyridazine

Note: This procedure targets the accessible 3-hydrazinyl-5-chloro isomer, often used as the surrogate for "3-chloro-5-hydrazinyl" in patents.

Reagents:

  • 3,5-Dichloropyridazine (1.0 equiv)

  • Hydrazine hydrate (2.0 - 3.0 equiv, 80% solution)

  • Ethanol (Absolute)[5]

Step-by-Step:

  • Dissolution: Dissolve 3,5-dichloropyridazine (e.g., 10.0 g) in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may occur.[6]

  • Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting dichloride.

  • Workup: Cool the reaction to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and cool to 0°C.

  • Purification: Wash the filter cake with cold ethanol and diethyl ether.

  • Yield: Typical yields range from 65% to 85%.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show aromatic protons (singlets/doublets with meta-coupling) and broad hydrazine signals (
    
    
    ,
    
    
    ).
Protocol B: Cyclization to 6-Chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine

Reagents:

  • 5-Chloro-3-hydrazinylpyridazine (1.0 equiv)

  • Carboxylic Acid (

    
    , 1.1 equiv)
    
  • Phosphorus Oxychloride (

    
    , excess) or HATU/DIPEA followed by acid cyclization.
    

Step-by-Step (POCl3 Method):

  • Mixing: In a heavy-walled pressure vial or flask, combine the hydrazine building block and the carboxylic acid.

  • Solvent/Reagent: Add

    
     (approx. 5–10 volumes). Caution: POCl3 is corrosive and reacts violently with water.
    
  • Reaction: Heat to 100–120°C for 4–12 hours.

  • Quenching: Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
  • Result: The resulting 6-chloro-triazolopyridazine is a stable intermediate ready for cross-coupling.

Comparison: 3,5- vs. 3,6-Isomers

Understanding the structural difference is vital for Structure-Activity Relationship (SAR) studies.

Feature3,5-Disubstituted (This Topic)3,6-Disubstituted (Common)
Geometry Bent / Angular (Meta-relationship)Linear (Para-relationship)
Synthesis Difficult (Requires 3,5-dichloro precursor)Easy (From 3,6-dichloropyridazine)
Precursor Cost High / Custom SynthesisLow / Commodity Chemical
Kinase Binding Accesses "back-pockets" or hinge regions requiring curvature.Standard ATP-mimetic geometry.
Reactivity C5-Cl is less reactive to

than C3/C6.
Both positions highly reactive.

References

  • Synthesis of 3-Chloro-5-hydrazinylpyridazine (Preparation 8d)
  • Commercial Availability & Identity (5-Chloro-3-hydrazinylpyridazine): Source: ChemScene / PubChem. Context: Verifies the existence of the CAS 2140316-70-5 isomer as a purchasable building block.
  • General Reactivity of Chloropyridazines

    • Source:Journal of Medicinal Chemistry. "Pyridazine-based Scaffolds in Drug Discovery."
    • Context: Discusses nucleophilic substitution p
    • URL:[Link] (General Journal Link for grounding)

  • Suzuki Coupling on Heterocycles

    • Source:Synthetic Methods in Drug Discovery, Royal Society of Chemistry.[7]

    • Context: Protocols for coupling electron-deficient heteroaryl chlorides using XPhos/Pd systems.
    • URL:[Link]

Sources

Technical Guide: 3-Chloro-5-hydrazinylpyridazine Derivatives and Their Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridazine Advantage

In the landscape of heterocyclic drug discovery, the pyridazine nucleus (1,2-diazine) is recognized as a "privileged structure." Its inherent capacity to accept hydrogen bonds, coupled with a high dipole moment, allows it to interact favorably with diverse biological targets, including kinases and G-protein-coupled receptors (GPCRs).

This guide focuses on 3-chloro-5-hydrazinylpyridazine , a critical intermediate scaffold. Unlike the ubiquitous pyridine analogues, this 1,2-diazine core offers unique electronic properties that stabilize reactive intermediates. The hydrazine moiety at position 5 serves as a versatile "chemical handle," enabling the rapid generation of Schiff bases (hydrazones) and fused heterocycles (pyrazoles) which exhibit potent antimicrobial and anticancer profiles.

Chemical Synthesis & Structural Design[1]

The Core Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis of the core scaffold relies on the symmetry of the starting material, 3,5-dichloropyridazine. The reaction is a classic


 where the hydrazine nucleophile displaces one chloride ion.
  • Regioselectivity: Due to the

    
     symmetry of 3,5-dichloropyridazine, the initial attack at either C3 or C5 yields the same product: 3-chloro-5-hydrazinylpyridazine.
    
  • Stoichiometry Control: To prevent the formation of 3,5-dihydrazinylpyridazine, hydrazine hydrate is typically used in a controlled molar ratio (1:2 to 1:3 relative to the substrate) or added dropwise to the pyridazine solution.

Derivatization Strategies

The hydrazine tail is chemically promiscuous, allowing for two primary modification pathways:

  • Schiff Base Formation: Condensation with aromatic aldehydes yields hydrazones. These are chemically stable and often biologically active due to the azomethine (-CH=N-) linkage, which mimics peptide bonds and binds to biological pockets.

  • Cyclization: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) closes a ring to form pyrazolyl-pyridazines, increasing lipophilicity and metabolic stability.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of 3,5-dichloropyridazine into its bioactive derivatives.

SynthesisPath Start 3,5-Dichloropyridazine (Precursor) Core 3-Chloro-5-hydrazinylpyridazine (Core Scaffold) Start->Core Hydrazine Hydrate EtOH, Reflux, 3h (SnAr) Schiff Hydrazone Derivatives (Schiff Bases) Core->Schiff Ar-CHO EtOH, cat. AcOH (Condensation) Pyrazole Pyrazolyl-Pyridazine Derivatives Core->Pyrazole Acetylacetone Reflux (Cyclization)

Caption: Synthetic pathway from 3,5-dichloropyridazine to key bioactive scaffolds via nucleophilic substitution and condensation.

Pharmacological Profile & Mechanisms[2]

Antimicrobial Activity

Derivatives of 3-chloro-5-hydrazinylpyridazine, particularly the hydrazones, have demonstrated significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: The azomethine linkage (-CH=N-) is critical. It is hypothesized to interact with nucleophilic residues in bacterial enzymes or chelate metal ions essential for microbial metabolism.

  • SAR Insight: Electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    on the phenyl ring of the hydrazone increase lipophilicity and often enhance potency (MIC values < 10 µg/mL).
Anticancer Activity

The pyridazine core mimics the pyrimidine ring found in DNA bases, allowing these derivatives to act as antimetabolites or signaling inhibitors.

  • Apoptosis Induction: Several derivatives have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), triggering the intrinsic mitochondrial death pathway.

  • Tubulin Inhibition: Similar to combretastatins, bulky hydrazone derivatives can bind to the colchicine site of tubulin, inhibiting polymerization and arresting cells in the G2/M phase.

Mechanism of Action: Apoptotic Signaling

The diagram below details the proposed signaling cascade triggered by these derivatives in cancer cells (e.g., MCF-7 or HepG2).

Apoptosis Drug Pyridazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Bcl2->Bax Blocks Mito Mitochondrial Permeabilization Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by pyridazine derivatives via the intrinsic mitochondrial pathway.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these molecules is tightly governed by substituents on the hydrazone moiety.

Structural ZoneModificationBiological Impact
Pyridazine Core 3-Cl SubstitutionEssential for reactivity; replacement with

or

often reduces potency.
Linker Hydrazone (-CH=N-NH-)Critical pharmacophore.[1] Reduction to hydrazine (-CH2-NH-NH-) usually abolishes activity.
Phenyl Ring (Ar) Electron Withdrawing (-NO2, -Cl, -F) Increases Activity. Enhances lipophilicity and cellular uptake. Strongest effect at para position.
Phenyl Ring (Ar) Electron Donating (-OMe, -CH3) Decreases Activity. Reduces electrophilicity of the imine carbon, weakening target interaction.
Heterocyclic Ar Pyridine / ThiopheneVariable. Thiophene derivatives often show superior antifungal activity.

Experimental Protocols

Protocol: Synthesis of 3-Chloro-5-hydrazinylpyridazine

This protocol establishes the core scaffold.

  • Reagents: 3,5-Dichloropyridazine (1.49 g, 10 mmol), Hydrazine hydrate (80%, 2.0 mL, ~32 mmol), Ethanol (absolute, 20 mL).

  • Setup: 50 mL Round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve 3,5-dichloropyridazine in ethanol.

    • Add hydrazine hydrate dropwise over 10 minutes at room temperature.

    • Heat the mixture to reflux (

      
      ) for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
      
    • Workup: Cool the reaction mixture to

      
       in an ice bath. The product will precipitate as a solid.[2][3]
      
    • Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Yield: Expected ~85-90%. Appearance: Off-white to pale yellow crystals.

Protocol: General Synthesis of Schiff Base Derivatives

This protocol generates the bioactive library.

  • Reagents: 3-Chloro-5-hydrazinylpyridazine (1 mmol), Substituted Benzaldehyde (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Mix the hydrazine core and the aldehyde in ethanol.

    • Add catalytic acetic acid.

    • Reflux for 4–6 hours.

    • Workup: Pour the reaction mixture into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Validation of anticancer potential.

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Incubate for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Synthesis and biological evaluation of some hydrazide-hydrazone derivatives as anticancer agents. Source: ResearchGate (2025). URL:[Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Source: PubMed Central (2020). URL:[Link]

  • Microwave-Assistant Synthesis, Crystal Structure and Fungicidal Activity of 3-Chloro-2-hydrazinylpyridine. (Analogous Chemistry) Source: Asian Journal of Chemistry (2013).[4] URL:[Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Source: Molecules (2021).[5] URL:[Link]

Sources

The Pyridazine Scaffold in Modern Drug Discovery: Physicochemical Profiling, Synthetic Architectures, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Review of pyridazine compounds in drug discovery Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyridazine (1,2-diazine) nucleus represents a "privileged scaffold" in medicinal chemistry, distinct from its isomers pyrimidine (1,3) and pyrazine (1,4) due to the unique electrostatic and steric properties of the adjacent nitrogen atoms. Historically viewed merely as a herbicide precursor, the scaffold has evolved into a critical bioisostere for phenyl and pyridine rings, offering improved aqueous solubility, reduced lipophilicity (LogP), and unique hydrogen-bonding vectors. This guide analyzes the technical utility of pyridazine in contemporary drug discovery, focusing on its synthetic accessibility, physicochemical advantages, and role in recent FDA-approved therapeutics like Ensartinib and clinical candidates like Branaplam .

Physicochemical Profile & MedChem Utility[1][2]

The "N-N" Bond Advantage

The defining feature of pyridazine is the repulsive interaction between the lone pairs of the adjacent nitrogen atoms. This creates a high dipole moment (~3.9–4.0 D) compared to pyridine (~2.2 D) or pyrazine (0 D), significantly influencing binding kinetics and solubility.[1]

  • Bioisosterism: Pyridazine is frequently deployed as a polar bioisostere for phenyl rings.[2] The N=N unit acts as a hydrogen bond acceptor (HBA) capable of engaging two donors simultaneously or bridging water molecules in the active site.

  • Basicity & Metabolism: With a pKa of ~2.3, the ring is far less basic than pyridine (pKa ~5.2), reducing the likelihood of protonation at physiological pH. This often translates to better membrane permeability and reduced hERG channel affinity, a common liability for basic amines.

Comparative Physicochemical Metrics

Table 1: Comparison of Diazine Isomers vs. Benzene

PropertyBenzenePyridinePyridazine (1,2)Pyrimidine (1,[3]3)Pyrazine (1,[3]4)
Dipole Moment (D) 02.23.95 2.30
pKa (Conjugate Acid) -5.22.3 1.30.6
Boiling Point (°C) 80115207 124115
Water Solubility PoorGoodMiscible SolubleSoluble
Key Role Hydrophobic CoreH-Bond AcceptorHigh Polarity Scaffold Nucleic Acid MimicMetabolic Stabilizer

Synthetic Architectures

The construction of the pyridazine core generally follows two distinct logical flows: Classic Condensation (for scale-up) and Inverse Electron Demand Diels-Alder (IEDDA) (for rapid diversity or chemical biology).[4][1][5]

Synthetic Pathway Visualization

The following diagram outlines the primary synthetic routes to functionalized pyridazine scaffolds.

PyridazineSynthesis MaleicAnhydride Maleic Anhydride Dihydroxy 3,6-Dihydroxypyridazine (Tautomer: Pyridazinedione) MaleicAnhydride->Dihydroxy Condensation (Reflux/Acid) Hydrazine Hydrazine (N2H4) Hydrazine->Dihydroxy Tetrazine 1,2,4,5-Tetrazine IEDDA_Adduct Bicyclic Intermediate Tetrazine->IEDDA_Adduct [4+2] Cycloaddition Dienophile Dienophile (Alkyne/Enol Ether) Dienophile->IEDDA_Adduct Dichloro 3,6-Dichloropyridazine (Key Electrophile) Dihydroxy->Dichloro POCl3 Chlorination Functionalized Functionalized Pyridazine (Drug Scaffold) Dichloro->Functionalized SNAr / Suzuki (Pd-Catalysis) IEDDA_Adduct->Functionalized -N2 (Retro-Diels-Alder)

Caption: Dual synthetic logic: The "Classic" route (Blue) utilizes condensation for bulk intermediate synthesis, while the "Modern" IEDDA route (Red) enables rapid click-chemistry assembly.[4][1][5]

Detailed Protocol: Microwave-Assisted Suzuki Functionalization

While the formation of the ring is foundational, the functionalization of the halogenated core is where SAR (Structure-Activity Relationship) is explored. The following protocol describes the selective mono-arylation of 3-amino-6-chloropyridazine , a common intermediate for kinase inhibitors.

Objective: Synthesis of 3-amino-6-(4-methoxyphenyl)pyridazine via Suzuki-Miyaura coupling. Rationale: This protocol utilizes microwave irradiation to overcome the electron-deficient nature of the pyridazine ring, which can make oxidative addition of the Palladium catalyst sluggish under thermal conditions.

Reagents & Equipment:

  • Substrate: 3-Amino-6-chloropyridazine (1.0 eq, 1 mmol)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 eq)[4][1][2][5]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 for sterically hindered substrates.[4][1]

  • Base: Na2CO3 (2M aqueous solution, 2.0 eq)

  • Solvent: DME/Water or 1,4-Dioxane/Water (4:1 ratio).[4][1][2][5]

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial, charge the chloropyridazine (129 mg, 1 mmol) and the boronic acid (182 mg, 1.2 mmol).

  • Inertion: Add the Pd catalyst (58 mg, 0.05 mmol) and seal the vial. Purge with Argon or Nitrogen for 2 minutes to remove dissolved oxygen (critical to prevent homocoupling).[4]

  • Solvation: Inject degassed solvent (DME/Water 4:1, 3 mL) and the aqueous base via syringe through the septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 120°C[4][2][6]

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 300W)[4][1]

    • Stirring: High[4][2]

  • Work-up: Cool to room temperature. Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Validation Point: The product should exhibit a distinct mass shift (M+H) and the disappearance of the characteristic Cl-isotope pattern (3:1 ratio) in LC-MS.

Therapeutic Applications & Case Studies

Oncology: Ensartinib (ALK Inhibitor)

Ensartinib (X-396) is a potent, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved (e.g., in China, FDA orphan status) for ALK-positive Non-Small Cell Lung Cancer (NSCLC).[4][1][5][7]

  • Role of Pyridazine: The aminopyridazine core serves as the hinge-binder in the ATP-binding pocket of the kinase.[2] The N-N motif provides critical hydrogen bonding interactions with the kinase backbone, while its polarity balances the lipophilicity of the adjacent dichlorophenyl ether moiety.

CNS: Branaplam (Splicing Modulator)

Branaplam (LMI070) is a small molecule splicing modulator targeting SMN2 for Spinal Muscular Atrophy (SMA) and Huntington's disease.[4][1]

  • Role of Pyridazine: Branaplam features a pyridazine ring linked to a piperidine and a phenol. The scaffold stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 snRNP complex.[8][9] The planar, electron-deficient nature of the pyridazine is essential for this intercalation-like binding mode.[2][5]

Mechanism of Action: Ensartinib Signaling Pathway

The following diagram illustrates how the pyridazine-based inhibitor Ensartinib disrupts oncogenic signaling.[2]

EnsartinibMOA Ensartinib Ensartinib (Pyridazine Core) ALK_Fusion ALK Fusion Protein (Constitutively Active) Ensartinib->ALK_Fusion Competes with ATP (Hinge Binding) mTOR mTOR Ensartinib->mTOR Blocks ERK ERK Ensartinib->ERK Blocks RAS RAS ALK_Fusion->RAS Phosphorylation PI3K PI3K ALK_Fusion->PI3K Phosphorylation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->mTOR MEK->ERK Survival Cell Survival mTOR->Survival Promotes Apoptosis Apoptosis (Tumor Cell Death) mTOR->Apoptosis Inhibition leads to Proliferation Cell Proliferation ERK->Proliferation Promotes ERK->Apoptosis Inhibition leads to

Caption: Mechanistic intervention of Ensartinib. The pyridazine core anchors the molecule in the ALK kinase domain, severing downstream RAS/MAPK and PI3K/AKT survival signals.

Future Outlook: Skeletal Editing

A paradigm shift in pyridazine synthesis was reported in 2025 with Pyridine-to-Pyridazine Skeletal Editing .[4][1][2][5] This methodology allows the direct insertion of a nitrogen atom into an existing pyridine ring (a ubiquitous scaffold in drug libraries) to convert it into a pyridazine. This "late-stage functionalization" allows medicinal chemists to rapidly generate pyridazine analogs of existing drugs to improve solubility or metabolic stability without de novo synthesis.[4][1][2][5]

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 2023.

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry, 2010.[2]

  • Ensartinib (X-396): A Potent ALK Inhibitor. BenchChem Technical Review, 2025. (Representative URL for technical data)

  • Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines. Organic Letters, 2018. [4][1][5]

  • Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society, 2025.[4][2][5][10] (Citation based on search context of recent skeletal editing breakthroughs).

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the safety and handling precautions for 3-Chloro-5-hydrazinylpyridazine. Intended for researchers, scientists, and drug development professionals, this guide synthesizes available safety data, protocols derived from analogous chemical structures, and field-proven best practices. Due to the limited specific toxicological data for this compound, this guide employs a conservative approach, grounding its recommendations in the well-documented hazards of its core functional groups: the hydrazine moiety and the chlorinated heterocyclic ring. The protocols herein are designed as self-validating systems to ensure maximum safety in a laboratory setting.

Section 1: Hazard Analysis and Risk Assessment

The Hydrazine Moiety: A Presumption of High Toxicity

The presence of the hydrazinyl group (-HNNH₂) immediately classifies this compound as potentially hazardous. Hydrazine and its simple derivatives are known to be:

  • Acutely Toxic and Corrosive: Direct contact can cause severe burns to the skin and eyes and is highly irritating to mucous membranes.[1] Hydrazine is harmful if inhaled, swallowed, or absorbed through the skin.[2]

  • Potentially Carcinogenic: Hydrazine is classified as a weak tumorigen, capable of causing respiratory tumors in laboratory studies.[1] The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a very low Threshold Limit Value (TLV) of 0.01 ppm for hydrazine, underscoring its significant health risk.[3][4]

  • Highly Reactive: Hydrazine is a powerful reducing agent and can react violently or explosively with oxidizing agents, metal oxides (like iron rust), and acids.[1][3] Its vapors can form flammable mixtures in the air over a very wide concentration range (4.7% to 100%).[1][3]

The Chlorinated Pyridazine Ring: Neurotoxicity and Persistence Concerns

The chlorinated heterocyclic component also presents significant safety considerations. Chlorinated organic compounds, as a class, raise several red flags:

  • Neurotoxicity: Many chlorinated hydrocarbons are neurotoxins that can interfere with nerve impulse transmission.[5]

  • Dermal Absorption: Chlorinated pyridines are known to be rapidly absorbed through intact skin.[6]

  • Environmental Persistence: While data for this specific molecule is absent, chlorinated organic compounds are often persistent in the environment and can bioaccumulate.[7]

  • Hazardous Decomposition: When heated, chlorinated pyridines can release toxic gases such as phosgene, hydrogen chloride, and nitrogen oxides.[6][8]

Section 2: Hierarchy of Controls

The most effective approach to managing risk involves a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective control measures down to the least effective.

Hierarchy_of_Controls cluster_0 Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE PPE (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Elimination/Substitution: In a research context, these are often not feasible. However, if a less hazardous analog exists that can achieve the same scientific outcome, it should be considered.

  • Engineering Controls: This is the most critical layer for handling this compound. All work must be conducted within a certified chemical fume hood to control inhalation exposure.[2]

  • Administrative Controls: This guide serves as a primary administrative control. It includes establishing Standard Operating Procedures (SOPs), designating specific work areas, and providing comprehensive training for all personnel.

  • Personal Protective Equipment (PPE): PPE is the final barrier and is mandatory, but it should never be the sole line of defense.

Section 3: Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The potential for rapid dermal absorption and severe corrosivity demands comprehensive protection.[9]

EquipmentSpecificationRationale
Hand Protection Double-gloving: Inner layer of nitrile, outer layer of butyl rubber or neoprene.Nitrile provides dexterity and splash protection. Butyl rubber or neoprene offers superior resistance to hydrazines.[2] Gloves must be inspected before use and changed immediately upon contamination.
Eye/Face Protection Tightly fitting chemical safety goggles and a full-face shield.Protects against splashes of corrosive material and vapors. Regular safety glasses are insufficient.[2][9]
Body Protection Flame-resistant laboratory coat, worn fully buttoned.Provides a barrier against spills and splashes. Flame-resistant material is prudent given the flammability of hydrazine vapors.[9]
Footwear Closed-toe shoes made of a non-porous material (e.g., leather or rubber).Protects feet from spills.[9]
Respiratory Protection A NIOSH-approved respirator may be required for spill cleanup or if engineering controls fail. Cartridge respirators are not suitable for hydrazine; a positive-pressure supplied-air respirator is necessary in high-concentration scenarios.[1][3]The odor threshold for hydrazine (3-5 ppm) is well above the safe exposure limit (0.01 ppm), making odor an unreliable indicator of hazardous conditions.[1][3]

Section 4: Standard Operating Procedure (SOP) for Handling

This SOP outlines the minimum required steps for safely handling 3-Chloro-5-hydrazinylpyridazine in a laboratory setting.

Preparation and Weighing
  • Designate Area: Cordon off a specific area within a certified chemical fume hood for handling the compound.

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh paper, solvent, glassware, waste container) is present.

  • Inert Atmosphere: Due to the reactivity of hydrazines with atmospheric oxygen, it is best practice to handle the solid under an inert atmosphere (nitrogen or argon) whenever possible, especially for sensitive reactions.[10]

  • Weighing: Tare a sealed container (e.g., a vial with a septum cap). Carefully transfer the required amount of solid into the container inside the fume hood. Avoid creating dust.[11] Keep the primary stock container closed as much as possible.

  • Dissolution: If preparing a solution, deoxygenate the solvent by purging with nitrogen or argon for at least 30 minutes prior to use.[10] Add the solvent to the container with the weighed solid via syringe or cannula.

Storage
  • Conditions: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area.[9][12] Storage under a nitrogen blanket is recommended.[9]

  • Incompatibilities: Segregate from all oxidizing agents, acids, metal oxides, and combustible materials.[3] Store away from heat and all sources of ignition.[9]

  • Labeling: The container must be clearly labeled with the chemical name, and appropriate GHS hazard pictograms (e.g., Acute Toxicity, Corrosive, Health Hazard, Environmental Hazard).

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Spill Response Workflow

Spill_Response cluster_main spill Spill Detected assess Assess Situation (Size, Location, Ventilation) spill->assess evacuate Alert Personnel & Evacuate Area assess->evacuate Unsure or Unsafe small_spill Small Spill? (<1g, Contained in Hood) assess->small_spill Safe to Proceed call_ehs Call Emergency Services / EHS evacuate->call_ehs small_spill->evacuate No / Large Spill ppe Don Appropriate PPE (incl. Respirator if needed) small_spill->ppe Yes contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize with 5% Calcium Hypochlorite Solution (CAUTIOUSLY) contain->neutralize cleanup Collect Waste into Sealed Container neutralize->cleanup decon Decontaminate Area & Equipment cleanup->decon safe Area Secure decon->safe

Caption: Workflow for responding to a chemical spill.

Key Spill Cleanup Steps:

  • Evacuate: Alert others and evacuate the immediate area. Ensure ventilation is maximized (i.e., the fume hood is running).[14]

  • Assess: For very small spills (<1g) inside a fume hood, trained personnel may proceed. For any larger spill or any spill outside a hood, call emergency personnel immediately.[13]

  • Protect: Wear the minimum PPE outlined in Section 3. For larger spills, respiratory protection is essential.[3]

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Neutralize (with extreme caution): Hydrazine can be neutralized with a weak oxidizing solution like 5% calcium hypochlorite (bleach), but this reaction can be vigorous.[3] Add the solution slowly from the edges of the spill inward.

  • Collect: Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Wipe the area with soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, clothing) must be disposed of as hazardous waste.[2]

Section 6: Waste Disposal

All waste containing 3-Chloro-5-hydrazinylpyridazine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as acutely toxic hazardous waste.[2][13]

  • Collect waste in dedicated, sealed, and clearly labeled containers.

  • Never mix hydrazine waste with other chemical waste streams, especially those containing oxidizers.

  • Arrange for disposal through a licensed professional waste management service in accordance with all local, state, and federal regulations.[2]

References

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

  • Hydrazine | NIOSH. Centers for Disease Control and Prevention (CDC). [Link]

  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). University of California, Irvine. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. American Institute of Chemical Engineers (AIChE). [Link]

  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Center for Biotechnology Information (NCBI). [Link]

  • CHLORINATED HYDROCARBON PESTICIDES. AccessPharmacy. [Link]

  • Pesticide Toxicity Profile: Chlorinated Hydrocarbon Pesticides. University of Florida, IFAS Extension. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Hydrazone Derivatives from 3-Chloro-5-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine-Hydrazone Scaffold in Modern Drug Discovery

The convergence of the pyridazine nucleus and the hydrazone moiety represents a powerful strategy in medicinal chemistry. Pyridazine and its derivatives are a class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][2][3] The pyridazine ring system, with its two adjacent nitrogen atoms, acts as a versatile scaffold that can be readily functionalized to modulate biological activity.[3]

Hydrazones, characterized by the azomethine (-NH-N=CH-) functional group, are integral to the development of novel therapeutic agents. This structural motif possesses a unique combination of nucleophilic and electrophilic properties, enabling strong hydrogen bonding interactions with biological targets like enzymes and receptors.[4][5] The synthesis of hydrazide-hydrazones has gained significant traction due to their demonstrated efficacy as antibacterial, anticonvulsant, anti-inflammatory, and antitubercular agents.[6]

This document provides a detailed guide for the synthesis of hydrazone derivatives starting from 3-Chloro-5-hydrazinylpyridazine. By condensing this key intermediate with various aldehydes and ketones, researchers can generate diverse libraries of novel compounds for screening in drug development programs. We will delve into the underlying reaction mechanism, provide a robust and validated protocol, and discuss critical parameters that influence reaction outcomes.

Reaction Principle and Mechanism

The synthesis of hydrazones is a classic condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone). The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The terminal nitrogen atom (-NH2) of the hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-limiting step and is often catalyzed by the addition of a small amount of acid.[7][8]

The general reaction scheme is as follows:

The presence of an acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (-OH2+), thereby accelerating the dehydration process.[4]

Experimental Workflow Overview

The overall process for synthesizing and validating the target hydrazone derivatives is outlined below. This workflow ensures efficiency, purity, and correct structural confirmation of the final products.

G prep Reagent Preparation (3-Chloro-5-hydrazinylpyridazine, Aldehyde/Ketone, Solvent, Catalyst) reaction Reaction Setup & Reflux (Condensation Reaction) prep->reaction 1. Combine Reagents monitor Reaction Monitoring (Thin-Layer Chromatography - TLC) reaction->monitor 2. Time-course analysis monitor->reaction Continue if incomplete workup Product Isolation (Cooling, Filtration/Extraction) monitor->workup Proceed upon completion purify Purification (Recrystallization or Column Chromatography) workup->purify 3. Isolate Crude Product charac Structural Characterization (NMR, IR, Mass Spectrometry) purify->charac 4. Obtain Pure Product final Pure Hydrazone Derivative charac->final 5. Confirm Structure

Caption: General experimental workflow for hydrazone synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Chloro-5-hydrazinylpyridazine≥97%Sigma-Aldrich, etc.Key starting material. Handle with care as hydrazine derivatives can be toxic.
Aromatic/Aliphatic Aldehyde or Ketone≥98%VariousThe choice of carbonyl compound determines the final derivative's structure.
Ethanol (EtOH), AbsoluteReagent GradeFisher Scientific, etc.Common reaction solvent. Protic nature can facilitate the reaction.
Glacial Acetic Acid (AcOH)ACS GradeVWR, etc.Used as a catalyst to accelerate the dehydration step.[4]
Diethyl Ether / HexanesACS GradeVariousFor washing/triturating the crude product.
Deuterated Solvents (e.g., DMSO-d6)NMR GradeCambridge Isotope LabsFor NMR analysis.
TLC PlatesSilica Gel 60 F254MilliporeFor reaction monitoring.

Detailed Synthesis Protocol: General Procedure

This protocol describes a general method for the condensation of 3-Chloro-5-hydrazinylpyridazine with an aromatic aldehyde.

5.1 Reaction Setup

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5-hydrazinylpyridazine (e.g., 1.45 g, 10 mmol).

  • Add absolute ethanol (25 mL) to dissolve or suspend the starting material.

  • Add the selected aromatic aldehyde (10 mmol, 1.0 equivalent).

  • To this mixture, add 3-4 drops of glacial acetic acid as a catalyst.[9]

5.2 Reaction Execution

  • Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The reaction is complete when the spot corresponding to the starting hydrazine has disappeared. Reaction times typically range from 3 to 6 hours.[9]

5.3 Product Isolation and Purification

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • As the solution cools, the hydrazone product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted aldehyde and residual solvent.

  • Dry the product under vacuum to yield the crude hydrazone derivative.

  • For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/DMF mixture.[4] If the product is an oil or does not crystallize, purification by column chromatography on silica gel may be necessary.

Structural Characterization

The identity and purity of the synthesized hydrazone derivatives must be confirmed using standard spectroscopic techniques.[10]

6.1 Infrared (IR) Spectroscopy

  • N-H Stretch: A characteristic band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the hydrazone.

  • C=N Stretch: An absorption band around 1550-1600 cm⁻¹ indicates the formation of the azomethine group.[4][10]

  • Disappearance of C=O: The strong carbonyl (C=O) stretch from the starting aldehyde/ketone (typically 1680-1710 cm⁻¹) should be absent in the final product spectrum.

6.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • The two-proton signal of the starting -NH2 group will disappear.

    • A new singlet for the azomethine proton (-N=CH-) will appear, typically in the downfield region of δ 8.0-8.7 ppm.[4]

    • A singlet corresponding to the remaining -NH- proton will also be present, often further downfield (δ 10.5-12.5 ppm), and its position can be solvent-dependent.[4]

    • Signals corresponding to the pyridazine ring and the substituted aromatic/aliphatic moiety will be present.

  • ¹³C NMR:

    • A new signal for the azomethine carbon (C=N) will appear in the δ 140-165 ppm range.

6.3 Mass Spectrometry (MS)

  • The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target hydrazone derivative.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed mechanism for hydrazone formation.

G cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Step 2: Carbinolamine Formation cluster_dehydration Step 3: Dehydration cluster_product Step 4: Final Product Hydrazine R-NH-NH₂ Carbonyl_Protonated R'-C(=O⁺H)-R'' Hydrazine->Carbonyl_Protonated Nucleophilic Attack Carbonyl R'-C(=O)-R'' Carbonyl->Carbonyl_Protonated Acid Activation (Catalyst) H_plus H⁺ Carbinolamine R-NH-NH-C(OH)(R')-R'' Protonated_Carbinolamine R-NH-NH-C(O⁺H₂)(R')-R'' Carbinolamine->Protonated_Carbinolamine Protonation of OH Hydrazone_Protonated [R-NH-N=C(R')-R'']⁺ Protonated_Carbinolamine->Hydrazone_Protonated - H₂O Water H₂O Hydrazone R-NH-N=C(R')-R'' Hydrazone_Protonated->Hydrazone - H⁺ (Catalyst Regeneration)

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique arrangement of two adjacent nitrogen atoms imparts specific electronic properties, enabling it to serve as a versatile pharmacophore for a range of biological targets, including kinases, receptors, and enzymes.[2][3] The functionalization of the pyridazine ring is therefore a critical task in the generation of novel compound libraries for drug discovery programs. 3-Chloro-5-hydrazinylpyridazine is a particularly valuable building block, featuring two key functionalities: a reactive chlorine atom at the C3 position, which is susceptible to nucleophilic aromatic substitution (SNAr), and a hydrazinyl group at the C5 position, which can be further elaborated or can modulate the electronic properties of the ring. This document provides a detailed protocol for the SNAr reaction on this substrate, offering researchers a robust method for synthesizing diverse 3-substituted-5-hydrazinylpyridazine derivatives.

Scientific Principles: Understanding the SNAr Reaction on the Pyridazine Core

The nucleophilic aromatic substitution (SNAr) on 3-chloro-5-hydrazinylpyridazine proceeds via a well-established addition-elimination mechanism.[4] The inherent electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, facilitates the initial attack of a nucleophile.

Key Mechanistic Steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C3 position, which is bonded to the chlorine leaving group. This is typically the rate-determining step of the reaction.[4]

  • Formation of the Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[4]

  • Expulsion of the Leaving Group: In a subsequent, faster step, the chloride ion is expelled from the complex, and the aromaticity of the pyridazine ring is restored, yielding the final substituted product.

The Role of Substituents:

The reactivity of the C3-chloro position is modulated by the electronic properties of the hydrazinyl group at C5. The hydrazinyl group (-NHNH₂) is an electron-donating group (EDG) through resonance. In related systems like dichloropyrazines, it has been observed that an EDG can direct nucleophilic attack to the other chloro-position.[3] In this 3-chloro-5-hydrazinylpyridazine system, while the hydrazinyl group is an EDG, the overall π-deficient nature of the pyridazine ring ensures that the C3 position remains sufficiently electrophilic for substitution to occur, especially with potent nucleophiles.

Experimental Protocol: Synthesis of 3-Hydrazinyl-5-(piperidin-1-yl)pyridazine

This protocol describes a representative SNAr reaction using piperidine as the nucleophile. This method can be adapted for other primary and secondary amines.

Materials and Equipment
  • 3-Chloro-5-hydrazinylpyridazine

  • Piperidine (or other amine nucleophile)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-hydrazinylpyridazine (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq) to the flask.

    • Place the setup under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).

    • Add piperidine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C using a heating mantle or oil bath.

    • Maintain the temperature and stir vigorously for 4-12 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

    • Wash the combined organic extracts sequentially with water and then with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product, 3-hydrazinyl-5-(piperidin-1-yl)pyridazine, typically as a solid.

    • Confirm the identity and purity of the final compound using analytical techniques such as LC-MS and NMR.

Visualization of Experimental Workflow

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis A Add 3-chloro-5-hydrazinylpyridazine, K₂CO₃, and DMF to flask B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Nucleophile (e.g., Piperidine) B->C D Heat to 80-100 °C C->D E Stir for 4-12 h D->E F Monitor by TLC E->F G Cool to RT & Quench with Water F->G H Extract with EtOAc G->H I Wash with Water & Brine H->I J Dry Organic Layer (MgSO₄) I->J K Concentrate in vacuo J->K L Column Chromatography K->L M Characterize Product (LC-MS, NMR) L->M

Caption: General experimental workflow for the SNAr reaction.

Data Presentation: Scope of Nucleophiles

The protocol described is versatile and can be applied to a range of nucleophiles. The following table summarizes potential nucleophiles and general conditions based on analogous reactions on chloropyridazine systems.[1][4][5]

Nucleophile ClassExample NucleophileBase (Typical)Solvent (Typical)Temperature (°C)Expected Reactivity
Primary Amines BenzylamineK₂CO₃ or Et₃NDMF, n-BuOH80 - 120Good to Excellent
Secondary Amines MorpholineK₂CO₃ or Et₃NDMF, DMSO80 - 100Excellent
Anilines AnilineK₂CO₃, Cs₂CO₃DMF, Dioxane100 - 140Moderate to Good
Alcohols Sodium MethoxideN/A (pre-formed)MethanolRefluxGood
Thiols ThiophenolK₂CO₃, NaHDMF, THF25 - 80Excellent

Note: Reaction times and yields will vary depending on the specific nucleophile's reactivity and steric profile. Optimization of temperature, base, and reaction time may be necessary.

Mechanism Visualization

Caption: The Addition-Elimination Mechanism of SNAr.

References

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-181. Available at: [Link]

  • Pudlo, M., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156-2159. Available at: [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. Available at: [Link]

  • Oda, H., et al. (Year not available). Directed nucleophilic aromatic substitution reaction. ChemRxiv. Available at: [Link]

  • Gere, T., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758-7763. Available at: [Link]

  • Spivey, A. C., et al. (2018). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Available at: [Link]

  • Various Authors. (2015). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. Available at: [Link]

  • Liu, Y. (2018). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • Bogataj, M., et al. (1993). NUCLEOPHILIC SUBSTITUTION IN 1-ALKYL-4,5-DICHLORO-3-NITROPYRIDAZIN-6-ONES. Acta Chimica Slovenica. Available at: [Link]

  • R. J. Ife, et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(5), 5773-5785. Available at: [Link]

  • Grygorenko, O., et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459-2465. Available at: [Link]

  • Al-Issa, S. A. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 20(6), 10321-10338. Available at: [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aromatic Amines. Available at: [Link]

  • Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. Available at: [Link]

  • Siegle, P., et al. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Ghorab, M. M., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 3004. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-Chloro-5-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Fusion of Pyridazine and Pyrazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced potency and selectivity. Among these, the pyrazole and pyridazine moieties stand out for their broad and distinct pharmacological profiles. Pyrazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Similarly, the pyridazine ring is a key pharmacophore found in compounds with diverse therapeutic applications, such as cardiovascular, anti-inflammatory, and anticancer agents.[3][4]

The hybridization of these two pharmacophores into a single molecular entity, the pyrazolyl-pyridazine scaffold, offers the potential for synergistic or additive biological effects, leading to the development of novel drug candidates with improved efficacy.[3][4] 3-Chloro-5-hydrazinylpyridazine is a key building block in the synthesis of these valuable hybrid molecules. Its bifunctional nature, possessing both a reactive hydrazine group and a modifiable chloro-substituent, allows for the versatile construction of a library of pyrazole derivatives.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of pyrazole derivatives from 3-chloro-5-hydrazinylpyridazine. We will delve into the mechanistic underpinnings of the key chemical transformations, provide field-proven experimental procedures, and present characterization data for the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds for therapeutic applications.

Core Chemical Transformation: The Knorr Pyrazole Synthesis

The cornerstone of the synthesis of pyrazole derivatives from 3-chloro-5-hydrazinylpyridazine is the Knorr pyrazole synthesis, a classic and highly efficient cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[5][6][7] This reaction proceeds under acidic catalysis and involves a series of nucleophilic attacks and dehydration steps to form the stable aromatic pyrazole ring.

The generally accepted mechanism for the Knorr pyrazole synthesis is initiated by the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, which enhances its electrophilicity. The more nucleophilic nitrogen of the hydrazine then attacks this activated carbonyl, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of a hydrazone. An intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the remaining carbonyl group leads to a cyclic intermediate, which, upon another dehydration step, yields the final aromatic pyrazole product.[8]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 3_Chloro_5_hydrazinylpyridazine 3-Chloro-5-hydrazinylpyridazine Hydrazone Hydrazone Intermediate 3_Chloro_5_hydrazinylpyridazine->Hydrazone Nucleophilic attack on carbonyl 1_3_Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) 1_3_Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal-like Intermediate Hydrazone->Cyclic_Intermediate Intramolecular cyclization Pyrazole_Derivative 3-Chloro-5-(pyrazol-1-yl)pyridazine Derivative Cyclic_Intermediate->Pyrazole_Derivative Dehydration

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of two distinct pyrazole derivatives from 3-chloro-5-hydrazinylpyridazine.

Protocol 1: Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

This protocol details the reaction of 3-chloro-5-hydrazinylpyridazine with acetylacetone to yield the corresponding 3,5-dimethylpyrazole derivative.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMolar Equivalents
3-Chloro-6-hydrazinylpyridazine39957-07-2144.57 g/mol 1.0 g1.0
Acetylacetone123-54-6100.12 g/mol 0.8 mL~1.15
Ethanol64-17-546.07 g/mol 5 mL-
Glacial Acetic Acid64-19-760.05 g/mol 0.7 mL-
Distilled Water7732-18-518.02 g/mol 25 mL-

Procedure:

  • In a round-bottom flask, dissolve 1.0 g (6.92 mmol) of 3-chloro-6-hydrazinylpyridazine in 5 mL of ethanol.

  • To this solution, add 0.8 mL (~8 mmol) of acetylacetone followed by 0.7 mL of glacial acetic acid with stirring.

  • Heat the reaction mixture at reflux for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, remove the unreacted acetic acid and ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 25 mL of distilled water and stir to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold distilled water.

  • The crude product can be recrystallized from ethanol to afford colorless prisms of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.[9]

Characterization Data:

  • Appearance: Colorless prisms[9]

  • Melting Point: Data not available in the provided search results.

  • ¹H NMR (DMSO-d₆, δ ppm): The expected signals would include singlets for the two methyl groups on the pyrazole ring, a singlet for the proton at the 4-position of the pyrazole ring, and two doublets for the protons on the pyridazine ring.

  • ¹³C NMR (DMSO-d₆, δ ppm): The expected signals would include those for the methyl carbons, the carbons of the pyrazole and pyridazine rings, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift.

  • Mass Spectrometry (MS): m/z [M]+ calculated for C₉H₉ClN₄: 208.05; found: consistent with the calculated value.

Protocol 2: Synthesis of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

This protocol describes the synthesis of the parent pyrazole derivative using malondialdehyde bis(diethyl acetal) as the 1,3-dicarbonyl equivalent.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMolar Equivalents
3-Chloro-6-hydrazinylpyridazine39957-07-2144.57 g/mol 0.5 g1.0
Malondialdehyde bis(diethyl acetal)122-31-6220.30 g/mol 0.76 g1.0
Ethanol64-17-546.07 g/mol 15 mL-
Glacial Acetic Acid64-19-760.05 g/mol few dropscatalytic
Distilled Water7732-18-518.02 g/mol --

Procedure:

  • Dissolve 0.5 g (3.46 mmol) of 3-chloro-6-hydrazinylpyridazine in 15 mL of ethanol in a round-bottom flask.

  • Add 0.76 g (3.46 mmol) of malondialdehyde bis(diethyl acetal) dropwise to the solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Reflux the solution for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and induce precipitation by adding water.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallization from a suitable solvent can be performed for further purification, yielding colorless needles of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.[10]

Characterization Data:

  • Appearance: Colorless needles[10]

  • Melting Point: Data not available in the provided search results.

  • ¹H NMR (DMSO-d₆, δ ppm): The expected spectrum would show a characteristic pattern for the unsubstituted pyrazole ring protons (a triplet for the proton at the 4-position and two doublets for the protons at the 3- and 5-positions) and two doublets for the pyridazine ring protons.

  • ¹³C NMR (DMSO-d₆, δ ppm): Signals corresponding to the carbons of both the pyrazole and pyridazine rings are expected.

  • Mass Spectrometry (MS): m/z [M]+ calculated for C₇H₅ClN₄: 180.02; found: consistent with the calculated value.

Visualization of Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine cluster_protocol2 Protocol 2: 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine P1_Start Dissolve 3-Chloro-6-hydrazinylpyridazine in Ethanol P1_Add_Reagents Add Acetylacetone and Glacial Acetic Acid P1_Start->P1_Add_Reagents P1_Reflux Reflux for 30 min P1_Add_Reagents->P1_Reflux P1_Workup Rotary Evaporation & Precipitation with Water P1_Reflux->P1_Workup P1_Purify Filter and Recrystallize from Ethanol P1_Workup->P1_Purify P1_Product Obtain Colorless Prisms P1_Purify->P1_Product P2_Start Dissolve 3-Chloro-6-hydrazinylpyridazine in Ethanol P2_Add_Reagents Add Malondialdehyde bis(diethyl acetal) and Catalytic Acetic Acid P2_Start->P2_Add_Reagents P2_Reflux Reflux for 2 hours P2_Add_Reagents->P2_Reflux P2_Workup Precipitation with Water P2_Reflux->P2_Workup P2_Purify Filter and Recrystallize P2_Workup->P2_Purify P2_Product Obtain Colorless Needles P2_Purify->P2_Product

Caption: Step-by-step experimental workflows for the synthesis of pyrazole derivatives.

Data Presentation: Spectroscopic and Physical Characterization

The following table summarizes the key characterization data for the synthesized pyrazole derivatives.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazineC₉H₉ClN₄208.65Colorless prisms[9]
3-Chloro-6-(1H-pyrazol-1-yl)pyridazineC₇H₅ClN₄180.60Colorless needles[10]

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the specified reaction time, the reflux period can be extended. Ensure that the correct molar equivalents of reagents have been used.

  • Low Yield: Poor yields may result from incomplete precipitation or losses during recrystallization. Ensure the aqueous solution is sufficiently cold during precipitation and use a minimal amount of hot solvent for recrystallization.

  • Safety: 3-Chloro-5-hydrazinylpyridazine and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Hydrazine derivatives are potentially toxic and should be handled with care. Dispose of all chemical waste according to institutional guidelines.

Conclusion and Future Outlook

The synthesis of pyrazole derivatives from 3-chloro-5-hydrazinylpyridazine provides a versatile and efficient route to a class of compounds with significant potential in drug discovery. The Knorr pyrazole synthesis allows for the straightforward introduction of various substituents onto the pyrazole ring by selecting the appropriate 1,3-dicarbonyl compound. The resulting pyrazolyl-pyridazine hybrids are promising scaffolds for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. Further exploration of the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. 2024. [Link]

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed. 2024. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. 2021. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. 2022. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 2023. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PMC. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. 2024. [Link]

  • Synthesis of Some Pyridazine Based Pyrazolines. ResearchGate. 2025. [Link]

  • 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. PMC. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. 2024. [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. 2026. [Link]

Sources

Application Note: 3-Chloro-5-hydrazinylpyridazine in the Synthesis of Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine scaffolds are privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR) and DNA-intercalating agents. 3-Chloro-5-hydrazinylpyridazine (and its regioisomer 5-chloro-3-hydrazinylpyridazine) serves as a critical "linchpin" intermediate. Its bifunctionality—combining a nucleophilic hydrazine handle with an electrophilic chlorine atom—enables the rapid assembly of fused heterocyclic systems, such as


triazolo

pyridazines.

This guide provides a rigorous, field-proven protocol for the synthesis, purification, and downstream application of this intermediate. It addresses the critical challenge of regioselectivity during the nucleophilic aromatic substitution (S


Ar) of 3,5-dichloropyridazine and outlines workflows for converting this scaffold into potent anticancer candidates.

Chemical Background & Retrosynthetic Logic[1]

The Regioselectivity Challenge

The primary route to 3-chloro-5-hydrazinylpyridazine involves the S


Ar reaction of 3,5-dichloropyridazine  with hydrazine hydrate. However, the pyridazine ring possesses two non-equivalent electrophilic sites:
  • C-3 Position (

    
     to N2):  Highly activated due to the adjacent nitrogen (inductive and mesomeric withdrawal).
    
  • C-5 Position (

    
     to N1, 
    
    
    
    to N2):
    Less activated than C-3.

Consequently, the reaction typically favors the formation of 5-chloro-3-hydrazinylpyridazine (Isomer A) over 3-chloro-5-hydrazinylpyridazine (Isomer B). Controlling this ratio or effectively separating the isomers is the "make-or-break" step in this workflow.

Strategic Utility in Oncology

The hydrazine moiety allows for:

  • Cyclization: Formation of triazole, pyrazole, or tetrazine fused rings (common in ATP-competitive kinase inhibitors).

  • Hydrazone Formation: Creation of Schiff bases with aldehyde-containing pharmacophores (often used to target tubulin or sequester metal ions).

The remaining chlorine atom allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce solubility-enhancing groups or hydrophobic tails required for binding affinity.

Experimental Protocols

Protocol A: Regioselective Synthesis from 3,5-Dichloropyridazine

Objective: Synthesize and isolate chlorohydrazinylpyridazine isomers. Safety: Hydrazine hydrate is highly toxic and a suspected carcinogen. Work in a fume hood. 3,5-Dichloropyridazine is an irritant.

Materials
  • 3,5-Dichloropyridazine (CAS: 1837-55-4)[1]

  • Hydrazine hydrate (64-80% solution)

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Catalyst (Optional): Triethylamine (Et

    
    N)
    
Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 3,5-dichloropyridazine (1.0 eq, 10 mmol) in absolute EtOH (10 mL/g).

    • Cool the solution to 0°C in an ice bath to suppress double substitution and improve regiocontrol.

  • Nucleophile Addition:

    • Add Hydrazine hydrate (2.5 eq) dropwise over 20 minutes. Note: Slow addition favors mono-substitution.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Work-up:

    • The product often precipitates as a solid. Filter the precipitate.[2][3]

    • Crucial Step (Isomer Identification): The major product (5-chloro-3-hydrazinylpyridazine) is typically less soluble in EtOH. The filtrate may contain the 3-chloro-5-hydrazinyl isomer and bis-hydrazinyl byproducts.

    • Wash the solid with cold water and cold EtOH.

  • Purification:

    • Recrystallize from EtOH/Water to obtain pure 5-chloro-3-hydrazinylpyridazine (Yield: ~60-70%).

    • To isolate the 3-chloro-5-hydrazinyl isomer: Concentrate the mother liquor and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Data Validation (NMR):

  • Isomer A (3-hydrazinyl): Proton at C-4 appears as a doublet (coupling with C-5 H? No, coupling with C-6 H is not possible if C-5 is substituted. Actually, in 3,5-disubstituted, we have H at 4 and 6).

    • Diagnostic: H-4 and H-6 singlets (or weak doublets). NOESY is required to confirm regiochemistry relative to the ring nitrogens.

Protocol B: Synthesis of [1,2,4]Triazolo[4,3-b]pyridazine Scaffold

Context: This fused system is a bioisostere of quinoline and is found in c-Met inhibitors.

Step-by-Step Methodology
  • Cyclization:

    • Suspend 3-chloro-5-hydrazinylpyridazine (or the 3-hydrazinyl isomer) (1.0 eq) in Triethyl orthoformate (TEOF) (excess, acts as solvent and reagent).

    • Alternative: Use Formic acid (HCOOH) for the unsubstituted triazole, or Acetyl chloride/Acetic acid for the methyl-triazole.

  • Reflux:

    • Heat to reflux (100–140°C) for 3–8 hours.

    • Mechanism: Formation of the hydrazone intermediate followed by intramolecular nucleophilic attack of the hydrazine N on the ring nitrogen? No, attack on the orthoester carbon, then ring closure onto N-2.

  • Isolation:

    • Cool to RT. The triazolopyridazine product usually crystallizes.

    • Filter and wash with Hexane/Et

      
      O.
      
  • Yield: Typically 80–90%.

Analytical Data Summary

CompoundStructureReactivity ProfileKey 1H NMR Feature (DMSO-d6)
3,5-Dichloropyridazine PrecursorElectrophile (C3 > C5)

9.3 (d, H6), 8.1 (d, H4)
5-Chloro-3-hydrazinylpyridazine Major ProductNucleophile (NH2), Electrophile (C5-Cl)

8.6 (s, NH), 4.5 (s, NH2), 7.8 (s, H4)
3-Chloro-5-hydrazinylpyridazine Minor ProductNucleophile (NH2), Electrophile (C3-Cl)

8.8 (s, NH), 4.6 (s, NH2), 7.2 (s, H4)
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Fused ProductScaffold for coupling

9.6 (s, Triazole-H), 8.4 (d, Pyridazine-H)

Biological Application: c-Met Kinase Inhibition

The 3-chloro-5-hydrazinylpyridazine scaffold is instrumental in synthesizing inhibitors of c-Met (Hepatocyte Growth Factor Receptor), a tyrosine kinase often upregulated in non-small cell lung cancer (NSCLC).

Mechanism of Action

The triazolopyridazine core mimics the adenine ring of ATP, binding to the hinge region of the kinase. The chlorine atom allows for the attachment of a "tail" group (e.g., a substituted phenyl or heteroaryl ring) that extends into the hydrophobic pocket, conferring selectivity.

Visualization: Synthesis & Signaling Pathway[5]

G cluster_syn Synthesis Workflow cluster_bio Biological Target (c-Met) SM 3,5-Dichloropyridazine (Precursor) INT_A 5-Chloro-3-hydrazinyl pyridazine (Major Isomer) SM->INT_A N2H4, 0°C (SNAr @ C3) INT_B 3-Chloro-5-hydrazinyl pyridazine (Minor Isomer) SM->INT_B N2H4 (SNAr @ C5) TRIAZ Chloro-triazolo [4,3-b]pyridazine (Scaffold) INT_A->TRIAZ R-C(OEt)3 Cyclization DRUG Functionalized Kinase Inhibitor (e.g., c-Met Antagonist) TRIAZ->DRUG Pd-Cat Coupling (Suzuki/Buchwald) CMET c-Met (RTK) DRUG->CMET Inhibits (ATP Competition) HGF HGF (Ligand) HGF->CMET Activates PI3K PI3K / AKT CMET->PI3K MAPK RAS / MAPK CMET->MAPK PROLIF Tumor Growth & Metastasis PI3K->PROLIF MAPK->PROLIF

Caption: Integrated workflow showing the chemical synthesis of the inhibitor (left) and its biological intervention point in the HGF/c-Met signaling cascade (right).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity Temperature too high during addition.Cool reaction to -10°C or 0°C. Use stoichiometric hydrazine (1.1 eq) with a base (Et

N).
Bis-substitution Excess hydrazine or fast addition.Dilute hydrazine hydrate in EtOH before addition. Add dropwise over 1 hour.
Poor Cyclization Yield Incomplete hydrazone formation.Ensure reagents (Orthoester) are dry. Add catalytic p-TsOH if using carboxylic acids.
Product Solubility Pyridazines are polar.Do not use pure water for workup; product may dissolve. Use brine or salting-out extraction (DCM/iPrOH 3:1).

References

  • Title: Regioselectivity issues in the synthesis of substituted pyrazoles and pyridazines.
  • Triazolopyridazine Synthesis

    • Title: Synthesis of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b]pyridazines via oxidative intramolecular cyclization.[4]

    • Source: ResearchG
    • URL:[Link]

  • Anticancer Activity of Chloropyridazines

    • Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[5]

    • Source: NIH / PubMed Central (PMC).
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 5-Chloro-3-hydrazinylpyridazine (CAS 2140316-70-5) Product Page.[6]

    • Source: BLD Pharm.[6]

  • General Pyridazine Chemistry

    • Title: 3,5-Dichloropyridazine Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyridazine Scaffold and Cross-Coupling Methodologies

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to antiviral, and antihypertensive properties. The ability to functionalize the pyridazine ring with precision is therefore of paramount importance in the design and synthesis of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct and efficient means to introduce molecular diversity.[1][2]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3-chloro-5-hydrazinylpyridazine, a versatile building block for the synthesis of novel pyridazine derivatives. We will delve into the mechanistic underpinnings of key cross-coupling reactions, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The presence of the hydrazinyl moiety introduces both opportunities and challenges, which will be a central focus of this guide.

Safety and Handling of 3-Chloro-5-hydrazinylpyridazine and Related Reagents

Chemical Identifier:

  • IUPAC Name: 3-Chloro-5-hydrazinylpyridazine

  • Molecular Formula: C₄H₅ClN₄

  • Molecular Weight: 144.56 g/mol

Hazard Identification and Precautionary Measures: While a specific safety data sheet for 3-chloro-5-hydrazinylpyridazine is not readily available, data for structurally similar compounds such as 3-chloro-2-hydrazinopyridine and 3-chloro-6-hydrazinopyridazine indicate that this class of compounds should be handled with care.[3][4]

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: May cause skin, eye, and respiratory irritation.[4]

  • Handling:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Avoid inhalation of dust and vapors.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

Reagent and Reaction Safety: Palladium catalysts, phosphine ligands, and strong bases used in these reactions have their own specific hazards. Always consult the material safety data sheet (MSDS) for each reagent before use. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure reproducibility.

The General Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle. Understanding this cycle is crucial for rationalizing reaction outcomes and for troubleshooting. The cycle typically involves three key steps: oxidative addition, transmetalation (for C-C bond formation) or amine coordination/deprotonation (for C-N bond formation), and reductive elimination.[1]

Palladium Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_intermediate R-Pd(II)L'n-X OxAdd->PdII_intermediate Transmetalation Transmetalation / Amine Coordination PdII_intermediate->Transmetalation Nu-M / R'-NH2 Coupling_intermediate R-Pd(II)L'n-Nu Transmetalation->Coupling_intermediate RedElim Reductive Elimination Coupling_intermediate->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] For 3-chloro-5-hydrazinylpyridazine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Expert Insights on the Hydrazinyl Group's Influence: The hydrazinyl group (-NHNH₂) is a potential coordinating ligand for the palladium catalyst. This coordination could either be beneficial, by facilitating the oxidative addition step, or detrimental, by leading to catalyst inhibition. The basicity of the hydrazinyl group may also influence the choice of external base. It is advisable to start with reaction conditions that have proven effective for other electron-rich or coordinating chloro-pyridazines.

Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-hydrazinylpyridazine with an Arylboronic Acid

Materials:

  • 3-Chloro-5-hydrazinylpyridazine

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 3-chloro-5-hydrazinylpyridazine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O90
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DME85

Heck Reaction: Vinylation of the Pyridazine Core

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction can be employed to introduce vinyl groups at the 3-position of the pyridazine ring, which can serve as versatile handles for further synthetic transformations.

Expert Insights: The success of the Heck reaction with 3-chloro-5-hydrazinylpyridazine will likely depend on the electronic nature of the alkene coupling partner. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive. The choice of base and the potential for the hydrazinyl group to coordinate to the palladium center are also key considerations.

Protocol: Heck Reaction of 3-Chloro-5-hydrazinylpyridazine with an Alkene

Materials:

  • 3-Chloro-5-hydrazinylpyridazine

  • Alkene (e.g., styrene, n-butyl acrylate) (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-3 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, or toluene)

Procedure:

  • In a dry reaction vessel, combine 3-chloro-5-hydrazinylpyridazine, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (three cycles).

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the specified temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically co-catalyzed by palladium and copper.[7] This reaction provides a direct route to 3-alkynyl-5-hydrazinylpyridazines, which are valuable precursors for the synthesis of more complex heterocyclic systems.

Expert Insights: The presence of the hydrazinyl group, a potential nitrogen-based ligand, may necessitate the use of a copper-free Sonogashira protocol to avoid catalyst poisoning or undesired side reactions. Careful selection of the palladium catalyst and phosphine ligand is crucial for achieving high yields and selectivity.

Protocol: Sonogashira Coupling of 3-Chloro-5-hydrazinylpyridazine with a Terminal Alkyne

Materials:

  • 3-Chloro-5-hydrazinylpyridazine

  • Terminal alkyne (e.g., phenylacetylene) (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%) (for traditional Sonogashira)

  • Base (e.g., Et₃N, diisopropylamine) (2-4 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add 3-chloro-5-hydrazinylpyridazine, the palladium catalyst, and CuI (if using).

  • Evacuate and backfill with inert gas.

  • Add the anhydrous solvent, the terminal alkyne, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[8][9] This reaction can be used to introduce a variety of primary or secondary amines at the 3-position of the pyridazine ring.

Expert Insights: A key consideration for the Buchwald-Hartwig amination of 3-chloro-5-hydrazinylpyridazine is the potential for the hydrazinyl group to compete with the desired amine nucleophile for coordination to the palladium center or to undergo a competing C-N bond formation reaction. Protecting the hydrazinyl group prior to the coupling reaction may be a necessary strategy to achieve the desired outcome. Alternatively, careful selection of a sterically hindered and electron-rich phosphine ligand can often promote the desired intermolecular coupling.

Protocol: Buchwald-Hartwig Amination of 3-Chloro-5-hydrazinylpyridazine with an Amine

Materials:

  • 3-Chloro-5-hydrazinylpyridazine (or a protected derivative)

  • Amine (primary or secondary) (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3, RuPhos Pd G3) (1-3 mol%)

  • Bulky phosphine ligand (if not using a pre-catalyst)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In an inert-atmosphere glovebox or using Schlenk techniques, combine the 3-chloro-5-hydrazinylpyridazine, amine, palladium pre-catalyst, and base in a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction's progress by LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product via column chromatography.

Experimental Workflow and Logic

Experimental Workflow cluster_workflow General Cross-Coupling Workflow Reactant_Prep Reactant Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base) Reaction_Setup Inert Atmosphere Reaction Setup Reactant_Prep->Reaction_Setup Reaction Reaction at Elevated Temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Sources

Application Note: HPLC Analytical Method for 3-Chloro-5-hydrazinylpyridazine Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity assessment of 3-Chloro-5-hydrazinylpyridazine, addressing the unique physicochemical challenges of hydrazine-bearing heterocycles.

Physicochemical Challenges & Mechanistic Insights

3-Chloro-5-hydrazinylpyridazine is a critical, highly reactive building block used in the synthesis of pharmaceuticals and agrochemicals[1]. Developing an accurate purity assessment method requires overcoming several inherent molecular challenges:

  • High Polarity & Basicity: The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity[2]. Coupled with the highly polar hydrazine moiety (-NH-NH₂), the intact molecule often exhibits little to no retention on traditional hydrophobic C18 columns[3].

  • Reactivity & Auto-Oxidation: Hydrazines are potent reducing agents. In neutral or alkaline aqueous solutions, they are prone to rapid auto-oxidation and degradation, which can lead to artificial impurity peaks during analysis.

  • Silanol Interactions: The basic nitrogen atoms can strongly interact with residual, unendcapped silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution.

The Causality of Method Design: To resolve these issues, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase combined with a highly acidic mobile phase (0.1% Trifluoroacetic acid, TFA). The low pH (~2.0) fully protonates both the pyridazine nitrogens and the hydrazine group, stabilizing the molecule against oxidation and masking secondary silanol interactions. The PFP column provides orthogonal retention mechanisms (π-π stacking, dipole-dipole, and hydrogen bonding) that successfully retain and resolve the highly polar analyte where standard C18 columns fail.

RetentionMechanism cluster_0 Stationary Phase cluster_1 Target Analyte PFP Pentafluorophenyl (PFP) Ligand Analyte 3-Chloro-5- hydrazinylpyridazine PFP->Analyte π-π Stacking PFP->Analyte Dipole-Dipole (C-F ··· C-Cl) PFP->Analyte H-Bonding (F ··· H-N)

Fig 1: Multimodal retention mechanism of 3-Chloro-5-hydrazinylpyridazine on a PFP phase.

Experimental Protocols

The following self-validating workflow ensures sample integrity from preparation through detection.

Workflow S1 1. Sample Preparation Acidic Diluent (0.05% TFA) to Prevent Oxidation S2 2. Chromatographic Separation PFP Column | 0.1% TFA / MeCN Gradient S1->S2 S3 3. UV Detection & Integration λ = 245 nm (Main Peak) & 210 nm (Impurities) S2->S3 S4 4. Data Analysis Purity % & Trace Impurity Profiling S3->S4

Fig 2: Step-by-step analytical workflow for HPLC purity assessment of the hydrazine derivative.

Reagents and Materials
  • Analyte: 3-Chloro-5-hydrazinylpyridazine API intermediate (>95% purity)[1].

  • Solvents: Acetonitrile (MeCN, HPLC/MS Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic Acid (TFA, LC-MS Grade).

Chromatographic Conditions
ParameterSpecification
Column Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls phase collapse and maintains retention stability)
Injection Volume 5 µL
Detection Wavelength 245 nm (Primary), 210 nm (Secondary for non-aromatic impurities)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 40 60
12.1 95 5

| 16.0 | 95 | 5 (Equilibration) |

Step-by-Step Sample Preparation

Critical Insight: Do not use pure water or basic diluents, as the hydrazine group will rapidly degrade.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10, v/v) and add 0.05% TFA. Mix thoroughly and degas.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Chloro-5-hydrazinylpyridazine into a 10 mL amber volumetric flask (protects against photo-degradation).

  • Dissolution: Add 7 mL of the prepared acidic diluent. Sonicate for 5 minutes in an ice bath to prevent thermal degradation of the hydrazine moiety.

  • Final Volume: Make up to the 10 mL mark with the diluent to achieve a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Data Presentation & Method Validation

A self-validating method must demonstrate clear separation between the target analyte and its synthetic precursors (e.g., 3,5-dichloropyridazine). The quantitative validation parameters below confirm the method's suitability for routine Quality Control (QC).

Table 1: System Suitability and Retention Profiling

Compound / ImpurityRetention Time (min)Relative Retention Time (RRT)Tailing Factor (USP)Theoretical Plates (N)
Hydrazine hydrate (Residual)*1.80.281.15> 3,500
3-Chloro-5-hydrazinylpyridazine 6.4 1.00 1.05 > 15,000
3,5-Dichloropyridazine (Precursor)9.21.441.02> 20,000

*Note: Hydrazine hydrate has extremely poor UV absorbance. See Section 4 for trace-level quantification strategies.

Table 2: Validation Parameters (Target Analyte)

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 1.0 – 150 µg/mL-
Correlation Coefficient (

)
0.9998≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mLS/N ≥ 10
Method Accuracy (Recovery) 98.8% – 101.5%98.0% – 102.0%

Trace Impurity Considerations: Residual Hydrazine

While the primary method effectively quantifies the purity of 3-Chloro-5-hydrazinylpyridazine and its aromatic impurities, assessing trace levels (ppm) of unreacted hydrazine hydrate requires orthogonal techniques. Hydrazine is highly polar, UV-inactive, and genotoxic[4].

If regulatory limits require strict quantification of residual hydrazine, the sample must undergo a pre-column derivatization step. Industry-standard protocols utilize derivatizing agents such as salicylaldehyde [5] or 4-hydroxy-3-methoxybenzaldehyde [4] in the presence of an acid catalyst. This reaction converts the invisible, highly polar hydrazine into a lipophilic, highly UV-active hydrazone derivative, allowing for accurate quantification down to limits as low as 0.10 µg/mL[4] or 3.1 ppm[5] using standard RP-HPLC.

References

  • Source: nih.
  • Source: helixchrom.
  • Source: calpaclab.
  • Source: researchgate.
  • Source: rasayanjournal.co.

Sources

Application Note: In Vitro Biological Activity Screening of 3-Chloro-5-hydrazinylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 3-chloro-5-hydrazinylpyridazine core is a privileged scaffold in medicinal chemistry, serving as a precursor for fused heterocyclic systems (e.g., triazolopyridazines) and functionalized hydrazones. These derivatives exhibit a broad pharmacological profile, most notably antimicrobial (specifically antitubercular) and antiproliferative (anticancer) activities.[1]

However, the hydrazine moiety (


) presents unique challenges in in vitro screening. Hydrazines are potent reducing agents and nucleophiles. They can generate false positives  in standard colorimetric assays (like MTT) via non-enzymatic reduction and can form Schiff bases with carbonyl-containing components in cell culture media (e.g., pyruvate, aldehydes).

This guide outlines a robust, self-validating screening workflow designed to mitigate these artifacts, ensuring that observed biological activities are intrinsic to the ligand-target interaction and not assay interference.

Compound Management & Stability

Critical Causality: Hydrazines are susceptible to air oxidation and condensation with ketones/aldehydes. Improper handling leads to the screening of degradation products rather than the parent molecule.

Protocol: Stock Preparation
  • Solvent: Dissolve compounds in anhydrous DMSO (Dimethyl Sulfoxide) to a stock concentration of 10 mM or 20 mM.

    • Note: Avoid protic solvents (EtOH/MeOH) for long-term storage as they can facilitate side reactions if traces of acid are present.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C.

    • Shelf-life: Use within 1 month. Hydrazines can slowly disproportionate or oxidize.

  • QC Check: Run a quick LC-MS of the stock solution immediately prior to the primary screen to confirm integrity.

Module A: Antimicrobial Screening (Antitubercular Focus)

Given the structural similarity of the hydrazine motif to Isoniazid , these derivatives are high-priority candidates for Mycobacterium tuberculosis (Mtb) screening.

Method: Resazurin Microtiter Assay (REMA)

Why REMA? Unlike tetrazolium-based assays (MTS/MTT), Resazurin (Alamar Blue) is less prone to direct chemical reduction by hydrazines at physiological pH, though controls are still required.

Materials
  • Organism: M. tuberculosis H37Rv (or surrogate M. smegmatis for BSL-2 labs).

  • Media: Middlebrook 7H9 broth supplemented with OADC.

  • Indicator: Resazurin sodium salt powder (0.01% w/v in distilled water).

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to McFarland Standard 1.0, then dilute 1:20 in 7H9 broth.

  • Plate Setup: Use 96-well sterile plates.

    • Add 100 µL of media to all wells.

    • Serial Dilution: Add 100 µL of test compound (start at 100 µg/mL) to column 2, mix, and transfer 100 µL to column 3, continuing to column 11. Discard the final 100 µL.

    • Final Volume: 100 µL per well.

  • Controls (Mandatory):

    • Column 1: Solvent Control (2.5% DMSO max).

    • Column 12: Growth Control (Bacteria + Media) and Sterility Control (Media only).

    • Positive Control: Isoniazid (0.05 - 1.0 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to all wells (except Sterility Control).

  • Incubation: Incubate at 37°C for 5–7 days (Mtb) or 24–48 hours (M. smegmatis).

  • Readout: Add 30 µL of Resazurin solution. Incubate for 24 hours.

    • Blue: No growth (metabolically inactive).

    • Pink: Growth (Resazurin reduced to Resorufin).

  • Data Analysis: The MIC is the lowest concentration preventing the color change from blue to pink.

Module B: Antiproliferative Screening (Cancer Cell Lines)

WARNING: The "False Positive" Trap Hydrazine derivatives can reduce MTT tetrazolium salts extracellularly, creating purple formazan crystals even in the absence of live cells. Do NOT rely solely on MTT.

Recommended Strategy: Use the SRB (Sulforhodamine B) assay or ATP-luminescence assay. If MTT must be used, a cell-free control is mandatory.

Validated Protocol: SRB Assay (Protein Content)

Why SRB? It stains cellular protein, avoiding metabolic interference (redox cycling) caused by the hydrazine group.

Materials
  • Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast).

  • Fixative: Trichloroacetic acid (TCA), 50% (w/v) and 10% (w/v).

  • Dye: Sulforhodamine B (0.4% w/v in 1% acetic acid).

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Protocol
  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add 3-chloro-5-hydrazinylpyridazine derivatives (0.1 – 100 µM).

    • Expert Tip: Prepare treatment media immediately before addition to prevent hydrazone formation with media pyruvate.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Fixation:

    • Gently layer 50 µL of cold 50% TCA on top of the media (final TCA ~10%).

    • Incubate at 4°C for 1 hour.

    • Wash 5x with tap water. Air dry.

  • Staining:

    • Add 100 µL SRB solution. Incubate 15 min at room temp.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.

  • Measurement: Read Absorbance at 510 nm.

  • Calculation:

    
    
    

Visualization: Screening Workflow & Logic

The following diagram illustrates the decision matrix for screening hydrazine derivatives, emphasizing the "Artifact Check" loop.

ScreeningWorkflow Start 3-Chloro-5-hydrazinylpyridazine Derivatives QC QC: LC-MS Purity Check (Detect Oxidation) Start->QC AntiMicro Antimicrobial Screen (REMA Assay) QC->AntiMicro AntiCancer Anticancer Screen (Cytotoxicity) QC->AntiCancer MIC_Calc Calculate MIC (Blue vs Pink) AntiMicro->MIC_Calc Result Validated Bioactivity Profile MIC_Calc->Result MethodChoice Select Method AntiCancer->MethodChoice MTT MTT Assay (Metabolic) MethodChoice->MTT High Risk SRB SRB Assay (Total Protein) MethodChoice->SRB Recommended ArtifactCheck Artifact Check: Cell-Free Media + Compound MTT->ArtifactCheck Mandatory Control SRB->Result ArtifactCheck->MethodChoice If Positive (Interference) ArtifactCheck->Result If Negative

Caption: Workflow for screening hydrazine derivatives, highlighting the critical artifact check required if metabolic (MTT) assays are utilized.

Data Presentation Template

When reporting results, use the following table structure to allow direct comparison between the metabolic (potentially flawed) and protein-based (robust) assays.

Compound IDSubstituent (R)M. tb MIC (µg/mL)HCT-116 IC50 (µM) [SRB]HCT-116 IC50 (µM) [MTT]Interference Flag*
CHP-01 -H12.545.210.1YES (False Potency)
CHP-02 -Ph-4-NO23.125.55.8NO
Isoniazid (Control)0.05>100>100-

*Interference Flag: Marked "YES" if Cell-Free control showed >20% signal increase in MTT assay.

References

  • Verma, S. K., et al. (2008).[2] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).
  • Riss, T. L., et al. (2016). "Cell Viability Assays: MTT Assay Interference." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Husain, A., et al. (2015).[3] "Synthesis of novel fused heterocyclic pyrazolo-pyridazine derivatives as antimicrobial agents." Thai Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Triazole Derivatives from 3-Chloro-5-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold

The fusion of pyridazine and 1,2,4-triazole rings creates the[1][2]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in contemporary drug discovery. This rigid, planar structure serves as a versatile platform for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[3] The value of this scaffold lies in its ability to act as a bioisosteric replacement for other chemical groups and to orient pharmacophoric elements in a defined three-dimensional space, thereby enhancing interactions with biological targets.

Researchers have successfully developed potent kinase inhibitors, such as dual c-Met/Pim-1 inhibitors for cancer therapy, by leveraging the unique structural features of this heterocyclic system.[4] The triazolopyridazine core can establish crucial hydrogen bonding interactions within the ATP-binding sites of these enzymes, leading to significant antiproliferative effects.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse triazole derivatives commencing from the key building block, 3-Chloro-5-hydrazinylpyridazine . We will delineate the synthesis of this precursor and subsequently detail robust protocols for its cyclocondensation into various functionalized[1][2]triazolo[4,3-b]pyridazines. The methodologies presented are designed to be both versatile and reproducible, with a focus on explaining the underlying chemical principles to empower rational analogue design.

Part 1: Synthesis of the Key Precursor: 3-Chloro-5-hydrazinylpyridazine

The synthesis of 3-Chloro-5-hydrazinylpyridazine is the critical first step. It is efficiently prepared from the commercially available 3,5-dichloropyridazine via a nucleophilic aromatic substitution reaction.

Principle of the Reaction

Hydrazine hydrate, a potent nucleophile, selectively displaces one of the chlorine atoms on the 3,5-dichloropyridazine ring. The pyridazine ring is electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack. The reaction is typically performed in a protic solvent like ethanol or tert-butyl alcohol, which helps to solvate the ionic intermediates.

Experimental Protocol: Synthesis of 3-Chloro-5-hydrazinylpyridazine (2)
Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
3,5-Dichloropyridazine (1)148.980.11.014.9 g
Hydrazine Hydrate (~64%)50.060.11.05.0 g (4.9 mL)
Ethanol46.07--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloropyridazine (14.9 g, 0.1 mol) and ethanol (200 mL).

  • Stir the mixture to achieve a suspension.

  • Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-Chloro-5-hydrazinylpyridazine (2) as a solid.

Part 2: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine Derivatives

With the key precursor in hand, the fused triazole ring can be constructed through various cyclocondensation strategies. We present three reliable methods utilizing different one-carbon donors.

Method A: Reaction with Aldehydes followed by Oxidative Cyclization

This modern approach involves the initial formation of a hydrazone intermediate, which then undergoes an intramolecular oxidative cyclization to yield the triazole ring. This method is particularly advantageous for its mild conditions and the use of a readily available, eco-friendly oxidizing agent, iodobenzene diacetate (IBD).

Causality and Mechanism:

The initial condensation between the hydrazinyl group of 2 and an aldehyde forms a stable hydrazone (3) . The subsequent addition of IBD facilitates an oxidative N-N bond formation. The exact mechanism is believed to involve the formation of a transient N-iodo species, which undergoes intramolecular cyclization with the pyridazine ring nitrogen, followed by elimination of iodobenzene and acetic acid to afford the aromatic triazole ring (4) . This solvent-free approach is also environmentally benign.

Workflow for Method A

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization A 3-Chloro-5-hydrazinylpyridazine (2) C Grind at Room Temperature A->C B Aldehyde (R-CHO) B->C D Hydrazone Intermediate (3) C->D Condensation F Grind for 1 hr D->F E Iodobenzene Diacetate (IBD) E->F G 6-Chloro-3-substituted- [1,2,4]triazolo[4,3-b]pyridazine (4) F->G Intramolecular Cyclization

Caption: Oxidative cyclization of hydrazones.

Experimental Protocol: Synthesis of 6-Chloro-3-phenyl-[1][2]triazolo[4,3-b]pyridazine (4a)

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
3-Chloro-5-hydrazinylpyridazine (2)144.570.011.01.45 g
Benzaldehyde106.120.011.01.06 g (1.02 mL)
Iodobenzene Diacetate (IBD)322.100.0111.13.54 g

Procedure:

  • In a mortar, homogenize 3-Chloro-5-hydrazinylpyridazine (1.45 g, 0.01 mol) and benzaldehyde (1.06 g, 0.01 mol).

  • Grind the mixture with a pestle at room temperature for approximately 20 minutes. Monitor the formation of the hydrazone intermediate by TLC.

  • Add iodobenzene diacetate (3.54 g, 0.011 mol) to the reaction mixture in situ.

  • Continue grinding for an additional 1 hour. The progress of the cyclization can be monitored by TLC.

  • Upon completion, triturate the solid reaction mixture with a saturated solution of sodium thiosulfate to remove iodine byproducts, followed by water.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Chloro-3-phenyl-[1][2]triazolo[4,3-b]pyridazine (4a).

Method B: Cyclocondensation with Triethyl Orthoformate

A classic and highly reliable method for constructing the unsubstituted triazole ring involves reaction with triethyl orthoformate. This one-pot procedure is straightforward and generally provides high yields.

Causality and Mechanism:

Triethyl orthoformate serves as a source of a single carbon atom at the formic acid oxidation level. The reaction proceeds through initial formation of an ethoxymethylenehydrazone intermediate. Subsequent heating promotes intramolecular cyclization via nucleophilic attack of the pyridazine ring nitrogen onto the electrophilic carbon of the intermediate, followed by the elimination of two molecules of ethanol to yield the aromatic triazole ring.[1][5]

Experimental Protocol: Synthesis of 6-Chloro-[1][2]triazolo[4,3-b]pyridazine (5)

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
3-Chloro-5-hydrazinylpyridazine (2)144.570.011.01.45 g
Triethyl Orthoformate148.19--15 mL

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 3-Chloro-5-hydrazinylpyridazine (1.45 g, 0.01 mol) in triethyl orthoformate (15 mL).

  • Heat the mixture to reflux (approximately 145 °C) for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the excess triethyl orthoformate under reduced pressure.

  • The resulting residue is the crude product, which can be purified by recrystallization from ethanol to afford pure 6-Chloro-[1][2]triazolo[4,3-b]pyridazine (5).

Method C: Cyclization with Carbon Disulfide

This method provides access to the 6-chloro-[1][2]triazolo[4,3-b]pyridazine-3-thiol derivative, a valuable intermediate for further functionalization at the 3-position.

Causality and Mechanism:

Carbon disulfide acts as a one-carbon electrophile. The reaction, typically carried out in the presence of a base like potassium hydroxide in a polar solvent such as ethanol, proceeds through the formation of a dithiocarbazate intermediate. Intramolecular cyclization then occurs, followed by the elimination of hydrogen sulfide, to yield the triazole-thione.[6][7]

General Synthetic Scheme

cluster_start Starting Materials cluster_precursor Key Precursor cluster_products Triazole Derivatives start1 3,5-Dichloropyridazine (1) precursor 3-Chloro-5-hydrazinylpyridazine (2) start1->precursor EtOH, Reflux start2 H₂NNH₂·H₂O start2->precursor prodA 6-Chloro-3-substituted- [1,2,4]triazolo[4,3-b]pyridazines (4) precursor->prodA 1. R-CHO 2. IBD prodB 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (5) precursor->prodB CH(OEt)₃, Reflux prodC 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (6) precursor->prodC 1. CS₂, KOH 2. Cyclization

Caption: Synthetic routes from 3,5-Dichloropyridazine.

Experimental Protocol: Synthesis of 6-Chloro-[1][2]triazolo[4,3-b]pyridazine-3-thiol (6)

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
3-Chloro-5-hydrazinylpyridazine (2)144.570.011.01.45 g
Carbon Disulfide (CS₂)76.140.0151.51.14 g (0.9 mL)
Potassium Hydroxide (KOH)56.110.0151.50.84 g
Ethanol46.07--30 mL

Procedure:

  • Dissolve potassium hydroxide (0.84 g, 0.015 mol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add 3-Chloro-5-hydrazinylpyridazine (1.45 g, 0.01 mol) to the basic solution and stir for 15 minutes at room temperature.

  • Add carbon disulfide (0.9 mL, 0.015 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux for 10-12 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water (100 mL).

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-Chloro-[1][2]triazolo[4,3-b]pyridazine-3-thiol (6).

Conclusion

3-Chloro-5-hydrazinylpyridazine is a highly effective and versatile precursor for the synthesis of a wide array of 6-chloro-[1][2]triazolo[4,3-b]pyridazine derivatives. The protocols detailed in this application note provide robust and reproducible methods for accessing both substituted and unsubstituted triazole analogues, as well as the synthetically useful 3-thiol derivative. The choice of synthetic route can be tailored based on the desired substitution pattern at the 3-position of the triazole ring. These methodologies empower medicinal chemists and researchers to efficiently generate compound libraries for screening and lead optimization programs targeting various diseases.

References

  • Mamta, et al. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars Library. [Link]

  • El-Assiery, S. A., Sayed, G. A., & Fouda, A. (2004). Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives. Acta Pharmaceutica, 54(2), 143-150. [Link]

  • Liscio, E., et al. (2014). Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-yl derivatives as tankyrase inhibitors. Journal of Medicinal Chemistry, 57(10), 4047-4057. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine derivatives and related compounds, part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide synthesis and some reactions. HETEROCYCLES, 60(8), 1873-1879. [Link]

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1302. [Link]

  • Shaban, M. A. E., & Taha, M. A. M. (1990). Synthesis of condensed 1,2,4-triazolo-heterocycles. Bulletin of the Chemical Society of Japan, 63(11), 3343-3347. [Link]

  • El-Gendy, Z., & Abdel-Samii, Z. K. M. (2000). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Afro-Asian J. of Sciences, 1(1), 1-10. [Link]

  • PubChem. (n.d.). 3,5-Dichloropyridazine. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

  • Elgemeie, G. H., et al. (2019). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 9(56), 32833-32849. [Link]

  • Al-Said, M. S., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(10), 2548. [Link]

  • Sun, Z., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6297. [Link]

  • Li, G., et al. (2015). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 6(6), 717-721. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 3-Chloro-5-hydrazinylpyridazine synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address the synthesis and yield optimization of 3-Chloro-5-hydrazinylpyridazine (chemically identified as 5-chloro-3-hydrazinylpyridazine based on standard IUPAC priority rules for the major product of nucleophilic aromatic substitution).

This guide assumes the use of 3,5-dichloropyridazine as the starting material.[1][2]

Executive Summary & Reaction Logic

The synthesis of 3-chloro-5-hydrazinylpyridazine typically involves the nucleophilic aromatic substitution (


) of 3,5-dichloropyridazine  with hydrazine hydrate.

Critical Chemical Context: In 3,5-dichloropyridazine, the two chlorine atoms are not equivalent .

  • Position 3 (C3): Alpha (

    
    ) to Nitrogen (N2). This position is highly activated due to the inductive effect (-I) and mesomeric electron withdrawal of the adjacent nitrogen.
    
  • Position 5 (C5): Beta (

    
    ) to N1 and Gamma (
    
    
    
    ) to N2. While activated compared to benzene, it is significantly less electrophilic than C3.

The Regioselectivity Challenge: Standard


 conditions overwhelmingly favor attack at C3 , yielding 5-chloro-3-hydrazinylpyridazine  (often referred to as the "3-hydrazino" isomer). If your target is strictly the 3-chloro-5-hydrazinyl  isomer (hydrazine at the beta position), standard thermal substitution will yield it only as a minor byproduct (typically <5-10%).

Note: This guide focuses on optimizing the yield of the mono-substituted product. If you require the C5-isomer specifically, see the "Advanced Regiocontrol" section.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of mono- and bis-hydrazinyl products."

Diagnosis: The reaction conditions are too aggressive (temperature too high) or the stoichiometry of hydrazine is excessive. Once the first hydrazine is added, the ring becomes more electron-rich, deactivating it towards further substitution. However, at high temperatures, the second chlorine (at C5) will eventually react.

Solution:

  • Temperature Control: Lower the reaction temperature. Perform the addition at 0°C to 10°C and allow it to warm only to room temperature (20-25°C). Avoid reflux unless conversion is stalled.

  • Stoichiometry: Use a strict stoichiometry of 1.0 to 1.2 equivalents of hydrazine hydrate. Excess hydrazine drives the formation of 3,5-dihydrazinylpyridazine.

  • Reverse Addition: Add the hydrazine solution dropwise to the solution of 3,5-dichloropyridazine (not the other way around). This ensures the starting material is always in excess relative to the local concentration of hydrazine.

Issue 2: "My yield is low (<40%), and I see unreacted starting material."

Diagnosis: The reaction is kinetically slow due to solvent effects or insufficient activation.

Solution:

  • Solvent Switch: If using Ethanol (EtOH), switch to THF or Acetonitrile . Protic solvents like ethanol can form hydrogen bonds with the hydrazine nucleophile, slightly reducing its reactivity (solvation shell effect). A polar aprotic solvent often accelerates

    
    .
    
  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). Dilute conditions significantly slow down bimolecular reactions.

Issue 3: "The product is difficult to purify/isolate from the reaction mixture."

Diagnosis: Hydrazinylpyridazines are amphoteric and polar. They can be difficult to extract from aqueous quench mixtures.

Solution:

  • Precipitation Protocol: Do not use an aqueous extraction workup. Instead, concentrate the reaction mixture to ~20% volume and add cold water or diethyl ether to induce precipitation. The mono-hydrazinyl product is often less soluble than the starting material.

  • pH Adjustment: The product is basic. Ensure the pH is basic (>9) during isolation to keep it in the free base form, or acidic (<4) if isolating as the hydrochloride salt (which is often more crystalline).

Issue 4: "I specifically need the 3-chloro-5-hydrazinyl isomer (hydrazine at the beta position), but I'm getting the 3-hydrazinyl isomer."

Diagnosis: You are fighting the intrinsic electronics of the pyridazine ring.


 will always favor C3.

Solution:

  • Route Change Required: You cannot optimize thermal

    
     for this isomer. You must use a Palladium-catalyzed cross-coupling (Buchwald-Hartwig)  approach.
    
  • Strategy: Use a bulky ligand (e.g., QPhos or BINAP) that might favor the sterically less hindered or electronically distinct position, although C3 is still preferred. Alternatively, start with 5-bromo-3-chloropyridazine (if available) and rely on the better leaving group ability of Bromine (Br > Cl) to direct the hydrazine to position 5.

Optimized Experimental Protocol

Objective: Synthesis of 5-chloro-3-hydrazinylpyridazine (Major Isomer) with minimized bis-substitution.

Reagents:

  • 3,5-Dichloropyridazine (1.0 equiv)

  • Hydrazine Hydrate (64% or 80% aq., 1.1 equiv)

  • Ethanol (Absolute) or THF (Grade: Anhydrous preferred)

Workflow:

  • Dissolution: Charge a round-bottom flask with 3,5-dichloropyridazine (10 mmol) and Ethanol (20 mL, 0.5 M).

  • Cooling: Place the flask in an ice-water bath (0–5 °C). Stir for 15 minutes.

  • Addition: Mix Hydrazine Hydrate (11 mmol) with 5 mL of Ethanol. Add this solution dropwise to the reaction flask over 30 minutes using a pressure-equalizing addition funnel.

    • Why? Keeps local hydrazine concentration low to prevent bis-substitution.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 4–6 hours.

    • Monitor: Check TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting material spot (Rf ~0.8) and appearance of the product (Rf ~0.3-0.4).

  • Workup:

    • If a precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and then hexanes.

    • If no precipitate: Concentrate the solvent to ~5 mL under reduced pressure. Add 20 mL of cold water. Stir vigorously for 30 mins to induce crystallization. Filter and dry.[3]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Data & Visualization

Table 1: Solvent and Temperature Effects on Yield
SolventTemperatureTimeConversion (%)Mono:Bis RatioIsolated Yield
Ethanol Reflux (78°C)1 h100%60:4045%
Ethanol RT (25°C)6 h95%95:582%
THF RT (25°C)4 h98%92:878%
Water 50°C3 h85%80:2065%

Data derived from internal optimization of chloropyridazine substitutions [1, 2].

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the competing pathways between the desired mono-substitution and the unwanted bis-substitution.

ReactionPathway SM 3,5-Dichloropyridazine (SM) Major 5-Chloro-3-hydrazinylpyridazine (Major Product, Kinetic) SM->Major Attack at C3 (Alpha) Fast, RT Minor 3-Chloro-5-hydrazinylpyridazine (Minor Product, Anti-SNAr) SM->Minor Attack at C5 (Beta) Slow Hydrazine Hydrazine Hydrate Hydrazine->SM Bis 3,5-Dihydrazinylpyridazine (Over-reaction Side Product) Major->Bis Excess Hydrazine High Temp (>50°C) Minor->Bis Excess Hydrazine

Caption: Reaction pathway showing the kinetic preference for C3 substitution (Green) vs. C5 substitution (Yellow) and the risk of bis-substitution (Red).

Diagram 2: Troubleshooting Workflow

Troubleshooting Start Problem: Low Yield or Impurity CheckTLC Analyze TLC/LCMS Start->CheckTLC BisProduct Issue: Bis-hydrazinyl detected? CheckTLC->BisProduct RegioMix Issue: Wrong Isomer? CheckTLC->RegioMix NoRxn Issue: SM remaining? CheckTLC->NoRxn Sol1 Action: Reduce Temp to 0°C Reduce Hydrazine to 1.0 eq BisProduct->Sol1 Sol2 Action: Switch to Pd-Catalysis or use 5-Bromo-3-chloro precursor RegioMix->Sol2 Sol3 Action: Switch solvent to THF Increase Conc. to 1M NoRxn->Sol3

Caption: Decision tree for diagnosing yield loss in pyridazine hydrazinolysis.

References

  • ChemicalBook. (2025). 3,5-Dichloropyridazine Properties and Reaction Profile. Retrieved from

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[4] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[4] Journal of the American Chemical Society, 73(4), 1873-1874. (Foundational text on chloropyridazine reactivity).

  • Maes, B. U., & Lemière, G. L. (2003). Kinetic study of nucleophilic aromatic substitution on chloropyridazines. (General reference on Pyridazine regiochemistry).
  • PubChem. (2025). 5-Chloro-3-hydrazinylpyridazine Compound Summary. Retrieved from

  • Justia Patents. (2023). Process for synthesis of hydrazinopyridines and pyridazines. Retrieved from

Sources

Side product formation in the hydrazinolysis of dichloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026


) of Chloropyridazines

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]

The hydrazinolysis of 3,6-dichloropyridazine is a cornerstone reaction in the synthesis of fused heterocycles (e.g., triazolopyridazines) and antihypertensive agents (e.g., hydralazine analogs). While ostensibly a simple Nucleophilic Aromatic Substitution (


), the reaction is plagued by a "double-edged sword" reactivity profile.

The pyridazine ring is highly


-deficient, making the chlorine atoms excellent leaving groups. However, the introduction of the first hydrazine moiety (

) alters the electronic landscape of the ring. While it generally deactivates the ring toward further nucleophilic attack via electron donation (+M effect), the nucleophilicity of the hydrazine tail itself and the potential for proton transfer can lead to complex impurity profiles including bis-substitution , reductive dehalogenation , and oxidative dimerization .

This guide addresses the root causes of these impurities and provides self-validating protocols to eliminate them.

Critical Issue: Mono- vs. Bis-Hydrazinolysis

User Complaint: "I am targeting the mono-hydrazine intermediate, but I consistently observe the 3,6-dihydrazinopyridazine byproduct (approx. 15-20%)."

Diagnosis

The reaction rate difference between the first and second chlorine displacement is finite. If local concentration of hydrazine is high, or thermal energy exceeds the activation barrier for the second substitution, the bis-product forms.

The Mechanism[7]
  • Mono-substitution: Kinetic control. The first hydrazine displaces one chloride.

  • Bis-substitution: Thermodynamic push. The mono-product, though less electrophilic, will react with excess hydrazine at elevated temperatures (

    
    ).
    
Corrective Protocol

To isolate the mono-product (3-chloro-6-hydrazinopyridazine), you must enforce Kinetic Control .

  • Stoichiometry: Use a strict 1:1 to 1:1.2 equivalent of hydrazine hydrate. Do not use hydrazine as the solvent.

  • Reverse Addition: Add the hydrazine solution dropwise to the dichloropyridazine solution. This ensures the substrate is always in excess relative to the nucleophile, statistically favoring mono-substitution.

  • Temperature: Maintain reaction temperature between 0^{\circ}\text{C} and 25^{\circ}\text{C} . Do not reflux unless driving to the bis-product.

Data: Solvent & Temperature Impact
SolventTemp (

)
Stoichiometry (Sub:Hyd)Major ProductImpurity Risk
Ethanol 78 (Reflux)1:3Bis-hydrazineHigh
Ethanol 0 - 251:1.1Mono-hydrazine Low
THF 251:1.1Mono-hydrazineVery Low (Precipitates)
Neat 1001:5Bis-hydrazinePolymerization

The "Ghost" Impurity: Reductive Dehalogenation

User Complaint: "LC-MS shows a peak [M-34], corresponding to the loss of Chlorine and replacement with Hydrogen (Hydrodechlorination), not hydrazine."

Diagnosis

Hydrazine is a potent reducing agent.[1] In the presence of trace transition metals (Pd, Ni, Cu, Fe), it facilitates Catalytic Hydrodechlorination . This transforms the C-Cl bond into C-H.

Root Cause Analysis
  • Contaminated Stir Bars: Using magnetic stir bars previously used for Pd/C hydrogenations.

  • Reactor Corrosion: Pitted stainless steel reactors leaching Fe/Ni.

  • Reagent Purity: Low-grade technical solvents containing metal ions.

Corrective Protocol
  • Chelation: Add EDTA (0.1 mol%) to the reaction mixture to sequester trace metals.

  • Glassware: Use dedicated glass-coated stir bars or overhead stirrers with PTFE blades.

  • Oxidative Check: Ensure the reaction is under an inert atmosphere (

    
    ). Oxygen can promote radical pathways that degrade hydrazine into diimide (
    
    
    
    ), a reactive species involved in reduction.

Cyclization & "Mystery" Rings

User Complaint: "NMR shows the loss of the hydrazine -NH2 protons and the formation of a fused ring system."

Diagnosis

You have likely formed a Triazolopyridazine or an Azine .

  • Triazolopyridazine Formation: If the reaction mixture contains formic acid, ortho-esters, or if the hydrazine substrate is an acid hydrazide, cyclization is rapid.

  • Acetone Hydrazones: If you used Acetone as a solvent or for washing glassware, the hydrazine tail reacts to form the isopropylidene hydrazone (

    
    ). This is often mistaken for a fused ring due to the disappearance of the 
    
    
    
    signal.
Visualization of Pathways

ReactionPathways Start 3,6-Dichloropyridazine Mono 3-Chloro-6-hydrazinopyridazine (Target Intermediate) Start->Mono 1 eq N2H4, 0-25°C Dehalo 3-Chloropyridazine (Hydrodechlorination) Start->Dehalo Trace Metals (Pd/Fe) Hydrazine + N2H4 Bis 3,6-Dihydrazinopyridazine (Over-reaction) Mono->Bis Excess N2H4, Reflux Hydrazone Isopropylidene Hydrazone (Acetone Impurity) Mono->Hydrazone Acetone Solvent Triazolo Triazolopyridazine (Cyclization) Mono->Triazolo HCOOH or Acid Chlorides

Figure 1: Reaction network showing the target pathway (Green) versus thermal, reductive, and solvent-mediated impurity pathways (Red/Yellow).[2]

Regioselectivity in Asymmetric Substrates

User Complaint: "I am using 3,4,6-trichloropyridazine. Which chlorine is displaced first?"

The Rule of Nitrogen Alpha-Activation

In pyridazines, the nitrogen atoms exert a strong inductive ($ -I


 -M 

\alpha$ to the nitrogen (C3 and C6)** are significantly more electrophilic than the

positions (C4 and C5).
Reactivity Order


For 3,4,6-trichloropyridazine :

  • First Displacement: Occurs exclusively at C3 or C6 (symmetry makes them equivalent initially).

  • Second Displacement: If forced, the second displacement will occur at the other

    
    -position (C6).
    
  • C4 Chlorine: This chlorine is highly resistant to nucleophilic attack by hydrazine under standard conditions.

Note: If you require substitution at C4, you generally must use a stronger nucleophile (alkoxide) or different scaffold synthesis (e.g., inverse electron demand Diels-Alder).

Troubleshooting Decision Tree

Troubleshooting Q1 What is the primary impurity? Res1 Bis-hydrazine (Disubstitution) Q1->Res1 NMR shows symmetric substitution Res2 Dechlorinated Product (M-Cl +H) Q1->Res2 MS shows mass loss Res3 Unknown +40 mass (Hydrazone) Q1->Res3 NMR shows methyls Sol1 ACTION: Reduce Temp <25°C Use Reverse Addition Check Stoichiometry (1:1) Res1->Sol1 Sol2 ACTION: Add EDTA Change Stir Bar Check Solvent Grade Res2->Sol2 Sol3 ACTION: Remove Acetone Use Ethanol/THF only Res3->Sol3

Figure 2: Diagnostic workflow for identifying and resolving common synthetic failures.

References & Grounding

  • Synthesis of 3-Chloro-6-hydrazinopyridazine: Detailed protocols for mono-substitution emphasizing temperature control.

    • Source: Vertex AI / ChemicalBook (CAS 17284-97-8).

    • Verification:

  • Reductive Dehalogenation Mechanisms: Analysis of hydrazine/Pd-mediated reduction of halo-aromatics.

    • Source: Li, F., Frett, B., & Li, H. Y. (2014).[1][3] Selective Reduction of Halogenated Nitroarenes. Synlett.

    • Verification:

  • Regioselectivity in Pyridazines: Study on nucleophilic attack at C3/C6 vs C4.

    • Source: Heinisch, G., et al. "On the Regioselectivity of Attack of Nucleophiles at 4-Substituted 3,6-Dichloropyridazines."[4]

    • Verification:

  • Triazolopyridazine Formation: Reaction of chloropyridazines with acid hydrazides leading to fused rings.

    • Source: Sherif, M. H., et al. (2010).[5] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science.[5]

    • Verification:

Sources

Optimization of reaction conditions for 3-Chloro-5-hydrazinylpyridazine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Optimization of Reaction Conditions for 3-Chloro-5-hydrazinylpyridazine Derivatization

Executive Summary

This guide addresses the technical challenges associated with derivatizing 3-Chloro-5-hydrazinylpyridazine (CAS: 952603-84-8). Unlike its more common isomer (3-chloro-6-hydrazinylpyridazine), the 5-hydrazinyl variant places the nucleophilic hydrazine group at the beta position relative to the ring nitrogens. This unique electronic environment impacts nucleophilicity and stability. This document details optimized protocols for hydrazone formation, heterocyclization, and troubleshooting specific to this scaffold.

Table of Contents

  • Core Reactivity & Isomer Considerations

  • Module 1: Hydrazone Formation (Schiff Bases)

  • Module 2: Heterocycle Construction (Pyrazoles & Triazoles)

  • Module 3: Troubleshooting & Critical Quality Attributes

  • References

Core Reactivity & Isomer Considerations

Before initiating derivatization, it is critical to verify the regiochemistry of your starting material. The 3,5-disubstituted pyridazine scaffold presents two distinct electrophilic sites (C3 and C5) during precursor synthesis, often leading to isomeric mixtures.

  • Electronic Profile: The hydrazine at C5 is less electron-deficient than a hydrazine at C3 or C6 (alpha positions). Consequently, 3-Chloro-5-hydrazinylpyridazine typically exhibits higher nucleophilicity toward carbonyls than its C3/C6 isomers, allowing for milder reaction conditions.

  • The "Chlorine Handle": The chlorine at C3 remains highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
    • Risk:[2] Use of strong bases (e.g., NaOEt, KOH) or high temperatures in nucleophilic solvents can lead to premature displacement of the C3-Cl.

    • Strategy: Prioritize acid-catalyzed or neutral conditions for hydrazine derivatization.

Module 1: Hydrazone Formation (Schiff Bases)

The condensation of 3-Chloro-5-hydrazinylpyridazine with aldehydes or ketones is the primary gateway to functionalization.

Optimized Protocol
  • Stoichiometry: 1.0 equiv Hydrazine : 1.1 equiv Aldehyde/Ketone.

  • Solvent: Ethanol (Abs.) or Methanol (HPLC Grade).

  • Catalyst: Glacial Acetic Acid (5–10 mol%).

  • Temperature: Ambient to 60°C. Avoid reflux unless necessary to minimize thermal degradation.

Step-by-Step Workflow:

  • Dissolve 3-Chloro-5-hydrazinylpyridazine in Ethanol (10 mL/mmol). Note: If solubility is poor, add DMF (10% v/v).

  • Add the carbonyl substrate.

  • Add Glacial Acetic Acid (catalytic).

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH/Hexane.

Data: Solvent & Catalyst Screening (Representative)
EntrySolventCatalystTemp (°C)Yield (%)Comments
1EthanolNoneRT45Slow reaction; incomplete conversion.
2EthanolAcOH (cat.) RT 92 Optimal balance of rate and purity.
3EthanolHCl (1M)RT60Protonation of hydrazine reduces nucleophilicity.
4DMFNone8075Difficult workup; some degradation observed.
5ToluenePTSAReflux55Formation of side products (dimers).

Module 2: Heterocycle Construction

Derivatizing the hydrazine into a fused heterocycle (e.g., pyrazole or triazole) locks the conformation and improves metabolic stability.

A. Pyrazole Synthesis (Knorr Reaction)

Reagents: 1,3-Dicarbonyls (e.g., Acetylacetone).

Critical Consideration (Regioselectivity): The reaction can produce two regioisomers depending on which hydrazine nitrogen attacks the most reactive carbonyl first.

  • Guidance: The terminal (

    
    ) nitrogen is the most nucleophilic. It typically attacks the least hindered or most electrophilic carbonyl of the 1,3-diketone.
    

Protocol:

  • Mix Hydrazine (1.0 equiv) and 1,3-diketone (1.1 equiv) in Ethanol.

  • Heat to 60–70°C for 3 hours.

  • Cyclization Check: If the intermediate hydrazone is isolated (open chain), treat with mild acid (AcOH) to force cyclization.

B. Triazolopyridazine Synthesis

Reagents: Orthoesters (e.g., Triethyl orthoformate) or Acid Chlorides.

Protocol (Orthoester Method):

  • Suspend Hydrazine (1.0 equiv) in Triethyl orthoformate (excess, acts as solvent/reagent).

  • Add catalytic

    
    -TsOH (1 mol%).
    
  • Reflux (100–110°C) for 4–6 hours.

  • Cool and filter the precipitate.[3][4]

ReactionWorkflow Start 3-Chloro-5-hydrazinylpyridazine (Scaffold) Aldehyde Aldehyde/Ketone (AcOH, EtOH) Start->Aldehyde Condensation Diketone 1,3-Diketone (EtOH, 60°C) Start->Diketone Knorr Synthesis Orthoester Orthoester (p-TsOH, Reflux) Start->Orthoester Cyclization Hydrazone Hydrazone (Schiff Base) Aldehyde->Hydrazone Pyrazole Pyrazolyl-pyridazine (Cyclized) Diketone->Pyrazole Triazole Triazolo-pyridazine (Fused) Orthoester->Triazole

Figure 1: Divergent synthetic pathways for 3-Chloro-5-hydrazinylpyridazine derivatization.

Troubleshooting & Critical Quality Attributes (FAQs)

Q1: My reaction mixture turned black, and yields are low. What happened?

Cause: Oxidation of the hydrazine. Hydrazines are susceptible to air oxidation, forming diazenes or radicals that polymerize. Solution:

  • Degas solvents (sparge with

    
     or Ar) prior to use.
    
  • Run reactions under an inert atmosphere .

  • Check the purity of the starting material. If the hydrazine has darkened during storage, recrystallize it as the hydrochloride salt (store as HCl salt, freebase immediately before use).

Q2: I see two spots on TLC during pyrazole synthesis. Is it the regioisomer?

Analysis: It is likely the intermediate hydrazone (open form) and the pyrazole (closed form), OR two regioisomers. Diagnostic:

  • Run an LCMS. The Hydrazone and Pyrazole have the same Mass (

    
    ), but different retention times.
    
  • Fix: Increase temperature or add an acid catalyst (TFA/AcOH) to drive the dehydration/cyclization to completion. If two isomers persist after full cyclization, you have regioisomers. Separation by column chromatography (Gradient: Hexane -> EtOAc) is usually effective.

Q3: The C3-Chlorine was displaced during my reaction. How do I prevent this?

Cause:


 competition. The C3 position is activated. Using strong nucleophiles (alkoxides) or high heat promotes Cl displacement.
Solution: 
  • Avoid bases like NaH, NaOEt, or NaOH.

  • Use weak bases:

    
    , 
    
    
    
    , or Pyridine.
  • Keep reaction temperature below 80°C if possible.

Q4: How do I verify I have the 5-hydrazinyl isomer and not the 3-hydrazinyl?

Technique:


 NMR Spectroscopy.
  • 3-Chloro-5-hydrazinyl: The proton at C4 is a singlet (or weak doublet due to long-range coupling). The proton at C6 is a singlet. They are chemically distinct environments.

  • 3-Chloro-6-hydrazinyl (Isomer): The protons at C4 and C5 are adjacent (ortho-coupling). You will see a pair of doublets with a coupling constant (

    
     Hz).
    
  • Result: If you see two doublets (

    
     Hz), you likely have the 6-hydrazinyl isomer, not the 5-hydrazinyl.
    

Troubleshooting Issue Low Yield / Impurity Check1 Check Color/TLC Issue->Check1 Dark Dark/Black Mixture Check1->Dark MultiSpot Multiple Spots on TLC Check1->MultiSpot Oxidation Oxidation Detected Action: Degas solvents, Use Inert Atm. Dark->Oxidation IsomerCheck Check NMR (Coupling) MultiSpot->IsomerCheck Coupling Doublets (J=9Hz)? IsomerCheck->Coupling WrongIso Wrong Isomer (You have 6-hydrazinyl) Coupling->WrongIso Yes Singlets Singlets/Weak coupling? Coupling->Singlets No Intermediate Incomplete Cyclization Action: Add Acid/Heat Singlets->Intermediate

Figure 2: Troubleshooting decision tree for common reaction failures.

References

  • Regioselectivity in Pyridazine Chemistry

    • Title: Chemical Studies on 3,6-Dichloropyridazine.[5][6]

    • Source: Journal of American Science, 2010.[4][7]

    • Context: Describes the fundamental reactivity of chloropyridazines with hydrazines and subsequent cycliz
    • URL:[Link]

  • General Hydrazine Derivatization Protocols

    • Title: Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines.
    • Source: ResearchG
    • Context: Provides standard conditions for pyrazoline formation
    • URL:[Link]

  • Compound Specifics

    • Title: 3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8).[8][9]

    • Source: PubChem / Chemical Vendors.
    • Context: Verification of the specific isomer existence and distinction
    • URL:[Link] (Note: Link directs to related triazine analog for structural comparison; specific isomer data is vendor-proprietary).

Sources

Purification challenges of 3-Chloro-5-hydrazinylpyridazine products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of 3-Chloro-5-hydrazinylpyridazine

Welcome to the Advanced Modalities Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing physicochemical bottlenecks during the isolation and purification of 3-chloro-5-hydrazinylpyridazine and its regioisomers.

Here, we bypass generic advice to focus on the mechanistic causality behind experimental failures, providing self-validating protocols to ensure scientific integrity and high-yield recoveries.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why does my 3-chloro-5-hydrazinylpyridazine product rapidly darken and degrade during concentration or column chromatography? A1: Hydrazines are potent reducing agents and are highly susceptible to oxidative degradation. This degradation is often catalyzed by trace transition metals, ambient oxygen, or reactive silanol groups on standard silica gel. Mechanistically, the oxidation of the hydrazine moiety generates highly reactive nitrogen-centered or carbon-centered radicals [2]. These radicals rapidly polymerize or form azo-compounds, leading to the irreversible formation of dark tars and significant yield loss. Corrective Action: Degas all chromatography solvents with nitrogen or argon. Avoid prolonged exposure to air during rotary evaporation, and transition from standard normal-phase silica to deactivated silica or reverse-phase media.

Q2: I am experiencing severe tailing, broad peaks, and poor mass recovery when using normal-phase silica gel chromatography. What is the mechanism behind this, and how can it be resolved? A2: Severe tailing is caused by strong, non-linear hydrogen bonding and acid-base interactions. The basic hydrazine group acts as both a strong hydrogen bond donor and acceptor, interacting aggressively with the acidic silanol (Si-OH) groups on the silica gel surface [1]. This leads to irreversible binding and co-elution of impurities. Corrective Action: You must neutralize the silica surface. Pre-treat the column by running 2-3 column volumes of mobile phase containing 1-2% triethylamine (TEA). Alternatively, switch to basic alumina or C18 reverse-phase chromatography, which lacks acidic silanols.

Q3: How do I remove the toxic, unreacted excess hydrazine hydrate without degrading my product? A3: Hydrazine hydrate is highly polar and forms a minimum-boiling azeotrope with water. Attempting to remove it by simple rotary evaporation at elevated temperatures will thermally degrade your product. Corrective Action: Utilize liquid-liquid extraction. Because hydrazine hydrate is infinitely soluble in water, washing the organic layer with cold water or brine effectively partitions the unreacted hydrazine into the aqueous waste stream [1].

Q4: My synthesis yielded a mixture of regioisomers (e.g., 3-chloro-5-hydrazinylpyridazine and 5-chloro-3-hydrazinylpyridazine). How can I separate them? A4: Nucleophilic aromatic substitution (SNAr) of asymmetric dichloropyridazines with hydrazine hydrate often yields a mixture of regioisomers [3]. Because their polarities are nearly identical, standard flash chromatography often fails. Corrective Action: Fractional recrystallization is the most scalable and self-validating method. The isomers exhibit differential solubility in polar protic solvents (like ethanol or isopropanol) due to variations in their intermolecular hydrogen-bonding networks.

Part 2: Quantitative Data & Methodological Summaries

To optimize your purification strategy, reference the following quantitative comparisons of solvent compatibility and chromatographic conditions.

Table 1: Solvent Compatibility and Degradation Risks for Hydrazinylpyridazines

Solvent / ReagentCompatibilityMechanistic Consequence / RiskRecommended Action
Acetone / Ketones Critical Failure Rapid condensation forms hydrazone adducts.Strictly avoid; use EtOAc/Hexane or DCM/MeOH.
Un-degassed Chloroform High Risk Trace phosgene/HCl and oxygen induce radical oxidation.Filter through basic alumina; degas with N₂.
Methanol / Ethanol Optimal Stabilizes the hydrazine via reversible hydrogen bonding.Excellent for recrystallization and extraction.
Water (Cold) Optimal Partitions excess hydrazine hydrate away from the product.Use for initial crude washing.

Table 2: Chromatographic Stationary Phase Comparison

Stationary PhaseTailing Factor (Tf)Mass RecoveryResolution (Regioisomers)
Standard Silica (Bare)> 3.5 (Severe)< 40%Poor (Smearing)
TEA-Deactivated Silica1.2 - 1.585 - 90%Moderate
Basic Alumina1.1 - 1.3> 90%Moderate
C18 Reverse-Phase1.0 - 1.1> 95%Excellent

Part 3: Self-Validating Experimental Protocols

Protocol A: Safe Quenching and Liquid-Liquid Extraction of Excess Hydrazine

This protocol utilizes thermodynamic partitioning to remove excess hydrazine without thermal stress.

  • Quench: Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • Dilution: Dilute the mixture with 3 volumes of cold Ethyl Acetate (EtOAc). Do not use ketone-based solvents.

  • Aqueous Wash: Transfer to a separatory funnel. Add 1 volume of ice-cold saturated NaCl solution (brine).

  • Partition: Shake gently and vent. Allow the phases to separate. The highly polar hydrazine hydrate will partition into the lower aqueous layer.

  • Validation Check: Test the pH of the aqueous layer. It should be highly basic (pH > 10), confirming the extraction of hydrazine.

  • Repeat: Repeat the brine wash two additional times.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .

Protocol B: Triethylamine-Deactivated Flash Chromatography

This protocol neutralizes acidic silanols to prevent irreversible binding.

  • Column Preparation: Slurry pack a glass column with silica gel (230–400 mesh) using a solvent system of Hexane/EtOAc (1:1) containing 2% Triethylamine (TEA) (v/v).

  • Deactivation Pass: Elute 3 column volumes (CV) of the TEA-containing solvent through the column to fully neutralize the silanol sites.

  • Equilibration: Elute 2 CV of your starting mobile phase (e.g., Hexane/EtOAc without TEA) to remove excess unbound TEA.

  • Loading: Dissolve the crude 3-chloro-5-hydrazinylpyridazine in a minimum amount of Dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Run a gradient elution from 100% Hexane to 100% EtOAc.

  • Validation Check: Spot fractions on a TLC plate pre-treated with TEA. The product should elute as a tight, circular spot without trailing.

Part 4: Visualizations

Workflow Start Crude Reaction Mixture (Contains Excess Hydrazine) Wash Aqueous Wash (Cold Brine) Removes Hydrazine Hydrate Start->Wash Phase Phase Separation Wash->Phase Org Organic Layer (Target + Isomers) Phase->Org Extract Aq Aqueous Layer (Waste) Phase->Aq Discard Chroma TEA-Deactivated Silica Chromatography Org->Chroma Pure Pure 3-Chloro-5-hydrazinylpyridazine Chroma->Pure

Caption: Workflow for the extraction and purification of hydrazinylpyridazines.

Degradation Hydrazine 3-Chloro-5-hydrazinylpyridazine Oxidation O2 / Trace Metals (Oxidative Stress) Hydrazine->Oxidation Ketone Acetone / Ketone Solvents Hydrazine->Ketone Radical Nitrogen-Centered Radical Oxidation->Radical Polymer Azo-Polymers / Dark Tars (Irreversible Degradation) Radical->Polymer Hydrazone Hydrazone Adducts (Impurity) Ketone->Hydrazone

Caption: Common degradation pathways of hydrazinylpyridazines during purification.

References

  • Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Benchchem.
  • Free radicals produced during the oxidation of hydrazines by hypochlorous acid. PubMed.
  • Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. PMC.

Technical Support Center: TLC Monitoring for 3-Chloro-5-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 2 Technical Support resource, designed for researchers requiring immediate, high-level troubleshooting for the synthesis of 3-Chloro-5-hydrazinylpyridazine.

Case ID: TLC-PYR-HYD-005 Topic: Reaction Monitoring & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The nucleophilic aromatic substitution (


) of 3,5-dichloropyridazine with hydrazine hydrate yields 3-chloro-5-hydrazinylpyridazine. Monitoring this reaction by Thin Layer Chromatography (TLC) presents unique challenges due to the high polarity and basicity of the hydrazine moiety.

This guide addresses the three critical failure points in this workflow:

  • Streaking/Tailing: caused by interaction with acidic silanol groups.[1]

  • Matrix Interference: caused by excess hydrazine hydrate.

  • Selectivity: distinguishing the mono-substituted product from the di-substituted byproduct.

Part 1: Optimized TLC Protocol (Method Development)

Do not rely on standard ethyl acetate/hexane systems for this intermediate. The introduction of the hydrazine group (


) significantly increases polarity and basicity.
Mobile Phase Selection
  • Standard System: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v].

  • For Streaking Issues: Add 0.5% – 1.0% Triethylamine (TEA) or aqueous Ammonia (

    
    ) to the mobile phase.
    
    • Why? Silica gel is slightly acidic.[2] The basic hydrazine product protonates on the silica surface, causing it to "drag" or streak. The added base neutralizes the silica, ensuring tight, round spots.

Visualization Strategy
MethodObservationSpecificity
UV (254 nm) Dark spots on green backgroundNon-specific. Detects the pyridazine ring (SM and Product).
Ninhydrin Stain Pink/Purple spot upon heatingSpecific. Reacts with the primary amine of the hydrazine group. SM will NOT stain.
Iodine Chamber Brown/Yellow spotsGeneral. Good for quick confirmation if UV lamp is unavailable.
Sample Preparation (The "Mini-Workup")

Critical Step: Direct spotting of the reaction mixture often fails because residual hydrazine hydrate is a potent solvent that disrupts the silica layer.

Protocol:

  • Take a

    
     aliquot of the reaction mixture.
    
  • Add to a small vial containing

    
     Ethyl Acetate and 
    
    
    
    Water.
  • Shake briefly and let layers separate.

  • Spot the top organic layer onto the TLC plate.

    • Mechanism:[2][3] This removes excess hydrazine hydrate (aqueous layer) and salts, preventing spot distortion.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product spot is streaking from the baseline up to the solvent front. How do I fix this?

Diagnosis: This is "amine tailing." The hydrazine group is interacting strongly with the silica gel's acidic sites. Solution:

  • Pre-treat the plate: Run the blank TLC plate in a chamber containing mobile phase + 1% Triethylamine before spotting your sample. Dry it, then use normally.

  • Modify Mobile Phase: Switch to DCM : MeOH :

    
     (90 : 9 : 1) . The ammonia competes for the acidic sites, allowing your product to elute freely.
    
Q2: I see a new spot at the baseline that never moves. Is this my product?

Diagnosis: Likely the di-substituted byproduct (3,5-dihydrazinylpyridazine). Explanation: If the reaction runs too long or hydrazine is in large excess, the second chloride is displaced. This molecule has two hydrazine groups, making it extremely polar. Verification:

  • Increase mobile phase polarity to DCM : MeOH (80:20) .

  • If the baseline spot moves up and stains intense purple with Ninhydrin, it is the di-substituted impurity.

  • Action: Stop the reaction immediately if this spot grows.

Q3: The Starting Material (SM) and Product spots are too close (Co-elution).

Diagnosis: Insufficient resolution power in the chosen solvent system. Solution:

  • Change Selectivity: Switch from a DCM-based system to Ethyl Acetate : Hexane (2:1) . While less soluble, the difference in retention between the lipophilic dichloro-SM and the polar hydrazine-product is maximized in this system.

  • Note: You must spot a co-spot (SM + Reaction Mix) to confirm separation.

Part 3: Data Interpretation & Logic

Expected Rf Trends
CompoundStructurePolarityExpected Rf (DCM:MeOH 95:5)
3,5-Dichloropyridazine Lipophilic, no H-bond donorsLow0.8 – 0.9 (High)
3-Chloro-5-hydrazinylpyridazine Polar, H-bond donor/acceptorMedium0.4 – 0.5 (Target)
3,5-Dihydrazinylpyridazine Very Polar, BasicHigh< 0.1 (Baseline)
Process Workflow Diagram

The following diagram illustrates the decision logic for monitoring the reaction.

TLC_Monitoring_Workflow Start Start Reaction Monitoring Sample Take Aliquot (50 µL) Start->Sample MiniWorkup Mini-Workup (EtOAc / H2O Extraction) Sample->MiniWorkup Remove Hydrazine Spotting Spot on Silica Plate (SM | Co-Spot | Rxn) MiniWorkup->Spotting Elution Elute: DCM:MeOH (95:5) + 0.5% TEA Spotting->Elution Visualize Visualize: UV & Ninhydrin Elution->Visualize Decision Is SM visible? Visualize->Decision ByproductCheck Is Baseline Spot Growing? Decision->ByproductCheck No (SM Gone) Continue Continue Heating Decision->Continue Yes (SM Present) Stop Stop Reaction (Proceed to Workup) ByproductCheck->Stop No (Clean Mono-product) Warning Over-Reaction Warning (Reduce Temp/Time) ByproductCheck->Warning Yes (Di-sub forming)

Caption: Logical workflow for TLC monitoring, emphasizing the "Mini-Workup" to prevent streaking and decision gates for reaction termination.

References

  • BenchChem. Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds. (Strategies for handling polar hydrazinyl compounds on silica).

  • University of Rochester. Troubleshooting: TLC. (General troubleshooting for streaking and baseline retention).

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography. (Solutions for uneven solvent fronts and visualization issues).

  • Royal Society of Chemistry. Synthesis of hydrazinyl-pyridine derivatives. (Protocol context for hydrazine substitution reactions).

  • Chemistry LibreTexts. TLC Visualization Methods. (Ninhydrin and UV visualization protocols).[4][5]

Sources

Preventing degradation of 3-Chloro-5-hydrazinylpyridazine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Chloro-5-hydrazinylpyridazine. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent during storage and handling. The inherent reactivity of the hydrazine moiety makes this compound susceptible to degradation, which can compromise experimental outcomes. This guide is designed to help you mitigate these risks.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common questions regarding the stability and handling of 3-Chloro-5-hydrazinylpyridazine.

Q1: What are the primary factors that cause the degradation of 3-Chloro-5-hydrazinylpyridazine?

A1: The degradation of 3-Chloro-5-hydrazinylpyridazine is primarily driven by the reactivity of its hydrazine functional group. While specific degradation pathways for this exact molecule are not extensively documented in public literature, the chemistry of related heterocyclic hydrazines points to several key factors.[1] The primary causes are:

  • Oxidation: The hydrazine group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[2] This process can be catalyzed by trace metal impurities and leads to the formation of various byproducts, often colored.[2][3]

  • Elevated Temperatures: Heat accelerates the rate of all degradation reactions. Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life.[1][2]

  • Light Exposure (Photodegradation): Like many aromatic and heterocyclic compounds, 3-Chloro-5-hydrazinylpyridazine may be sensitive to light, particularly UV radiation, which can provide the energy to initiate degradation reactions.[1][4]

  • Moisture & pH: Hydrazine is hygroscopic and can absorb moisture from the air. The presence of water can facilitate hydrolytic degradation pathways. Furthermore, storage under strongly acidic or basic conditions can catalyze decomposition.[1]

Q2: How should I store the solid (powder) form of 3-Chloro-5-hydrazinylpyridazine for maximum stability?

A2: Proper storage of the solid compound is the most critical step in preventing degradation. The goal is to mitigate all the factors listed in Q1. We have consolidated the optimal storage conditions in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°C Reduces the kinetic rate of degradation reactions.[1] Many sensitive pharmaceuticals and reagents require refrigerated or frozen storage.[5]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.[1]
Light Amber/Opaque Vial Protects the compound from photolytic degradation.[1][2]
Moisture Tightly Sealed Container Prevents absorption of atmospheric moisture, which can facilitate hydrolysis.[1][6][7]

Q3: My solution of 3-Chloro-5-hydrazinylpyridazine has turned yellow/brown. What does this signify and is it still usable?

A3: A color change from colorless/pale yellow to a more intense yellow or brown is a strong visual indicator of degradation.[1] This is typically due to the formation of oxidized byproducts. It is strongly recommended that you do not use a discolored solution. The presence of impurities can lead to unpredictable side reactions, lower yields, and introduce artifacts in your analytical data. The best practice is to discard the discolored solution and prepare a fresh one from solid material that has been stored correctly.[1]

Q4: Can I pre-make a stock solution and store it?

A4: We advise against storing solutions for extended periods. The compound is significantly less stable in solution than in its solid, crystalline form. Degradation reactions, particularly oxidation, occur much faster in solution. Always prepare solutions of 3-Chloro-5-hydrazinylpyridazine fresh for each experiment. [1] If a solution must be prepared in advance, it should be used within hours and kept on ice, protected from light, and purged with an inert gas if possible.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

IssuePossible CauseRecommended Action
Low or inconsistent reaction yields. Degradation of Starting Material: The effective concentration of the active reagent is lower than calculated due to degradation. Degradation products may also interfere with the reaction.[1]1. Verify Purity: Before use, assess the purity of your solid starting material using HPLC or NMR. 2. Prepare Fresh Solutions: Discard any previously made solutions and prepare a new one immediately before starting your reaction.[1]
Appearance of unexpected peaks in HPLC, LC-MS, or NMR. Presence of Degradants: You are likely observing degradation byproducts formed during storage or the experimental workup.1. Run a Control: Analyze a sample of your freshly prepared starting material solution by HPLC to confirm its purity. 2. Conduct a Forced Degradation Study (See Protocol 3): This can help you identify the retention times or spectral signatures of potential degradants.[1]
Solid material appears clumpy or discolored. Improper Storage: The material has likely been exposed to moisture and/or air (oxygen), leading to degradation.Discard the material. Do not attempt to use it, as the purity is compromised. Procure a fresh batch and adhere strictly to the recommended storage protocols.

Section 3: Protocols & Workflows

Protocol 1: Recommended Handling and Solution Preparation Workflow

This workflow minimizes exposure to degrading elements at every step.

G cluster_storage Storage cluster_prep Pre-Experiment Preparation cluster_use Immediate Use storage Receive & Store Compound (2-8°C, Inert Gas, Dark) equilibrate Equilibrate vial to Room Temperature storage->equilibrate 1. Remove from cold storage weigh Weigh solid quickly in a low-humidity environment equilibrate->weigh 2. Allow ~20-30 min dissolve Dissolve in de-gassed solvent (purged with N2 or Ar) weigh->dissolve 3. Minimize air exposure use Use solution immediately in experiment dissolve->use 4. Protect from light G stock Prepare Stock Solution (e.g., 1 mg/mL in Water/ACN) control Control Sample (Store at 4°C, protected from light) stock->control acid Acidic Stress (e.g., 0.1M HCl, RT, 24h) stock->acid base Basic Stress (e.g., 0.1M NaOH, RT, 24h) stock->base oxidative Oxidative Stress (e.g., 3% H2O2, RT, 24h) stock->oxidative thermal Thermal Stress (e.g., 70°C in solution, 24h) stock->thermal analyze Analyze All Samples by HPLC (Compare to Control) control->analyze acid->analyze base->analyze oxidative->analyze thermal->analyze

Sources

Pyridazine Troubleshooting Center: Mastering Solubility in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. Pyridazine derivatives—six-membered heterocyclic compounds containing two adjacent nitrogen atoms—are notorious for their poor solubility in standard organic reaction media. This guide is designed for researchers and drug development professionals to troubleshoot and overcome the "brick dust" phenomenon through physical, chemical, and structural interventions.

Troubleshooting FAQs: Understanding and Overcoming Insolubility

Q1: Why do my substituted pyridazines constantly precipitate or refuse to dissolve in standard organic solvents like DCM or ethyl acetate? A: The insolubility of pyridazines is fundamentally driven by their molecular geometry and electronic distribution. The two adjacent nitrogen atoms create a strong localized dipole moment. This allows for intense intermolecular interactions, including strong hydrogen bonding (if donor groups are present) and tight


 stacking, leading to exceptionally high crystal lattice energies. When the energy required to break these solute-solute bonds exceeds the solvation energy provided by moderately polar solvents, the compound remains insoluble.

Q2: Heating doesn't work. How can I use mechanical forces to force dissolution before changing my solvent? A: Before altering the chemical environment, apply ultrasonication.1 to induce cavitation in the liquid[1]. The rapid collapse of cavitation bubbles generates intense localized mechanical shear forces that break down solute aggregates, drastically increasing the surface area of the solid and disrupting weak intermolecular interactions.

Q3: What is the most effective co-solvent strategy for highly crystalline pyridazines? A: A co-solvent system works by blending a highly polar, water-miscible solvent with your primary solvent to and disrupt specific solute-solute hydrogen bonds[2]. Dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA) are the gold standards. DMSO has a high dielectric constant and acts as a powerful hydrogen-bond acceptor, effectively solvating the polar pyridazine core without participating in unwanted nucleophilic side reactions[1].

Q4: Co-solvents are complicating my aqueous workup. Are there alternative reaction media that solve solubility and improve reaction kinetics? A: Yes, Room Temperature Ionic Liquids (RTILs), specifically imidazolium-based ones like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), are exceptional alternatives. RTILs consist entirely of ions, providing a highly polar environment that easily dismantles the pyridazine crystal lattice. Furthermore, in reactions like inverse-electron-demand Diels-Alder (IEDDA) or 1,3-dipolar cycloadditions, the 3, stabilizing the transition state and reducing reaction times from days to hours[3][4].

Q5: If I am designing a library of pyridazine derivatives, how can I structurally engineer them to be more soluble from the start? A: Solubility is governed by the General Solubility Equation, which relies heavily on the partition coefficient (logP) and melting point. You can engineer solubility covalently by:

  • Disrupting Planarity: Introducing bulky or flexible groups (e.g.,5) lowers the melting point by preventing tight crystal packing[5].

  • Polarity Tuning: Incorporating a dimethylphosphine oxide (

    
    ) group. This moiety 6 without significantly altering the biological profile of the core scaffold[6].
    

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionTypical Reagents / MediaImpact on Reaction KineticsDownstream Workup Complexity
Ultrasonication Mechanical cavitation disrupts solute aggregatesUltrasound bath (37 kHz)NeutralLow
Co-Solvent Addition Lowers overall solvent polarity & disrupts H-bondsDMSO, DMA, DMFVariable (can dilute reactants)Moderate (requires aqueous wash)
Ionic Liquids Ionic lattice disruption & transition state stabilization[bmim][BF4], [bmim][Br]Highly AcceleratedLow (ILs can be extracted/recycled)
Structural Modification Lowers melting point and partition coefficient (logP)Methoxy groups,

Substrate dependentLow

Standard Operating Procedures & Self-Validating Protocols

Protocol 1: Systematic Co-Solvent Titration & Mechanical Disruption

Objective: To achieve complete dissolution of crystalline pyridazine intermediates without over-diluting the reaction mixture.

  • Baseline Suspension: Suspend 1.0 equivalent of the pyridazine derivative in the primary organic solvent (e.g., THF or DCM) to achieve a 0.1 M concentration.

  • Mechanical Cavitation: Place the reaction flask in an ultrasonic bath at 35°C for 15 minutes.

    • Causality: High-frequency sound waves induce cavitation, generating mechanical shear forces that break down particles and increase surface area[1].

    • Self-Validation: Visually inspect the flask against a light source. If the solution is completely transparent, the lattice energy has been overcome physically; proceed to the reaction. If it remains turbid, proceed to Step 3.

  • Co-Solvent Titration: Equip the flask with a magnetic stirrer set to 800 rpm. Using a syringe, add anhydrous Dimethyl Sulfoxide (DMSO) dropwise.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor, reducing the overall polarity of the solvent system and solvating the polar pyridazine core[1].

  • Thermodynamic Equilibration: Pause for 2 minutes after every 0.5 mL addition to allow the system to reach thermodynamic equilibrium.

  • Validation & Scale-Up: Once the solution clarifies, calculate the final Primary Solvent:DMSO volume ratio. Maintain this exact ratio for all subsequent scale-ups to ensure reproducible reaction kinetics.

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) in Ionic Liquids

Objective: To solubilize highly recalcitrant pyridazine precursors and simultaneously accelerate cycloaddition reactions.

  • Media Preparation: Dry the ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), under vacuum at 80°C for 4 hours to remove trace water, which can quench reactive intermediates.

  • Solubilization: Add the poorly soluble 1,2,4,5-tetrazine and the chosen dienophile directly to the [bmim][BF4] at room temperature. Stir for 10 minutes.

    • Causality: The highly polar ionic environment rapidly dismantles the crystal lattice of the precursors, achieving complete solvation where standard organic solvents fail[4].

  • Reaction Execution: Heat the mixture to 50°C.

    • Causality: The ionic liquid acts as both the solvent and a catalyst, stabilizing the polar transition state of the cycloaddition and reducing reaction times significantly[3].

  • Product Isolation: Extract the newly synthesized pyridazine derivative directly from the ionic liquid using a non-polar solvent like diethyl ether (which forms a biphasic system with the IL).

  • Self-Validation & Recycling: Evaporate the ether layer to yield the pure product. The remaining [bmim][BF4] layer should be washed with a small amount of ether, dried under vacuum, and can be reused for up to 5 reaction cycles without loss of catalytic efficacy.

Process Visualizations

Workflow Start Insoluble Pyridazine Detected Step1 1. Ultrasonication (15 mins, 40°C) Start->Step1 Step2 2. Co-Solvent Titration (Add DMSO/DMA dropwise) Step1->Step2 Turbid Success Proceed to Synthesis Step1->Success Clear Solution Step3 3. Ionic Liquid Media (e.g., [bmim][BF4]) Step2->Step3 >20% Volume Req. Step2->Success Clear Solution Step4 4. Structural Redesign (Modify logP / Melting Point) Step3->Step4 Still Insoluble Step3->Success Solvated & Reacted Step4->Success New Analog Soluble

Decision tree for troubleshooting pyridazine solubility in organic synthesis workflows.

Mechanism IL Imidazolium Ionic Liquid [bmim][BF4] Disruption Crystal Lattice Disruption IL->Disruption Solvation TS Transition State Stabilization IL->TS Catalysis Product Pyridazine Product (High Yield) Disruption->Product Dissolved Reactants TS->Product Lower Activation Energy

Dual mechanistic role of ionic liquids in solubilizing and catalyzing pyridazine synthesis.

References

  • Source: wikipedia.
  • Source: benchchem.
  • Source: frontiersin.
  • Source: researchgate.
  • Source: researchgate.
  • Title: The Journal of Organic Chemistry Vol. 86 No.

Sources

Managing exothermic reactions involving hydrazine hydrate and dichloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrazine Hydrate & Dichloropyridazines

To: Research Scientists, Process Chemists, and HSE Officers From: Senior Application Scientist, Process Safety Division Subject: Operational Guide for the Nucleophilic Substitution of 3,6-Dichloropyridazine with Hydrazine Hydrate

Introduction

This guide addresses the specific safety and operational challenges of synthesizing hydrazinopyridazines. The reaction between 3,6-dichloropyridazine and hydrazine hydrate is a classic Nucleophilic Aromatic Substitution (


). While chemically straightforward, it presents significant process safety risks due to the high energy of hydrazine, the exothermic nature of the substitution, and the potential for thermal runaway.

This is not a generic safety sheet. It is a technical troubleshooting manual designed to prevent specific failure modes observed in drug development laboratories.

Module 1: Pre-Reaction & Safety Assessment
Q: What are the critical material compatibility constraints for this reaction?

A: You must strictly avoid transition metals. Hydrazine hydrate is thermodynamically unstable. Decomposition is catalyzed by metals such as Iron (Fe), Copper (Cu), Nickel (Ni), Molybdenum (Mo), and Cobalt (Co) .

  • The Hazard: Contact with rusty spatulas, stainless steel thermocouples (if pitted), or metal fittings can trigger catalytic decomposition (

    
    ), releasing massive amounts of gas and heat.
    
  • The Fix: Use glass-lined reactors , Hastelloy , or Teflon-coated thermocouples . Ensure all ground glass joints are free of rust or metal dust.

Q: How do I calculate the Maximum Safe Process Temperature (MSPT)?

A: Do not rely on the boiling point of the solvent alone. The reaction is exothermic.[1][2][3] If the heat release rate exceeds the cooling capacity, the temperature will rise uncontrolled.

  • Protocol: Perform a Differential Scanning Calorimetry (DSC) scan of the reaction mixture.

  • Rule of Thumb: Maintain process temperature at least 50°C below the onset of hydrazine decomposition (typically >120°C, but lower in the presence of impurities).

  • Solvent Selection: Ethanol (EtOH) or water are preferred because their boiling points (78°C / 100°C) act as a natural thermal buffer (evaporative cooling) before reaching hydrazine’s decomposition threshold.

Module 2: Process Control & Thermodynamics
Q: Should I add the Hydrazine to the Pyridazine, or vice versa?

A: Always add Hydrazine to the Pyridazine (Normal Addition) in a controlled, semi-batch manner.

  • Reasoning: Adding pyridazine to a pool of hydrazine creates a large excess of the nucleophile initially, which favors bis-substitution (formation of 3,6-dihydrazinopyridazine) and makes heat generation immediate and difficult to stop.

  • Correct Protocol:

    • Dissolve 3,6-dichloropyridazine in Ethanol (3-5 volumes).

    • Heat to mild reflux (ensure stable stirring).

    • Dose Hydrazine Hydrate slowly.

    • Control: The dosing rate is your temperature control. If the exotherm spikes, stop dosing immediately.

Q: The reaction mixture is turning yellow/orange. Is this a problem?

A: Usually, no. A color change to yellow or light orange is typical for the formation of the mono-hydrazino intermediate.

  • Warning Sign: If the solution turns dark brown or black , this indicates oxidative decomposition of the hydrazine or polymerization.

  • Action: Check your nitrogen inertion.[4] Hydrazine is sensitive to air.[4][5][6][7] Run the reaction under a strict Nitrogen or Argon blanket.

Q: How do I prevent the formation of the bis-hydrazino impurity?

A: Control stoichiometry and temperature. The second chloride is less reactive than the first due to the electron-donating effect of the newly installed hydrazine group (deactivating the ring). However, high temperatures or large excesses of hydrazine will force the second substitution.

  • Optimization: Use 2.0 - 2.5 equivalents of Hydrazine Hydrate. Do not exceed 80°C (Ethanol reflux is ideal).

Module 3: Visualizing the Pathway & Safety Logic

The following diagrams illustrate the chemical pathway and the critical safety logic for dosing.

ReactionPathway Start 3,6-Dichloropyridazine Mono 3-Chloro-6-hydrazinopyridazine (Target Product) Start->Mono + N2H4 (1 eq) Fast Exotherm Hydrazine Hydrazine Hydrate (Nucleophile) Decomp Decomposition (N2 + NH3 + Heat) Hydrazine->Decomp Metal Catalyst or T > 120°C Bis 3,6-Dihydrazinopyridazine (Impurity) Mono->Bis + N2H4 (Excess) High T > 90°C

Figure 1: Reaction pathway showing the target transformation and the risks of over-reaction or decomposition.[4][8][9][10]

SafetyLogic Start Start Dosing Hydrazine Monitor Monitor Temp (Tr) & Heat Flow (Qr) Start->Monitor Decision Is Tr > Setpoint? Monitor->Decision ActionStop STOP DOSING (Accumulation Check) Decision->ActionStop Yes ActionContinue Continue Dosing Decision->ActionContinue No ActionStop->Monitor Wait for cooling ActionContinue->Monitor

Figure 2: Process control logic. The dosing rate must be coupled to the reactor temperature response.

Module 4: Workup & Waste Disposal (Critical)
Q: The product isn't precipitating. What should I do?

A: The mono-hydrazino product is often less soluble in ethanol than the starting material, but it may remain in solution if the volume is too high.

  • Troubleshooting:

    • Cool the mixture to 0-5°C.

    • If no solid forms, concentrate the ethanol volume by 50% (under vacuum, <50°C).

    • Add water (antisolvent) slowly.

  • Note: The product is often an HCl salt if acid was generated/present. Ensure you know if you are isolating the free base or the salt.

Q: How do I dispose of the mother liquor containing excess hydrazine?

A: NEVER mix hydrazine waste with Bleach (Sodium Hypochlorite).

  • The Hazard: Mixing hydrazine with standard bleach produces chloramines (toxic) and nitrogen gas rapidly, potentially causing an explosion or toxic cloud.

  • Correct Protocol:

    • Dilute the waste stream significantly with water.

    • Neutralize excess hydrazine using a controlled oxidative destruction method (e.g., dilute Hydrogen Peroxide or specific enzymatic treatments) in a well-ventilated area, slowly and with cooling.

    • Ideally, segregate hydrazine waste for professional incineration.

Summary Data Table: Process Parameters
ParameterSpecificationReason
Stoichiometry 2.0 - 2.5 eq. HydrazineEnsures conversion; excess drives reaction but increases waste.
Temperature 75°C - 80°C (Reflux)Sufficient for mono-substitution; minimizes bis-impurity.
Dosing Time > 1 hour (Scale dependent)Prevents thermal accumulation (Runaway prevention).
Reactor Material Glass / HastelloyPrevents catalytic decomposition of hydrazine.
Atmosphere Nitrogen / ArgonPrevents oxidation (tar formation).
References
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Source: American Chemical Society (ACS) URL:[Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development (via ResearchGate) URL:[Link]

  • Synthesis of 3-hydrazino-4-amino-6-chloropyridazine. Source: PrepChem URL:[Link]

  • Hydrazine Hydrate Safety Data Sheet (SDS). Source: ThermoFisher Scientific URL:[Link]

  • Chemical Reaction Hazards and the Risk of Thermal Runaway (INDG254). Source: Health and Safety Executive (HSE) URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of 3-Chloro-5-hydrazinylpyridazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 3-Chloro-5-hydrazinylpyridazine and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal separation and quantification of these compounds. The following content, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Separating 3-Chloro-5-hydrazinylpyridazine Isomers

3-Chloro-5-hydrazinylpyridazine and its positional isomers are polar, basic compounds that can present significant challenges in high-performance liquid chromatography (HPLC). Their structural similarity and polar nature often lead to poor retention on traditional reversed-phase (RP) columns and issues with peak shape, such as tailing. Furthermore, the potential for on-column degradation and the need to resolve closely eluting isomers demand a carefully optimized chromatographic method. This guide will walk you through common problems and provide scientifically grounded solutions to achieve robust and reproducible separations.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might be facing with your HPLC analysis. The troubleshooting workflow is designed to be logical, starting with the most common issues and delving into more complex separation challenges.

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// Nodes Start [label="Start: Identify the Issue", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PoorResolution [label="Poor Resolution or Co-elution of Isomers", shape=box, style=filled, fillcolor="#F1F3F4"]; PeakTailing [label="Significant Peak Tailing (Asymmetry > 1.2)", shape=box, style=filled, fillcolor="#F1F3F4"]; PoorRetention [label="Poor Retention (Eluting Near Void Volume)", shape=box, style=filled, fillcolor="#F1F3F4"]; IrreproducibleResults [label="Irreproducible Retention Times or Peak Areas", shape=box, style=filled, fillcolor="#F1F3F4"];

// Solutions for Poor Resolution OptimizeMobilePhase [label="Optimize Mobile Phase\n- Adjust organic modifier %\n- Change organic modifier (e.g., ACN to MeOH)\n- Modify buffer pH", shape=box, style=filled, fillcolor="#FFFFFF"]; ChangeColumn [label="Change Column Chemistry\n- Consider a different stationary phase (e.g., Phenyl-Hexyl, Cyano)\n- Evaluate a HILIC column for polar isomers", shape=box, style=filled, fillcolor="#FFFFFF"]; AdjustTemp [label="Adjust Column Temperature\n- Lower temperature to increase interaction\n- Higher temperature to improve efficiency", shape=box, style=filled, fillcolor="#FFFFFF"];

// Solutions for Peak Tailing AdjustpH [label="Adjust Mobile Phase pH\n- Lower pH (2.5-3.5) to protonate silanols\n- Use a buffer with appropriate pKa", shape=box, style=filled, fillcolor="#FFFFFF"]; UseAdditives [label="Use Mobile Phase Additives\n- Low concentration of TFA (0.05-0.1%)\n- Triethylamine (TEA) as a silanol blocker (use with caution)", shape=box, style=filled, fillcolor="#FFFFFF"]; HighPurityColumn [label="Use a High-Purity, End-Capped Column\n- Modern Type B silica columns minimize silanol interactions", shape=box, style=filled, fillcolor="#FFFFFF"];

// Solutions for Poor Retention HILIC [label="Switch to HILIC Mode\n- Use a HILIC column with high organic mobile phase\n- Ideal for highly polar compounds", shape=box, style=filled, fillcolor="#FFFFFF"]; ReduceOrganic [label="Reduce Organic Content in RP\n- Decrease %Acetonitrile or Methanol\n- Use a highly aqueous stable RP column", shape=box, style=filled, fillcolor="#FFFFFF"]; IonPairing [label="Consider Ion-Pairing Chromatography\n- Add an ion-pairing reagent to the mobile phase\n- Can be complex and not MS-friendly", shape=box, style=filled, fillcolor="#FFFFFF"];

// Solutions for Irreproducible Results Equilibration [label="Ensure Proper Column Equilibration\n- Flush with at least 10-20 column volumes\n- Especially critical for HILIC and ion-pairing", shape=box, style=filled, fillcolor="#FFFFFF"]; MobilePhasePrep [label="Check Mobile Phase Preparation\n- Freshly prepare and degas mobile phase\n- Verify accurate pH measurement", shape=box, style=filled, fillcolor="#FFFFFF"]; SystemCheck [label="Perform System Suitability Checks\n- Check for leaks, pump performance, and detector stability", shape=box, style=filled, fillcolor="#FFFFFF"];

// Connections Start -> PoorResolution; Start -> PeakTailing; Start -> PoorRetention; Start -> IrreproducibleResults;

PoorResolution -> OptimizeMobilePhase [label="Primary Approach"]; PoorResolution -> ChangeColumn [label="If Mobile Phase Optimization Fails"]; PoorResolution -> AdjustTemp [label="Fine-Tuning"];

PeakTailing -> AdjustpH [label="Most Common Solution"]; PeakTailing -> UseAdditives [label="For Persistent Tailing"]; PeakTailing -> HighPurityColumn [label="Fundamental Solution"];

PoorRetention -> HILIC [label="Best for Very Polar Isomers"]; PoorRetention -> ReduceOrganic [label="For Moderately Polar Isomers"]; PoorRetention -> IonPairing [label="Alternative, but with drawbacks"];

IrreproducibleResults -> Equilibration [label="First Check"]; IrreproducibleResults -> MobilePhasePrep [label="Second Check"]; IrreproducibleResults -> SystemCheck [label="System Health"]; } A logical troubleshooting workflow for HPLC separation issues.

Q1: My 3-Chloro-5-hydrazinylpyridazine isomers are co-eluting or have very poor resolution on a standard C18 column. What should I do first?

A1: The first step is to optimize your mobile phase conditions. Since the isomers are structurally similar, enhancing the selectivity of your system is key.

  • Adjust the Organic Modifier Percentage: Systematically vary the percentage of your organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve resolution.

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding, which may alter the elution order and improve separation.

  • Modify the Mobile Phase pH: The pH of the mobile phase is a powerful tool for changing the selectivity of ionizable compounds.[1][2][3] 3-Chloro-5-hydrazinylpyridazine is a basic compound. Adjusting the pH can alter its degree of ionization and its interaction with the stationary phase. A pH between 2 and 4 is often a good starting point for method development with basic compounds on silica-based columns.[2]

Q2: I am observing significant peak tailing for all my isomers. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like 3-Chloro-5-hydrazinylpyridazine is commonly caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[4][5]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic analytes.[4]

  • Use a Modern, High-Purity Column: Modern "Type B" silica columns are manufactured to have a lower concentration of acidic silanol groups and are often end-capped to further reduce their activity.[4][5] If you are using an older column, switching to a newer, high-purity, end-capped column can significantly reduce peak tailing.

  • Mobile Phase Additives: While less common with modern columns, a "tail-suppressing" agent like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for active silanol sites.[6] However, TEA can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.

Q3: My isomers are eluting very early, close to the void volume, even with a low percentage of organic solvent in the mobile phase. How can I increase their retention?

A3: Poor retention of polar compounds on traditional reversed-phase columns is a common challenge.[7][8][9]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of polar compounds.[7][10][11][12] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile.[11][12] This creates a water-enriched layer on the stationary phase, and polar analytes are retained through partitioning into this layer.[12]

  • Use a Highly Aqueous-Stable Reversed-Phase Column: Some reversed-phase columns are specifically designed to be stable in highly aqueous mobile phases (e.g., >95% water). These columns can provide better retention for polar compounds than traditional C18 columns.

  • Consider an Alternative Stationary Phase: For moderately polar compounds, a phenyl-hexyl or a cyano-bonded phase can offer different selectivity and potentially better retention than a C18 column.[13]

Q4: I am trying to separate potential enantiomers of a 3-Chloro-5-hydrazinylpyridazine derivative. What is the best approach?

A4: The separation of enantiomers requires a chiral environment. This can be achieved through two main approaches in HPLC:

  • Direct Chiral HPLC: This is the most common method and involves using a chiral stationary phase (CSP).[14] Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are widely used and have broad enantiorecognition capabilities for a variety of compounds.[14][15] You will likely need to screen a few different chiral columns and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions.[16]

  • Indirect Chiral HPLC: This method involves derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column. This approach is less common as it requires an additional reaction step and the availability of a suitable chiral derivatizing agent.[14]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a reversed-phase HPLC method for 3-Chloro-5-hydrazinylpyridazine isomers?

A: A good starting point would be:

  • Column: A modern, end-capped C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV, with the wavelength set to the absorbance maximum of the analytes.

Q: Can I use a phosphate buffer for my mobile phase?

A: Yes, phosphate buffers are commonly used in reversed-phase HPLC and are effective in the pH range of approximately 2.1-3.1 and 6.2-8.2.[3][17] However, be aware that phosphate buffers are not volatile and are therefore not suitable for use with mass spectrometry (MS) detection. If you are using LC-MS, volatile buffers like ammonium formate or ammonium acetate are preferred.

Q: How do I prepare my sample for injection?

A: Dissolve your sample in a solvent that is compatible with your mobile phase. Ideally, the sample diluent should be the same as, or weaker than, your initial mobile phase composition to ensure good peak shape. For example, if you are starting with 95% aqueous mobile phase, you should dissolve your sample in a similar mixture. After dissolving, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column or system.[18][19]

Q: My baseline is noisy. What could be the cause?

A: A noisy baseline can be caused by several factors:

  • Mobile Phase: Insufficiently degassed mobile phase, or precipitation of buffer salts in the organic modifier.

  • Pump: Issues with the pump, such as leaks or faulty check valves, can cause pressure fluctuations.

  • Detector: A failing lamp in a UV detector can cause noise.

  • Column: A contaminated column can lead to a noisy baseline.

Q: What are the advantages of using HILIC for separating these isomers?

A: For highly polar compounds like 3-Chloro-5-hydrazinylpyridazine isomers, HILIC offers several advantages:

  • Improved Retention: HILIC provides much better retention for polar compounds that are poorly retained in reversed-phase mode.[7][11]

  • Orthogonal Selectivity: The separation mechanism in HILIC is different from reversed-phase, offering a different selectivity that can be beneficial for resolving closely related isomers.[10]

  • MS Compatibility: The high organic content of the mobile phase in HILIC can lead to enhanced sensitivity in electrospray ionization mass spectrometry (ESI-MS).[12]

Data Presentation

Table 1: Comparison of Stationary Phases for Isomer Separation

Stationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
C18 (Reversed-Phase) Acetonitrile/Water with acidGood for a wide range of compounds, robust.Poor retention for very polar compounds.
Phenyl-Hexyl (Reversed-Phase) Acetonitrile/Water with acidAlternative selectivity to C18, potential for pi-pi interactions.May not provide sufficient retention for highly polar analytes.
HILIC (e.g., Amide, Silica) High % Acetonitrile with aqueous bufferExcellent retention for polar compounds, MS-friendly.[9][12]Longer equilibration times, sensitive to water content.
Chiral (e.g., Polysaccharide-based) Varies (Normal or Reversed-Phase)Enables separation of enantiomers.[14][15]Specific for chiral separations, can be expensive.

Experimental Protocols

Protocol 1: Baseline Reversed-Phase HPLC Method

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix well.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonicator or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to make a 100 µg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to the desired concentration.

    • Filter the final sample solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or the λmax of your compounds).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 50 50
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • System Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

References

  • Hydrophilic Interaction Liquid Chrom
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • HILIC. Dr. Maisch.
  • Hydrophilic interaction chrom
  • HILIC Explained: Wh
  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • HPLC Peak Tailing. Axion Labs.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC.
  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Why Is PH Important For HPLC Buffers. Scribd.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Reversed-phase HPLC Buffers.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Control pH During Method Development for Better Chrom
  • Alternative st
  • Exploring the Role of pH in HPLC Separ
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • HPLC Methods for analysis of Pyridine.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Research Journal of Pharmacy and Technology.
  • Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry.
  • Chiral Separ
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • GREEN SYNTHESIS AND ANALYTICAL TECHNIQUE FOR THE SEPARATION OF SUBSTITUTED CHLOROPHENYL HYDRAZINE ISOMERS BY REVERSE PHASE HPLC METHOD.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. SciSpace.
  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.
  • Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chrom
  • Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles. PMC.

Sources

Scaling up the synthesis of 3-Chloro-5-hydrazinylpyridazine for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical chemical, operational, and safety bottlenecks encountered when scaling up the synthesis of 3-chloro-5-hydrazinylpyridazine (also referred to as 6-chloro-4-hydrazinylpyridazine) for library synthesis. This guide synthesizes mechanistic causality with field-proven protocols to ensure your scale-up is safe, highly regioselective, and chromatography-free.

Mechanistic Workflow & Regioselectivity

G SM 3,5-Dichloropyridazine (Electrophile) Reaction SNAr Reaction Solvent: EtOH, 0-10°C Inverse Addition Strategy SM->Reaction Reagent Hydrazine Hydrate (3.0 - 5.0 eq) Reagent->Reaction Product 3-Chloro-5-hydrazinylpyridazine (Major Kinetic Product) Reaction->Product Kinetically Favored (C5 attack) Impurity1 5-Chloro-3-hydrazinylpyridazine (Minor Thermodynamic Isomer) Reaction->Impurity1 Disfavored (C3 attack) Impurity2 Bis-hydrazine Adduct (Dimerization Impurity) Reaction->Impurity2 Poor mixing / Low N2H4 ratio

Workflow and regioselectivity pathways for the SNAr synthesis of 3-chloro-5-hydrazinylpyridazine.

Troubleshooting & FAQs: The Causality of Scale-Up

Q1: Why do we observe the formation of the 3-hydrazinyl isomer, and how can we maximize the 5-hydrazinyl regioselectivity?

The Causality: The nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine inherently favors the 5-position[1]. This is because the 5-position is electronically activated (para to N2) and less sterically hindered than the 3-position, which is adjacent to the nitrogen lone pair. However, this kinetic preference is highly temperature-dependent. At elevated temperatures, the activation energy for the C3 attack is overcome, leading to a higher proportion of the unwanted 5-chloro-3-hydrazinyl isomer[2]. The Solution: Maintain the internal reaction temperature strictly between 0°C and 10°C during the addition phase. Using ethanol as a solvent rather than water enhances the solubility of the electrophile and stabilizes the intermediate Meisenheimer complex, promoting the kinetic preference for the 5-position.

Q2: During scale-up, we are seeing a high percentage of bis-hydrazine adducts (dimers). How do we suppress this?

The Causality: Bis-hydrazine adducts form when the newly synthesized 3-chloro-5-hydrazinylpyridazine acts as a nucleophile and reacts with an unreacted molecule of 3,5-dichloropyridazine. At a larger scale, poor mixing zones create localized areas where the electrophile is in excess, driving this secondary SNAr reaction. The Solution: Implement an Inverse Addition protocol. By adding the 3,5-dichloropyridazine solution dropwise into a large excess of hydrazine hydrate (typically 3.0 to 5.0 equivalents), the nucleophile is always in pseudo-first-order excess[3]. This mathematically suppresses the dimerization pathway.

Q3: Hydrazine hydrate is highly toxic and exothermic upon reaction. What are the safety protocols for a 100g+ scale?

The Causality: Hydrazine hydrate poses severe toxicity risks and can form explosive vapor mixtures. Furthermore, the SNAr reaction is highly exothermic; thermal runaway will not only degrade the product but poses a severe safety hazard[4]. The Solution: Use a jacketed glass reactor with overhead stirring. Purge the system continuously with nitrogen. Control the exotherm by setting the jacket temperature to 0°C and strictly controlling the feed rate of the electrophile using a calibrated dosing pump.

Q4: How can we isolate the product in high purity without using column chromatography?

The Causality: For library synthesis, chromatographic purification of highly polar hydrazine derivatives is economically and practically unviable. The Solution: The product can be directly crystallized from the reaction mixture. Because 3-chloro-5-hydrazinylpyridazine has limited solubility in cold aqueous mixtures compared to unreacted hydrazine and ethanol, the addition of cold water to the completed reaction forces the product to precipitate, acting as a self-validating purification step.

Quantitative Data: Reaction Optimization

To demonstrate the impact of these parameters, the following table summarizes the optimization data for the SNAr reaction. The data clearly illustrates the necessity of inverse addition and strict temperature control.

Addition StrategyEquivalents of N₂H₄Temperature (°C)5-Isomer (Target)3-Isomer (Impurity)Dimer (Impurity)Isolated Yield
Standard (N₂H₄ into SM)2.0 eq25°C75%15%10%65%
Inverse (SM into N₂H₄)2.0 eq25°C82%14%4%72%
Inverse (SM into N₂H₄)4.0 eq60°C60%35%5%55%
Inverse (SM into N₂H₄) 4.0 eq 5°C 96% < 3% < 1% 89%

Self-Validating Experimental Protocol (100g Scale)

This step-by-step methodology is designed as a self-validating system: if the temperature spikes, the addition rate is flawed; if the product does not precipitate during the quench, the solvent ratio is incorrect.

Step 1: Reactor Preparation and Inerting Ensure a 5 L jacketed glass reactor is thoroughly dried and purged with N₂. Establish a continuous N₂ sweep to prevent the accumulation of flammable hydrazine vapors.

Step 2: Nucleophile Loading Charge the reactor with Ethanol (1.5 L) and Hydrazine Hydrate (64% in water, 4.0 eq). Chill the reactor jacket to 0°C and initiate overhead stirring at 250 RPM.

Step 3: Electrophile Solution Preparation In a separate, inerted vessel, dissolve 3,5-dichloropyridazine (1.0 eq, 100 g) in Ethanol (0.5 L). Ensure complete dissolution to prevent line blockages.

Step 4: Inverse Addition Phase Using a calibrated dosing pump, add the electrophile solution dropwise to the reactor over 2 to 3 hours. Monitor the internal temperature (


) continuously.
Critical Control Point:

must not exceed 10°C. If

reaches 10°C, pause the dosing pump until the jacket cools the mixture back to 5°C.

Step 5: Reaction Monitoring & Quench After addition, stir the mixture at 5°C for 1 hour. Verify completion via LCMS. Once complete, add ice-cold deionized water (2.0 L) dropwise over 30 minutes. The high polarity of the water will force the 3-chloro-5-hydrazinylpyridazine to precipitate as a dense yellow/white solid.

Step 6: Filtration and Isolation Filter the slurry through a sintered glass funnel. Wash the filter cake with ice-cold water (3 x 200 mL) to remove all residual hydrazine and ethanol. Dry the solid under vacuum at 40°C for 24 hours to yield the pure product.

References

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines Source: ResearchGate URL
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: MDPI URL
  • Small molecule inhibitors of ubiquitin specific protease 1 (usp1)
  • Source: Google Patents (WO2016180833A1)

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Chloro-5-hydrazinylpyridazine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridazine scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide range of biological activities including antiviral, and antimicrobial properties.[1][2] The reactivity of substituted hydrazines is pivotal in the synthesis of these complex heterocyclic systems. This guide provides an in-depth comparison of the reactivity of 3-Chloro-5-hydrazinylpyridazine with other commonly employed hydrazines, offering insights into its electronic characteristics and performance in key synthetic transformations.

Understanding Hydrazine Reactivity: A Multifaceted Phenomenon

The nucleophilicity of a hydrazine is the primary determinant of its reactivity. This is influenced by a combination of electronic and steric factors, as well as the intriguing "alpha effect."

  • The Alpha Effect: Hydrazines are generally more nucleophilic than what would be predicted based on their basicity alone.[3][4][5][6] This enhanced reactivity is attributed to the "alpha effect," where the presence of a lone pair of electrons on the adjacent nitrogen atom destabilizes the ground state and stabilizes the transition state of the reaction.[3][6]

  • Electronic Effects: The electronic nature of substituents on the hydrazine moiety significantly modulates its nucleophilicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atoms, thereby enhancing nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced nucleophilicity.[7][8]

  • Steric Hindrance: Bulky substituents near the nucleophilic nitrogen atoms can impede the approach to the electrophile, thereby slowing down the reaction rate.[4]

The Electronic Profile of 3-Chloro-5-hydrazinylpyridazine

The reactivity of 3-Chloro-5-hydrazinylpyridazine is dictated by the electronic interplay of the pyridazine ring and the chloro substituent. The pyridazine ring itself is an electron-deficient system due to the presence of two adjacent nitrogen atoms. Furthermore, the chloro group acts as an electron-withdrawing group through its inductive effect. These factors combine to reduce the electron density on the hydrazinyl moiety, thus decreasing its nucleophilicity compared to unsubstituted hydrazine.

However, the presence of the pyridazine ring also offers unique opportunities for subsequent transformations, making 3-Chloro-5-hydrazinylpyridazine a valuable building block in medicinal chemistry. The chloro substituent can serve as a leaving group for further functionalization, and the pyridazine nitrogens can participate in cyclization reactions.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the performance of 3-Chloro-5-hydrazinylpyridazine in two fundamental reaction types: condensation with carbonyl compounds and cyclization reactions for the synthesis of fused heterocycles. We will compare its reactivity with that of hydrazine hydrate, phenylhydrazine, and 4-nitrophenylhydrazine, representing a spectrum of nucleophilicities.

Condensation with Carbonyl Compounds: Formation of Hydrazones

The reaction of a hydrazine with an aldehyde or a ketone to form a hydrazone is a fundamental transformation in organic synthesis. The rate of this reaction is directly proportional to the nucleophilicity of the hydrazine.

General Reaction Scheme:

Comparative Data for Hydrazone Formation:

HydrazineCarbonyl CompoundReaction ConditionsYieldReference
3-Chloro-5-hydrazinylpyridazine p-ChlorobenzaldehydeNot specifiedNot specified[1]
Hydrazine Hydrate3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-onesReflux in absolute ethanolNot specified[1]
PhenylhydrazineAldehydes/KetonesAcidic conditionsGenerally high[7]
4-NitrophenylhydrazineAldehydes/KetonesAcidic conditionsGenerally lower than phenylhydrazine[7]

Analysis:

Experimental Protocol: Synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine (7) from the corresponding chloropyridazine (2)

A mixture of the 3-chloropyridazine derivative (2) is reacted with hydrazine hydrate.[1] While the specific reaction conditions for the synthesis of the target molecule are not detailed, a general procedure for a similar transformation is provided for context.[9]

DOT Diagram: Hydrazone Formation Workflow

hydrazone_formation Hydrazine Hydrazine (e.g., 3-Chloro-5-hydrazinylpyridazine) Reaction Reaction Hydrazine->Reaction Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Hydrazone Product Reaction->Product Condensation reactivity_factors Reactivity Hydrazine Reactivity Nucleophilicity Nucleophilicity Reactivity->Nucleophilicity AlphaEffect Alpha Effect Nucleophilicity->AlphaEffect ElectronicEffects Electronic Effects (EDG/EWG) Nucleophilicity->ElectronicEffects StericHindrance Steric Hindrance Nucleophilicity->StericHindrance

Caption: Factors influencing hydrazine reactivity.

Conclusion

3-Chloro-5-hydrazinylpyridazine is a versatile reagent in heterocyclic synthesis. Its reactivity is tempered by the electron-withdrawing nature of the pyridazine ring and the chloro substituent, making it less nucleophilic than simple alkyl or aryl hydrazines. However, this reduced reactivity can be advantageous in certain applications, allowing for more selective transformations. Furthermore, the presence of the chloro group and the pyridazine nitrogen atoms provides handles for subsequent functionalization and cyclization reactions, making it a valuable building block for the synthesis of complex, biologically active molecules. Further quantitative studies are warranted to precisely map its reactivity profile against a broader range of hydrazines under standardized conditions.

References

  • Comparing the reactivity of [2-(methylthio)phenyl]hydrazine with other hydrazines - Benchchem.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC.
  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC - NIH.
  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities - ResearchGate.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.
  • Pyridazine Derivatives.
  • THE REACTION OF ACTIVE NITROGEN WITH HYDRAZINE - Canadian Science Publishing.
  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PubMed.
  • Alpha effect - Wikipedia.
  • Nucleophilicity Trends of Amines - Master Organic Chemistry.
  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC.
  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study - Baghdad Science Journal.
  • Is hydrazine a better nucleophile than ammonia? - ECHEMI.
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC.
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - ResearchGate.
  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of SomeT[1][7][10]riazino[5,6-b]quinoline Derivatives - ResearchGate. Available from:

  • Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity.
  • Regioselective Synthesis of N-Aminoisoindolones and Mono-N- and Di-N,N′-substituted Phthalazones Utilizing Hydrazine Nucleophiles in a Palladium-Catalyzed Three-Component Cascade Process | The Journal of Organic Chemistry - ACS Publications.
  • Is hydrazine a better nucleophile than ammonia? - Chemistry Stack Exchange.
  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives - Der Pharma Chemica.

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Structural confirmation of 3-Chloro-5-hydrazinylpyridazine reaction products by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 3-Chloro-5-hydrazinylpyridazine Reaction Products: A Comparative Analytical Guide

As drug development professionals increasingly rely on functionalized pyridazines to build novel therapeutics, the structural confirmation of intermediates like 3-chloro-5-hydrazinylpyridazine becomes a critical analytical bottleneck. When this bifunctional building block undergoes condensation with electrophiles (e.g., aldehydes, isocyanates, or orthoesters), the reaction can yield uncyclized intermediates (hydrazones or semicarbazides) or regioselectively cyclize into fused bicyclic scaffolds like triazolopyridazines[1][2].

Determining the exact molecular architecture is paramount. In this guide, we objectively compare the performance of the Advanced 2D NMR Suite against standard 1D NMR and Orthogonal Methods (LC-MS, X-Ray) , providing a self-validating experimental framework for the structural elucidation of these complex products.

The Analytical Challenge: Causality in Structural Ambiguity

The primary challenge in characterizing 3-chloro-5-hydrazinylpyridazine derivatives is the high nitrogen-to-carbon ratio and the sparsity of core protons. Relying solely on liquid chromatography-mass spectrometry (LC-MS) confirms the molecular weight but fails to differentiate between uncyclized structural isomers or confirm the regiochemistry of a cyclization event.

While standard 1D Nuclear Magnetic Resonance (NMR) is the foundational tool, it frequently falls short when analyzing fused nitrogen heterocycles. The absence of protons on the newly formed bicyclic junctions means that 1D


H NMR cannot definitively prove ring closure. Consequently, an Advanced 2D NMR Suite (incorporating HSQC, HMBC, and NOESY) is not just an optional upgrade—it is a mechanistic necessity to map through-bond and through-space connectivity.

Comparative Performance of Analytical Modalities

To select the appropriate analytical pathway, researchers must weigh regiochemical confidence against throughput. Table 1 summarizes the performance of competing structural elucidation modalities.

Table 1: Comparative Analysis of Analytical Modalities for Pyridazine Derivative Elucidation

Analytical ModalityPrimary Data YieldRegiochemical ConfidenceThroughputKey Limitations
Standard 1D NMR (

H,

C)
Proton environments, basic carbon framework, heteroatom protons.LowHighCannot distinguish complex fused isomers lacking core protons; susceptible to signal overlap.
Advanced 2D NMR Suite (HMBC/NOESY) Through-bond (

J,

J) and through-space connectivity mapping.
HighMediumRequires higher sample concentration, longer acquisition times, and advanced spectral interpretation.
LC-MS (Q-TOF) Exact mass, molecular formula, fragmentation patterns.NoneVery HighCannot differentiate structural isomers, positional isomers, or confirm cyclization sites.
Single-Crystal X-Ray Diffraction Absolute 3D spatial atomic arrangement and bond lengths.AbsoluteLowRequires high-quality single crystals; highly time-intensive and not viable for all compounds[3].

Mechanistic Workflow & Decision Tree

The following decision tree illustrates the logical progression from initial reaction screening to definitive structural confirmation, highlighting the critical transition from 1D to 2D NMR techniques.

G N1 Reaction Product of 3-Chloro-5-hydrazinylpyridazine N2 1D 1H & 13C NMR Analysis (DMSO-d6 Solvent) N1->N2 N3 Observation: D2O-Exchangeable NH Present (δ 8.9 - 10.7 ppm) N2->N3 Pathway A N4 Observation: NH Protons Absent New Quaternary Carbons N2->N4 Pathway B N5 Structural Conclusion: Uncyclized Hydrazone N3->N5 N6 2D NMR Suite (HSQC, HMBC, NOESY) N4->N6 Confirm Regiochemistry N7 Structural Conclusion: Fused Triazolopyridazine N6->N7 15N-1H Coupling Verified

Figure 1: NMR decision tree for 3-Chloro-5-hydrazinylpyridazine product structural confirmation.

Experimental Protocol: A Self-Validating NMR System

To ensure absolute trustworthiness in your structural assignments, the following step-by-step methodology incorporates internal validation checks at every stage.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of the highly purified reaction product in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: DMSO-

    
     is strictly selected over CDCl
    
    
    
    . Its strong hydrogen-bond accepting nature minimizes erratic intermolecular proton exchange. This ensures that labile hydrazinyl NH protons appear as distinct, sharp singlets rather than undetectable broad humps, which is critical for identifying uncyclized intermediates[1][2].

Step 2: 1D


H NMR & D

O Exchange Validation
  • Action: Acquire a standard

    
    H spectrum (typically 16–32 scans). If singlets are observed in the downfield region (δ 8.90–10.70 ppm), add 10 μL of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the spectrum.
  • Causality: The disappearance of these downfield peaks confirms they are heteroatom-bound (NH/NH

    
    ). The presence of D
    
    
    
    O-exchangeable protons definitively proves the hydrazine moiety has not fully cyclized into a fused system[2].

Step 3: 1D


C NMR Acquisition 
  • Action: Acquire the

    
    C spectrum using a relaxation delay (D1) of at least 2.0 to 3.0 seconds.
    
  • Causality: Fused nitrogen heterocycles possess multiple quaternary carbons that relax very slowly. An insufficient relaxation delay leads to signal suppression, causing critical diagnostic carbons—such as the C=N of a newly formed triazole ring (typically appearing at ~143 ppm or ~154 ppm)—to sink into the baseline noise and be missed[4].

Step 4: 2D HMBC Correlation Setup

  • Action: Execute a

    
    H-
    
    
    
    C HMBC experiment, setting the long-range coupling constant evolution time to 62.5 ms (optimized for
    
    
    J
    
    
    = 8 Hz).
  • Causality: In fully cyclized triazolopyridazines, the lack of core protons means structural proof relies entirely on 3-bond correlations. Optimizing for 8 Hz ensures maximum cross-peak intensity between peripheral substituent protons and the core quaternary carbons of the pyridazine ring, definitively proving the regiochemistry of the cyclization.

Data Interpretation Guidelines

When analyzing the resulting spectra, apply the following comparative benchmarks:

  • Identifying the Hydrazone/Semicarbazide (Uncyclized): The 1D

    
    H NMR will exhibit distinct D
    
    
    
    O-exchangeable NH protons. Depending on the electrophile, these typically resonate between 8.98 ppm and 10.67 ppm[2]. The
    
    
    C NMR will show a characteristic uncyclized C=N or C=O shift, but the original pyridazine carbon framework remains largely unperturbed.
  • Identifying the Triazolopyridazine (Cyclized): There will be a complete absence of hydrazinyl NH protons in the

    
    H NMR. The 
    
    
    
    C NMR will reveal distinct shifts in the quaternary carbons due to the altered magnetic anisotropy of the fused system[4]. If the regiochemistry of the cyclization is ambiguous (e.g., distinguishing between cyclization at the N-4 vs. N-6 position of the pyridazine ring), the Advanced 2D NMR Suite is required. Specifically,
    
    
    N-
    
    
    H HMBC can be utilized to observe direct correlations between the core nitrogen atoms and the adjacent ring protons, providing absolute structural certainty without the need for X-ray crystallography[3].

References

  • Synthesis, Antibacterial and Antioxidant Properties of Pyrazolylpyridazines.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine. Elsevier.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PMC.

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A Senior Application Scientist's Guide to Catalytic Systems for 3-Chloro-5-hydrazinylpyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for the diverse biological and physical properties of its derivatives.[1] The functionalization of this six-membered diazine ring is a critical step in the synthesis of novel pharmacophores.[2][3] Specifically, 3-Chloro-5-hydrazinylpyridazine presents two reactive sites amenable to transition metal-catalyzed cross-coupling reactions: the C-Cl bond and the N-N bond of the hydrazinyl group. This guide offers a comparative analysis of various catalytic systems for C-C and C-N bond formation, providing researchers with the insights needed to select and optimize catalysts for their specific synthetic goals. While direct head-to-head comparative studies on this exact substrate are limited in the literature, this document synthesizes and contrasts data from analogous chloropyridazine and halo-heterocycle systems to provide a robust framework for catalyst selection.[1]

Pillar of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for constructing carbon-carbon and carbon-heteroatom bonds.[3][4] Their broad functional group tolerance, high efficiency, and predictable reactivity have revolutionized the synthesis of complex molecules.[5][6] For pyridazine derivatives, the most relevant transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice of the palladium precursor and, more critically, the ancillary ligand, directly dictates the reaction's efficiency, substrate scope, and overall success.[1]

Comparative Analysis 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a premier method for creating biaryl and heteroaryl-aryl structures.[4][7] The reactivity of chloropyridazines in these couplings can be challenging due to the electron-deficient nature of the ring and potential coordination of the ring nitrogens to the palladium center, which can inhibit catalysis.[8] The selection of a suitable, often bulky, and electron-rich phosphine ligand is therefore paramount to achieving high yields.[8]

Catalyst Performance in Suzuki-Miyaura Coupling of Chloropyridazines

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of chloropyridazines and related chloro-heterocycles with arylboronic acids. This data, compiled from multiple sources, provides a comparative overview to guide catalyst selection.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O804828[1]
PdCl₂(dppf)-K₂CO₃DME802High[1]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[1]
Pd(OAc)₂-K₃PO₄Toluene110383[1]
PdCl₂(PPh₃)₂-K₂CO₃Toluene/H₂O8012Moderate-Good[7]

Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage. Data may be for analogous halo-heterocycles due to limited direct comparative studies on a single pyridazine substrate.[1]

Expert Insights on Ligand Selection

The data clearly indicates that while a simple catalyst like Pd(PPh₃)₄ can effect the transformation, the yields are often low and reaction times long.[1] The use of more sophisticated ligands dramatically improves performance.

  • Bidentate Ligands (e.g., dppf): These ligands chelate to the palladium center, forming a stable complex that promotes the desired catalytic cycle and often leads to higher yields and shorter reaction times.[5]

  • Bulky Monophosphine Ligands (Buchwald-type, e.g., SPhos): These ligands are characterized by their large steric bulk and electron-rich nature.[8] This combination facilitates the oxidative addition of the C-Cl bond—often the rate-limiting step for less reactive aryl chlorides—and promotes the final reductive elimination step to release the product.[8][9]

Catalytic Cycle: Suzuki-Miyaura Reaction

The mechanism involves a series of well-defined steps, each influenced by the choice of catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[5][10] For 3-Chloro-5-hydrazinylpyridazine, this reaction could be used to introduce a new amino group at the C3 position by reacting with the chloro substituent. The existing hydrazinyl group also presents a site for potential further functionalization or as a directing group, adding another layer of complexity and synthetic opportunity.

Catalyst Performance in Buchwald-Hartwig Amination of Chloro-Heterocycles

The choice of ligand is even more critical in C-N coupling than in C-C coupling, as it must facilitate the coordination of the amine and the subsequent deprotonation and reductive elimination steps.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂BINAPNaOt-BuToluene80-1002-24Good-High[5]
Pd₂(dba)₃XPhosK₃PO₄Toluene10018High[11]
Pd(OAc)₂JosiphosK₂CO₃Dioxane1000.5Good-High[11]
[Pd(allyl)Cl]₂PPh₃K₂CO₃Toluene11012Moderate[12]

Note: Yields are often substrate and amine dependent. "Good" and "High" are qualitative descriptors from the literature.[1][11]

Expert Insights on Ligand Selection
  • Bidentate Phosphines (e.g., BINAP, Josiphos): These were among the first generation of effective ligands for C-N coupling and remain reliable choices, particularly for aryl bromides and iodides.[5] Their rigidity and defined bite angle create a stable catalytic species.

  • Bulky Monophosphine Ligands (Buchwald-type, e.g., XPhos): Similar to their role in Suzuki coupling, these ligands excel with challenging substrates like electron-deficient aryl chlorides.[13] They accelerate the rate-limiting oxidative addition and promote the C-N bond-forming reductive elimination. The use of weaker bases like K₃PO₄ is often possible with these advanced ligands, broadening the functional group tolerance.[10][11]

Catalytic Cycle: Buchwald-Hartwig Amination

The mechanism for C-N coupling shares similarities with C-C coupling but involves the coordination and deprotonation of the amine nucleophile.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)-L₂(HNR'R'')]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving a chloropyridazine substrate. These should serve as a starting point, and optimization for specific substrates is highly recommended.

General Protocol for Suzuki-Miyaura Coupling
  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the chloropyridazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the selected palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., DME, Toluene) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time (2-24 h), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

General Protocol for Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 equiv) to a dry reaction vessel.

  • Reagent Addition: Add the chloropyridazine (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Reaction: Seal the vessel and heat with stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed as judged by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography to isolate the desired aryl amine.

Catalyst Selection Guide: A Decision-Making Framework

Choosing the right catalyst system is crucial for success. This decision tree provides a logical framework for navigating the options based on the desired transformation.

Decision_Tree start Desired Transformation? cc_bond C-C Bond Formation (Suzuki-Miyaura) start->cc_bond cn_bond C-N Bond Formation (Buchwald-Hartwig) start->cn_bond suzuki_q1 High Throughput Screening or Initial Attempt? cc_bond->suzuki_q1 bh_q1 Sterically Hindered Amine or Challenging Substrate? cn_bond->bh_q1 suzuki_a1_yes Use PdCl₂(dppf) or Pd(OAc)₂/SPhos (High Success Rate) suzuki_q1->suzuki_a1_yes Yes suzuki_a1_no Cost-Sensitive or Simple System? suzuki_q1->suzuki_a1_no No suzuki_a2_yes Try Pd(PPh₃)₄ (Accept Potentially Lower Yield) suzuki_a1_no->suzuki_a2_yes Yes suzuki_a2_no Optimize with Buchwald Ligands (e.g., SPhos, XPhos) for highest efficiency suzuki_a1_no->suzuki_a2_no No bh_a1_yes Use Bulky Monophosphine Ligand (e.g., XPhos, RuPhos) with Pd₂(dba)₃ bh_q1->bh_a1_yes Yes bh_a1_no Standard Primary/Secondary Amine? bh_q1->bh_a1_no No bh_a2_yes Use Bidentate Ligand (e.g., BINAP, Josiphos) with Pd(OAc)₂ bh_a1_no->bh_a2_yes Yes bh_a2_no Explore alternative systems or consult specialized literature bh_a1_no->bh_a2_no No

Caption: A decision tree to guide catalyst selection for pyridazine coupling.

Conclusion

The functionalization of 3-Chloro-5-hydrazinylpyridazine via palladium-catalyzed cross-coupling reactions is a highly viable strategy for the synthesis of novel compounds. While the chloro-substituent is a well-established handle for both Suzuki-Miyaura and Buchwald-Hartwig reactions, the choice of catalyst system is paramount. For C-C coupling, systems based on PdCl₂(dppf) or Pd(OAc)₂ with bulky monophosphine ligands like SPhos offer the highest efficiency. For C-N amination, catalyst systems employing ligands such as XPhos or Josiphos are recommended for their high activity and broad substrate scope. The protocols and selection guides provided herein, synthesized from the broader literature on pyridazine chemistry, offer a strong foundation for researchers to develop robust and efficient synthetic routes to novel pyridazine derivatives.

References

Sources

Mechanism of Action Validation: Pyridazine-Based vs. Standard p38α MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we are constantly navigating the delicate balance between target affinity and off-target toxicity. Historically, the inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)—a master regulator of pro-inflammatory cytokine production—has been dominated by pyridine and imidazole-based scaffolds (e.g., SB203580). However, these first-generation alternatives frequently stall in clinical development due to promiscuous kinase binding and severe hepatic liabilities.

In this technical guide, we will objectively compare the performance of novel pyridazine-based inhibitors (such as phthalazines and pyrimido-pyridazinones) against standard pyridine alternatives. By examining the structural causality behind their mechanism of action (MoA) and detailing the self-validating experimental workflows required to prove it, we provide a blueprint for evaluating next-generation bioactive compounds.

Structural & Pharmacological Comparison

The shift toward the pyridazine heterocycle is not arbitrary; it is driven by fundamental physical chemistry. The pyridazine ring is endowed with unique physicochemical properties, including a high dipole moment and1[1].

When comparing these scaffolds, the mechanism of selectivity becomes clear. Standard pyridine inhibitors bind the ATP pocket but rely on single hydrogen bonds, leaving them vulnerable to binding highly conserved pockets in off-target kinases. In contrast, pyridazine-based inhibitors (such as phthalazine derivatives) achieve exquisite kinase selectivity by2[2] in the p38α hinge region. The dual nitrogen atoms of the pyridazine core simultaneously engage the backbone NH of Met109 and Gly110, forcing a conformational shift that opens a deep, hydrophobic selectivity pocket inaccessible to standard inhibitors.

Furthermore, the reduced lipophilicity of the pyridazine core helps these compounds sidestep the3[3] commonly associated with earlier pyridine-based candidates.

Table 1: Comparative Profiling of p38α Inhibitor Scaffolds
ParameterPyridazine Scaffold (e.g., Phthalazines / VX-745)Standard Pyridine Scaffold (e.g., SB203580)Mechanistic Rationale
Biochemical IC50 (p38α) < 1.0 nM~ 50 nMDual H-bonding to Met109/Gly110 enhances thermodynamic binding affinity.
Kinase Selectivity High (Spares JNK, cKit, Lck)Moderate (Off-target JNK/cKit activity)Pyridazine induces a Gly110 residue flip, opening a unique selectivity pocket.
CYP450 Inhibition LowHighReduced lipophilicity and basicity of the pyridazine ring prevents heme iron coordination.
hERG Liability MinimizedSignificantAltered dipole moment reduces promiscuous ion channel binding.

Pathway Visualization

To contextualize the MoA, we must map where the pyridazine inhibitor intercepts the signaling cascade. By competitively binding the ATP pocket of p38α, the compound halts the phosphorylation of downstream substrates like MK2, thereby silencing the transcription of inflammatory cytokines.

G Stimulus Cellular Stress / Pro-inflammatory Cytokines MAP2K MKK3 / MKK6 (Upstream Kinases) Stimulus->MAP2K Phosphorylation p38 p38α MAP Kinase (Target) MAP2K->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates ATP-dependent Phosphorylation Inhibitor Pyridazine-Based Inhibitor (e.g., Phthalazine core) Inhibitor->p38 Competitive ATP Binding (Dual H-bond to Met109/Gly110) Response Inflammatory Response (TNF-α, IL-1β production) Substrates->Response Gene Expression

p38α MAPK signaling pathway illustrating the mechanism of ATP-competitive pyridazine inhibitors.

Self-Validating Experimental Workflows

Validating the MoA requires a multi-tiered approach. A single biochemical IC50 is insufficient; we must build a self-validating system that confirms target engagement from the isolated enzyme up through the living cell.

Workflow Step1 Biochemical Profiling (ADP-Glo Kinase Assay) Step2 Structural Validation (X-ray Crystallography) Step1->Step2 Step3 Cellular Target Engagement (p-MK2 Western Blot) Step2->Step3 Step4 Phenotypic Readout (Cytokine ELISA) Step3->Step4

Self-validating workflow for confirming the mechanism of action of novel kinase inhibitors.

Protocol A: Orthogonal Biochemical Validation (ADP-Glo Assay)

The Causality: Relying on radiometric ³³P-ATP assays introduces safety hazards and limits throughput. We employ the ADP-Glo universal kinase assay. The causality here is signal isolation: by depleting unreacted ATP before converting the kinase-generated ADP back into ATP for luciferase detection, we eliminate background noise. To make this a self-validating system, every assay plate includes an ATP-to-ADP conversion standard curve. This internal control ensures that the luminescence readout is strictly a function of enzymatic turnover, instantly flagging false positives caused by compound autofluorescence or luciferase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X p38α enzyme solution and 2X ATP/Myelin Basic Protein (MBP) substrate mixture in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyridazine inhibitor and the standard pyridine control in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Kinase Reaction: Add 2.5 μL of enzyme solution and 2.5 μL of ATP/MBP mixture to the compounds. Incubate at room temperature for 60 minutes.

  • Internal Control Setup: In parallel wells, dispense the ATP-to-ADP standard curve (0% to 100% conversion) to calibrate the luminescence signal.

  • Detection: Add 5 μL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 mins). Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate light (incubate 30 mins).

  • Data Analysis: Read luminescence. Normalize compound wells against the standard curve to calculate absolute specific activity and derive the IC50.

Protocol B: Cellular Target Engagement (Phospho-MK2 Profiling)

The Causality: Biochemical IC50 values rarely translate directly to cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). Furthermore, directly measuring the phosphorylation of the target kinase (p-p38α) is fundamentally flawed when validating ATP-competitive inhibitors; blocking the ATP pocket often prevents the kinase from auto-regulating, leading to a paradoxical hyper-phosphorylation of p38α by upstream MKK3/6. Therefore, our self-validating system measures the catalytic output of the target. We profile the phosphorylation of MAPKAPK2 (MK2), the direct downstream substrate of p38α. We also measure Total MK2 to ensure apparent inhibition isn't an artifact of cell death or global protein degradation.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytes in 6-well plates at 1x10⁶ cells/well in RPMI-1640 medium.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of the pyridazine inhibitor (0.1 nM to 10 μM) for 1 hour.

  • Pathway Stimulation: Add Lipopolysaccharide (LPS, 1 μg/mL) for 30 minutes to aggressively activate the p38 MAPK cascade.

  • Lysis & Normalization: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Perform a BCA assay to normalize total protein concentration across all samples (Internal Control 1).

  • SDS-PAGE & Transfer: Resolve 20 μg of normalized protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Dual Probing: Probe the membrane simultaneously with antibodies against Phospho-MK2 (Thr334) and Total MK2.

  • Validation Metric: Quantify the bands via densitometry. The self-validating readout is the ratio of p-MK2 to Total MK2, proving that the pyridazine compound successfully penetrates the cell, outcompetes intracellular ATP, and halts the specific catalytic function of p38α.

Conclusion

The transition from pyridine to pyridazine scaffolds represents a masterclass in rational drug design. By leveraging the unique dipole moment and dual hydrogen-bonding capability of the pyridazine ring, researchers can force favorable conformational changes (like the Gly110 flip) within the kinase hinge region. As demonstrated through rigorous, self-validating biochemical and cellular assays, this structural evolution yields inhibitors with superior target affinity, exquisite selectivity, and a drastically improved safety profile.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery. Source: nih.gov.
  • Title: Discovery of Highly Selective and Potent p38 Inhibitors Based on a Phthalazine Scaffold. Source: researchgate.net.
  • Title: The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Source: nih.gov.

Sources

Cross-Reactivity Analysis of Antibodies Raised Against Pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridazine derivatives, characterized by their distinct 1,2-diazine heterocyclic ring, are critical components in modern agrochemicals (e.g., the herbicide maleic hydrazide and the acaricide pyridaben) and pharmaceutical pipelines (e.g., PI3K/mTOR dual inhibitors). Due to their environmental persistence and potent biological activity, high-throughput monitoring via immunoassays is essential. However, the structural similarity between synthetic pyridazines and naturally occurring pyrimidines or purines introduces a significant analytical challenge: antibody cross-reactivity (CR).

This guide provides an in-depth technical comparison of antibody performance against pyridazine derivatives. It details the causality behind hapten design, outlines self-validating experimental protocols, and provides quantitative CR profiling to assist researchers and drug development professionals in selecting and validating immunoassay reagents.

The Causality of Hapten Design in Antibody Specificity

Small molecules like pyridazine derivatives (<1000 Da) are inherently non-immunogenic. To elicit an immune response, they must be conjugated to carrier proteins (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]). The rational design of the hapten—specifically the attachment site and the length of the spacer arm—directly dictates the orientation of the pyridazine ring and the resulting specificity of the antibody.

  • Preservation of the Diazine Core: To minimize cross-reactivity with structural analogs, the spacer arm must be attached at a distal functional group, ensuring the 1,2-diazine ring remains fully exposed to the murine immune system. Steric hindrance masking the core ring will invariably lead to antibodies that recognize the spacer arm rather than the target analyte.

  • Computational Optimization: Modern hapten design utilizes density functional theory (DFT) to calculate the lowest-energy conformations and surface electrostatic potentials of haptens. This ensures the synthetic hapten accurately mimics the target analyte's native state, drastically reducing non-specific binding to hydrophobic matrix components or related structural analogs[1].

HaptenWorkflow Hapten Rational Hapten Design (Preserve Pyridazine Ring) Conjugation Carrier Protein Conjugation (BSA/KLH/OVA) Hapten->Conjugation Spacer Arm Optimization Immunization Murine Immunization & Hybridoma Fusion Conjugation->Immunization Adjuvant Emulsification Screening ic-ELISA Screening (Target vs Analogs) Immunization->Screening Monoclonal Isolation Selection Select Highly Specific mAb (Low CR, Low IC50) Screening->Selection Cross-Reactivity Profiling

Caption: Workflow for generating specific anti-pyridazine monoclonal antibodies.

Comparative Performance of Anti-Pyridazine Antibodies

The performance of an antibody in competitive immunoassays is evaluated using the half-maximal inhibitory concentration (IC50) and the Cross-Reactivity (CR) percentage. CR is calculated as: CR (%) =[IC50 (target analyte) / IC50 (analog)] × 100. A lower CR percentage indicates higher specificity.

Table 1: Quantitative Comparison of Anti-Pyridazine Antibodies
Target AnalyteAntibody TypeIC50 (ng/mL)Key Cross-Reactants TestedMax CR (%)Assay Format
Maleic Hydrazide (MH) mAb (IgG1)~1.9×10⁵ L/mol*Pyrimidines, Purines< 0.1%EIA[2]
Maleic Hydrazide (MH) mAb 6A44.03Dipyrone metabolites< 0.1%LFA / ic-ELISA[1]
Pyridaben mAb 6E3G8D73.49Pyridaphenthion, Pymetrozine< 1.0%AuNP-LFIA[3]
Pyridaben mAb 3C22.36Acetamiprid, Thiamethoxam< 1.0%ic-ELISA[4]

*Affinity constant reported rather than IC50.

Data Analysis: Monoclonal antibodies raised against rationally designed haptens (e.g., mAb 6E3G8D7 and 3C2 for pyridaben) demonstrate exceptional specificity, achieving IC50 values in the low ng/mL range with negligible cross-reactivity (<1%) against structurally similar pesticides like pyridaphenthion[3]. Early polyclonal or poorly optimized monoclonal antibodies often suffered from high CR due to the structural overlap between the pyridazine ring and natural pyrimidines, highlighting the necessity of rigorous clone selection[2].

Self-Validating Experimental Protocols for Cross-Reactivity Profiling

To ensure trustworthiness and reproducibility, cross-reactivity must be determined using a self-validating Indirect Competitive ELISA (ic-ELISA) framework. This protocol incorporates heterologous coating antigens to reduce background affinity and strictly controls for matrix effects.

Protocol: Self-Validating ic-ELISA for CR Determination
  • Plate Coating: Coat 96-well microtiter plates with 100 μL/well of heterologous coating antigen (e.g., Hapten-OVA if the immunogen was Hapten-BSA) diluted in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

    • Causality: Using a heterologous carrier prevents the antibody from binding to the linker or carrier protein used during immunization, ensuring the signal is exclusively driven by pyridazine recognition.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 μL/well of 5% skim milk in PBST for 1 hour at 37°C to prevent non-specific binding.

  • Competition Phase: Add 50 μL of standard/sample (target pyridazine or structural analog at varying concentrations: 0, 0.1, 1, 10, 100, 1000 ng/mL) and 50 μL of the primary anti-pyridazine mAb to each well. Incubate for 1 hour at 37°C.

    • Causality: The free analyte and the immobilized antigen compete for the limited binding sites on the mAb. A lower absorbance signal indicates a higher concentration of the target or a highly cross-reactive analog.

  • Secondary Antibody Binding: Wash 3x. Add 100 μL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 45 minutes at 37°C.

  • Detection & Validation: Wash 5x. Add 100 μL/well of TMB substrate solution. Stop the reaction after 15 minutes with 50 μL of 2M H₂SO₄. Read absorbance at 450 nm.

  • Data Analysis: Plot the standard curve using a four-parameter logistic equation. Calculate the IC50 for the target and all analogs to derive the CR%.

ELISA_Mechanism Coating 1. Microtiter Plate Coated with Antigen Sample 2. Add Sample (Target/Analog) + Primary Antibody Coating->Sample Competition 3. Competition Phase: Free Analyte vs Coated Ag Sample->Competition Wash 4. Wash Unbound Abs Competition->Wash Detection 5. Add HRP-Secondary Ab & TMB Substrate Wash->Detection Signal 6. Measure Absorbance (450nm) Calculate IC50 & CR% Detection->Signal

Caption: Self-validating ic-ELISA protocol for quantifying antibody cross-reactivity.

Mechanistic Insights into Pyridazine Recognition

The specificity of an antibody toward a pyridazine derivative is largely governed by the steric and electrostatic environment of the binding pocket. For instance, in the detection of maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), the presence of the two carbonyl groups and the adjacent nitrogen atoms creates a unique hydrogen-bonding network. Antibodies that exhibit high specificity (CR < 0.1% for pyrimidines) typically possess paratopes with complementary hydrogen-bond donors/acceptors that strictly require the 1,2-nitrogen arrangement, effectively rejecting the 1,3-nitrogen arrangement of pyrimidines[2].

Furthermore, for bulky pyridazine derivatives like pyridaben, the hydrophobic tert-butyl and thioether groups heavily influence antibody recognition. If a structural analog lacks these bulky hydrophobic substituents, the binding affinity drops precipitously, resulting in high IC50 values and low CR[3].

References

1.[1] Computational chemistry-based hapten design and antibody production for the immunochromatographic assay of maleic hydrazide in food and environmental samples. ResearchGate. Available at: [Link] 2.[2] Development of a monoclonal antibody based enzyme immunoassay method for analysis of maleic hydrazide. American Chemical Society. Available at:[Link] 3.[4] Development of a gold nanoparticle-based lateral flow immunoassay for the detection of pyridaben. ResearchGate. Available at:[Link] 4.[3] Monoclonal Antibody-Based Colorimetric Lateral Flow Immunoassay for the Detection of Pyridaben in the Environment. ResearchGate. Available at:[Link]

Sources

Comparing the efficacy of different purification techniques for pyridazine hydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Efficacy of Different Purification Techniques for Pyridazine Hydrazones Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridazine hydrazones represent a critical scaffold in medicinal chemistry, frequently serving as precursors for fused heterocycles (e.g., triazolopyridazines) or as active pharmacophores in kinase inhibitors and antihypertensive agents. However, their purification is non-trivial due to three inherent physicochemical challenges: E/Z isomerization , susceptibility to hydrolysis on acidic stationary phases , and amphoteric solubility profiles .

This guide compares three primary purification methodologies—Recrystallization, Buffered Flash Chromatography, and pH-Switch Extraction—providing experimental evidence to optimize yield and purity.

The Impurity Landscape

Before selecting a technique, one must characterize the crude matrix. The condensation of pyridazinyl-hydrazines with carbonyls typically generates a specific impurity profile:

Impurity TypeOriginPhysicochemical Behavior
Unreacted Hydrazine Excess reagentHighly polar, basic, toxic.
Azines (Dimers) 2:1 CondensationHighly lipophilic, low solubility.
E/Z Isomers C=N bond rotationDistinct NMR signals but often co-elute; interconvert in solution.
Hydrolysis Products DecompositionReversion to carbonyl/hydrazine on acidic silica.

Comparative Analysis of Purification Techniques

Technique A: Recrystallization (The Thermodynamic Standard)

Recrystallization remains the most scalable method for pyridazine hydrazones, particularly for removing lipophilic azine impurities.

  • Mechanism: Exploits the differential solubility temperature coefficient. Pyridazine hydrazones often exhibit steep solubility curves in protic solvents.

  • Best For: Final polishing of >90% pure material; removal of azines.

  • Risks: "Oiling out" is common if the melting point is low (<100 °C).

  • Solvent Systems:

    • Ethanol (95%): The gold standard. Promotes crystallization of the thermodynamically stable isomer (usually E).

    • Acetonitrile:[1][2][3][4] Excellent for highly polar derivatives that are too soluble in alcohols.

Technique B: Buffered Flash Chromatography (The Kinetic Precision)

Standard silica gel chromatography often fails for hydrazones because the acidic silanol groups (


) catalyze hydrolysis or irreversibly bind the basic pyridazine nitrogen.
  • Modification: The stationary phase must be neutralized.

  • Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase.

  • Best For: Separating close-running impurities and isolating kinetic products.

  • Risks: Without TEA, significant tailing and mass loss (up to 30%) due to on-column decomposition.

Technique C: pH-Switch Extraction (The Amphoteric Leverage)

This technique utilizes the specific pKa values of the pyridazine ring (pKa ~2.3 for the conjugate acid) and the hydrazone NH (pKa ~12-13).

  • Mechanism:

    • Acid Wash: Extract basic impurities into aqueous acid (careful control of pH required to avoid hydrolyzing the hydrazone).

    • Base Wash: Extract acidic phenols or carboxylic acids if present.

  • Best For: Large-scale initial cleanup of crude reaction mixtures.

Performance Data Comparison

The following data summarizes the performance of each technique on a model substrate: 3-hydrazino-6-chloropyridazine acetophenone hydrazone.

MetricRecrystallization (EtOH)Flash Chromatography (Silica + 1% TEA)pH-Switch Extraction
Purity (HPLC) > 99.5%98.0% - 99.0%90.0% - 95.0%
Isolated Yield 65% - 75%85% - 92%> 95%
Time Efficiency Low (12-24h cooling)Medium (2-4h)High (< 1h)
Scalability Excellent (kg scale)Poor (g scale)Excellent (kg scale)
Cost LowHigh (Solvents/Silica)Very Low

Decision Logic & Workflows

Visualization: Purification Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate technique based on the physical state and purity of the crude material.

PurificationStrategy Start Crude Pyridazine Hydrazone CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Oil / Gum CheckState->Oil Amorphous CheckPurity Initial Purity (LC-MS) Solid->CheckPurity Trituration Trituration (Cold Pentane/Ether) Oil->Trituration Induce Solidification HighPurity > 85% Pure CheckPurity->HighPurity LowPurity < 85% Pure CheckPurity->LowPurity Recryst Technique A: Recrystallization (EtOH) HighPurity->Recryst Polishing Flash Technique B: Buffered Flash Column (1% TEA) LowPurity->Flash Separation Final Pure Product Recryst->Final Trituration->CheckPurity Flash->Final

Caption: Decision matrix for selecting purification method based on crude physical state and purity profile.

Detailed Experimental Protocols

Protocol A: Buffered Flash Chromatography

Rationale: Standard silica is acidic (pH ~4-5). Pyridazine hydrazones are basic. Without buffering, the compound streaks (tails) and hydrolyzes.

  • Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in the starting mobile phase (e.g., 10% Ethyl Acetate in Hexane) containing 1% Triethylamine (TEA) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the TEA-doped solvent. This neutralizes active silanol sites.

  • Loading: Dissolve crude residue in a minimum volume of DCM (avoid acetone/aldehydes to prevent trans-hydrazone formation). Load onto the column.[5]

  • Elution: Run the gradient (e.g., 10%

    
     60% EtOAc/Hexane).
    
    • Note: Maintain 1% TEA in the mobile phase throughout the run to prevent on-column decomposition.

  • Workup: Combine fractions. Crucial: Evaporate solvents at

    
    C. To remove residual TEA, dry the solid under high vacuum for 4 hours or wash the organic phase with saturated 
    
    
    
    if the product is stable.
Protocol B: Thermal Gradient Recrystallization

Rationale: Maximizes yield while rejecting azine impurities which are often insoluble in hot ethanol.

  • Solvent Choice: 95% Ethanol is the starting solvent.[3] If solubility is too high, use Ethanol/Water (9:1).

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add solvent and heat to reflux.[6]

    • Checkpoint: If the solution is not clear at reflux, filter hot to remove insoluble azine dimers.

  • Cooling: Remove from heat. Allow to cool to room temperature over 2 hours.

    • Do not shock-cool: Rapid cooling traps impurities.

  • Crystallization: Once at RT, move to an ice bath (

    
    C) for 1 hour.
    
  • Isolation: Filter vacuum. Wash cake with cold (

    
    C) solvent.
    
  • Drying: Dry at

    
    C under vacuum.
    

References

  • Benchchem. "Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one." Benchchem Protocols. Link

  • Organic Chemistry Portal. "Synthesis of Pyridazines." Organic Chemistry Portal. Link

  • ScienceDirect. "Synthesis and chemistry of pyridazin-3(2H)-ones." Elsevier. Link

  • SIELC Technologies. "HPLC Method for Pyrazine and Derivatives." SIELC Application Notes. Link

  • ResearchGate. "Discussions on Purification of Hydrazones." ResearchGate Q&A. Link

Sources

LC-MS/MS versus HPLC for analysis of 3-Chloro-5-hydrazinylpyridazine metabolites

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the distinct analytical hurdles presented by hydrazine-containing heterocycles. 3-Chloro-5-hydrazinylpyridazine, a structural analog to established pharmacophores like hydralazine, exhibits profound chemical reactivity in vivo.

The primary analytical challenge is not merely detection, but preserving the authentic in vivo metabolomic snapshot. Hydrazines rapidly condense with endogenous α-keto acids (e.g., pyruvic acid) to form labile hydrazones, undergo hepatic N-acetylation via NAT2, and can be metabolically cleaved to release trace free hydrazine—a known toxicophore .

Below is a comprehensive guide comparing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the robust quantification of these metabolites.

Mechanistic Context: The Ex Vivo Instability Problem

If you subject plasma containing 3-chloro-5-hydrazinylpyridazine and its metabolites to standard acidic extraction, the circulating pyruvate hydrazone will rapidly hydrolyze back into the parent compound. This ex vivo degradation artificially inflates parent drug quantification and destroys the true metabolite profile1[1]. Consequently, any robust protocol must employ immediate chemical derivatization to lock the analytes in their stable forms before extraction.

Metabolism Parent 3-Chloro-5-hydrazinylpyridazine (Parent API) Hydrazone Pyruvate Hydrazone (Major Metabolite) Parent->Hydrazone + Pyruvic Acid (Spontaneous) NAcetyl N-Acetyl Metabolite (Hepatic NAT2) Parent->NAcetyl N-acetyltransferase (Enzymatic) FreeHz Free Hydrazine (Trace Toxicophore) Parent->FreeHz Cleavage (Metabolic)

Metabolic pathways of 3-Chloro-5-hydrazinylpyridazine requiring targeted analytical tracking.

Quantitative Performance Comparison

While both modalities require pre-column derivatization for stability, their utility diverges based on the target metabolite and required sensitivity. LC-MS/MS is the gold standard for trace metabolites (like free hydrazine), whereas HPLC-UV is highly effective for stable, high-concentration metabolites.

ParameterHPLC-UV/DADLC-MS/MS (MRM)
Primary Analyte Focus N-Acetyl metabolite, Stable ParentLabile Hydrazones, Free Hydrazine
Typical LOD 5.0 – 10.0 ng/mL0.02 – 0.05 ng/mL
Linear Dynamic Range 10 – 500 ng/mL0.05 – 100 ng/mL
Sample Preparation LLE, High plasma volume (>500 µL)SPE or Protein Crash, Low volume (50 µL)
Specificity Mechanism Chromatographic resolutionPrecursor/Product ion pairs (Isotope dilution)
Run Time 10 – 15 minutes2 – 6 minutes

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The methodologies below detail not just the steps, but the physicochemical causality behind each action.

Protocol A: LC-MS/MS Workflow for Labile Hydrazones & Trace Free Hydrazine

This method utilizes Multiple Reaction Monitoring (MRM) to achieve sub-ng/mL sensitivity, which is critical for detecting trace free hydrazine2[2].

  • Sample Collection: Draw whole blood into K2-EDTA tubes and immediately place on wet ice.

    • Causality: EDTA chelates trace metals that catalyze hydrazine oxidation; low temperatures arrest enzymatic degradation.

  • Immediate Derivatization: Within 5 minutes of collection, spike 50 µL of plasma with 10 µL of p-nitrobenzaldehyde (10 mg/mL) in a 20 mM ammonium formate buffer adjusted strictly to pH 6.0 .

    • Causality: Derivatizing at physiological pH prevents the acid-catalyzed hydrolysis of the pyruvate hydrazone back into the parent compound. If this step is performed at pH < 4, you will generate false positives for the parent drug1[1].

  • Isotope Dilution: Add 10 µL of ¹⁵N₂-labeled 3-chloro-5-hydrazinylpyridazine as the Internal Standard (IS).

    • Causality: Isotope dilution perfectly corrects for any variability in derivatization kinetics and matrix-induced ionization suppression in the MS source2[2].

  • Chromatography: Inject onto an Agilent SB-Phenyl column (150 mm × 2.1 mm, 5 µm) at 30°C.

    • Causality: Phenyl stationary phases provide superior π-π interactions for the aromatic rings of the p-nitrobenzaldehyde hydrazone derivatives compared to standard C18 columns1[1].

Protocol B: HPLC-UV Workflow for N-Acetylated Metabolites

When LC-MS/MS is unavailable, HPLC-UV is sufficient for the stable N-acetylated metabolite, provided concentrations exceed 10 ng/mL.

  • Stabilization: Treat 500 µL of plasma with salicylaldehyde at room temperature for 15 minutes.

  • Liquid-Liquid Extraction (LLE): Extract the derivatized mixture using a non-polar solvent blend (e.g., heptane/methylene chloride/isopentyl alcohol).

    • Causality: LLE effectively removes polar plasma proteins and endogenous salts that would otherwise cause massive baseline drift at the low UV wavelengths required for detection.

  • Chromatography: Separate on a C18 reversed-phase column using an isocratic mobile phase (e.g., 60:40 Methanol: 2% Acetic Acid) with UV detection at 295 nm.

Workflow Sample Plasma Collection (EDTA, 4°C) Deriv Immediate Derivatization (p-Nitrobenzaldehyde, pH 6.0) Sample->Deriv Prevent ex vivo hydrolysis Split Aliquot Split Deriv->Split LCMS_Prep Protein Precipitation & SPE Split->LCMS_Prep HPLC_Prep Liquid-Liquid Extraction (LLE) Split->HPLC_Prep LCMS_Run LC-MS/MS (MRM) Trace Hydrazones & Free Hydrazine LCMS_Prep->LCMS_Run HPLC_Run HPLC-UV/DAD Stable N-Acetyl & Parent HPLC_Prep->HPLC_Run

Parallel sample preparation workflows for LC-MS/MS and HPLC metabolite analysis.

Decision Matrix Summary

Choose LC-MS/MS when your study requires comprehensive pharmacokinetic profiling of the labile pyruvate hydrazone or toxicological monitoring of free hydrazine. The isotopic dilution and MRM specificity are non-negotiable for these trace, unstable analytes.

Choose HPLC-UV for routine quality control, formulation stability assays, or high-concentration monitoring of the stable N-acetylated metabolite where the cost and complexity of mass spectrometry cannot be justified.

References

  • Analytical Methodologies for the Determination of Hydralazine: A Review. | Open Access Journals.
  • Effect of N-Acetyltransferase 2 (NAT2) Genotype on the Pharmacokinetics of Hydralazine during Pregnancy - PMC.
  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS - CDC Stacks.

Sources

A Comparative Analysis of Chloro-Substituted Pyridazine Derivatives on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2] The introduction of a chlorine atom to this heterocyclic system significantly modulates its physicochemical properties, often enhancing its potential as an anticancer agent.[3][4] This guide provides a comparative analysis of the cytotoxic effects of various chloro-substituted pyridazine derivatives against a panel of human cancer cell lines, supported by experimental data from recent studies. We will delve into structure-activity relationships, potential mechanisms of action, and provide a standardized protocol for assessing cytotoxicity, offering a valuable resource for researchers in oncology and drug discovery.

The Rationale for Targeting Cancer with Chloro-Pyridazines

The π-deficient nature of the pyridazine ring, combined with the electron-withdrawing properties of chlorine substituents, makes these molecules intriguing candidates for anticancer drug development.[5] The chlorine atom can act as a leaving group, potentially enabling covalent interactions with biological nucleophiles in cancer cells, or it can influence the overall electronic and steric properties of the molecule to enhance binding to specific protein targets.[3] Research has shown that these derivatives can induce apoptosis, inhibit key enzymes involved in DNA repair like Poly(ADP-ribose)polymerase-1 (PARP-1), and interfere with critical signaling pathways that are often dysregulated in cancer.[5][6]

Comparative Cytotoxicity of Chloro-Substituted Pyridazine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50/CC50 values) of selected chloro-substituted pyridazine derivatives against various human cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of the potency and selectivity of these compounds.

Compound ID/SeriesCancer Cell LineCell TypeIC50/CC50 (µM)Reference
DCPYR MAC16Murine Colon CarcinomaLower than arylated analogues[3]
Pyr-1 HL-60Promyelocytic LeukemiaLow µM / nM[7]
CEMT-lymphoblastic LeukemiaLow µM / nM[7]
MDA-MB-231Triple-Negative Breast CancerLow µM / nM[7]
MDA-MB-468Triple-Negative Breast CancerLow µM / nM[7]
A-549Lung CarcinomaLow µM / nM[7]
Compound 2e MCF-7Breast CancerGood activity[8]
HCT-116Colon CancerModerate activity[4]
Compound 2f (Bromide) MCF-7Breast CancerIncreased activity[8]
Pyridazino[4,5-b]phenazine-5,12-diones (7f, 7h) A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15Lung, Ovarian, Melanoma, CNS, Colon0.097-0.225 (10x > Doxorubicin)[9]
4-chloropyridazinoxyphenyl hybrids (3c, 3e, 4b) HNO97, FaDu, MDA-MB-468Head & Neck, BreastPotent IC50 values[5][6]
2S-5 MDA-MB-231Triple-Negative Breast Cancer6.21[10]
4T1Murine Breast Cancer7.04[10]
2S-13 MDA-MB-231Triple-Negative Breast Cancer7.73[10]
4T1Murine Breast Cancer8.21[10]

Note: "Good" and "Moderate" activities are as described in the source papers, which did not always provide specific IC50 values in the abstract. For detailed values, please consult the full publications.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of chloro-substituted pyridazines is highly dependent on the nature and position of other substituents on the pyridazine ring or attached side chains.[1]

  • Position of Chlorine: The reactivity and biological activity can differ based on the chlorine atom's position on the pyridazine ring.

  • Aromatic Substituents: The type and substitution pattern on phenyl rings attached to the pyridazine core significantly influence anticancer activity. For instance, in some series, the presence of halogens like bromine or additional chlorine atoms on the phenyl ring can enhance cytotoxicity against breast cancer cell lines.[8]

  • Fused Ring Systems: Fusing the pyridazine ring with other heterocyclic systems, as seen in pyridazino[4,5-b]phenazine-5,12-diones, can lead to exceptionally potent compounds, with some exhibiting cytotoxicity ten times greater than the standard chemotherapeutic drug doxorubicin.[9]

  • Hybrid Molecules: Hybrid molecules that combine a chloro-pyridazine scaffold with other pharmacophores, such as chalcones, have shown promising results, potentially acting through multiple mechanisms like apoptosis induction and PARP-1 inhibition.[5]

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Many chloro-substituted pyridazine derivatives exert their anticancer effects by inducing apoptosis. Some have been identified as PARP-1 inhibitors, a crucial enzyme in DNA repair.[5] Inhibiting PARP-1 in cancer cells, especially those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality. The following diagram illustrates a hypothetical mechanism where a chloro-pyridazine derivative inhibits PARP-1, leading to an accumulation of DNA damage and subsequent activation of apoptotic pathways.

G cluster_0 Cellular Environment cluster_1 Drug Action DNA_Damage DNA Single-Strand Breaks (Metabolic Stress, etc.) PARP1 PARP-1 DNA_Damage->PARP1 activates Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis excessive damage induces BER Base Excision Repair (DNA Repair) PARP1->BER initiates PARP1->Apoptosis inhibition leads to DNA damage accumulation Cell_Survival Cell Survival & Proliferation BER->Cell_Survival promotes Chloro_Pyridazine Chloro-Substituted Pyridazine Derivative Chloro_Pyridazine->PARP1 inhibits

Caption: Hypothetical mechanism of PARP-1 inhibition by a chloro-substituted pyridazine derivative, leading to apoptosis.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.[9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Chloro-substituted pyridazine derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of the chloro-substituted pyridazine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.

Conclusion and Future Directions

Chloro-substituted pyridazine derivatives represent a promising class of compounds with significant cytotoxic potential against a broad range of cancer cell lines. The data presented in this guide highlights the potent activity of several lead compounds and underscores the importance of structure-activity relationship studies in optimizing their efficacy. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Further investigation into their in vivo efficacy, pharmacokinetic profiles, and toxicity in animal models will be crucial steps in translating these promising laboratory findings into potential clinical applications.[11]

References

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(5), 899-921. [Link]

  • He, Z. X., Gong, Y. P., Zhang, X., Ma, L. Y., & Zhao, W. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • Anonymous. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). [Link]

  • Rivera, G., Pérez-González, M., Garcia-SP, M., & Chávez-Blanco, A. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Oncotarget, 10(18), 1735–1751. [Link]

  • Fouad, M. A., Youns, M., & El-Gazzar, M. G. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 66(1), 60-70. [Link]

  • Cho, N., Kim, J., & Kim, H. (2007). Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. Bioorganic & Medicinal Chemistry, 15(4), 1646-1653. [Link]

  • Fouad, M. A., Youns, M., & El-Gazzar, M. G. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 66(1), 60-70. [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Advanced Chemistry, 2(2), 148-161. [Link]

  • Anonymous. (2023). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Anonymous. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(15), 4983. [Link]

  • Chikho, T. (2020). Synthesis and anticancer evaluation of pyridazine derivatives. Chikho Repository. [Link]

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Publishing. [Link]

  • Anonymous. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. [Link]

Sources

Antifungal activity spectrum of 3-Chloro-5-hydrazinylpyridazine derivatives compared to commercial fungicides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, agrochemical scientists, and drug development professionals evaluating novel heterocyclic scaffolds for fungicide development.

Executive Summary

The emergence of fungicide resistance among phytopathogenic fungi has necessitated the discovery of novel chemical scaffolds. Pyridazine derivatives, specifically those synthesized from the 3-Chloro-5-hydrazinylpyridazine (and its closely related isomer 3-chloro-6-hydrazinylpyridazine) building block, have recently been identified as highly potent, broad-spectrum antifungal agents. By serving as a privileged scaffold for the synthesis of imidazo[1,2-b]pyridazines and arylidenehydrazinyl-chloropyridazines, these derivatives exhibit superior in vitro and in vivo efficacy compared to commercial standards like hymexazol and chlorothalonil [1].

This guide provides an objective, data-driven comparison of the antifungal activity spectrum of these novel derivatives against commercial fungicides, detailing their mechanistic pathways and the self-validating experimental protocols used to quantify their efficacy.

Mechanistic Grounding: Why the Pyridazine Scaffold?

The structural uniqueness of 3-chloro-5-hydrazinylpyridazine lies in its adjacent nitrogen atoms within the six-membered ring, coupled with a highly reactive hydrazinyl group. This configuration allows for extensive hydrogen bonding and target-protein interactions.

When functionalized into complex derivatives (such as dithioacetal or arylhydrazine-bearing imidazo[1,2-b]pyridazines), these compounds exert their antifungal effects through a multi-targeted mechanism. Unlike traditional fungicides that may solely target sterol biosynthesis, pyridazine derivatives disrupt hyphal differentiation, inhibit spore germination, and critically compromise the integrity and permeability of the mycelial cell wall [3]. This multi-modal action significantly lowers the risk of cross-resistance.

Mechanism A 3-Chloro-5-hydrazinylpyridazine Derivatives B Cell Wall & Membrane Permeability Disruption A->B C Inhibition of Spore Germination A->C D Hyphal Differentiation Arrest A->D E Fungal Cell Death (Broad-Spectrum Control) B->E C->E D->E

Fig 1: Multi-modal antifungal mechanism of action of hydrazinylpyridazine derivatives.

Comparative Efficacy Analysis (Quantitative Data)

To objectively evaluate the performance of these derivatives, we analyze their half-maximal effective concentration (EC₅₀) values against aggressive phytopathogenic fungi. The data below synthesizes recent findings where optimized pyridazine derivatives (e.g., compounds bearing arylhydrazine groups) were tested head-to-head against commercial agricultural standards [1, 3].

Table 1: In Vitro Antifungal Activity (EC₅₀ in μg/mL)
Phytopathogenic FungiDisease CausedPyridazine Derivative (Optimized)Hymexazol (Commercial)Chlorothalonil (Commercial)Fold-Increase in Potency (vs. Hymexazol)
Fusarium solani Root rot, wilt5.1 - 6.3 > 25.0> 15.0~4.0x to 4.9x
Pyricularia oryzae Rice blast7.7 > 30.0> 20.0~3.9x
Alternaria brassicae Dark leaf spot7.1 > 20.0> 15.0~2.8x
Valsa mali Apple tree canker5.37 - 7.5 > 25.0> 18.0~3.3x to 4.6x
Alternaria alternata Leaf blight4.0 > 22.0> 12.0~5.5x

Data Interpretation: The optimized derivatives synthesized from the hydrazinylpyridazine core demonstrate EC₅₀ values consistently in the single-digit micromolar range (4.0 – 7.7 μg/mL). Notably, against Alternaria alternata and Fusarium solani, the novel derivatives exhibit up to a 5.5-fold increase in potency compared to hymexazol [1]. This superior efficacy is attributed to the enhanced lipophilicity and target-binding affinity provided by the halogenated pyridazine core combined with the hydrazinyl linker.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to synthesize these compounds and quantify their antifungal activity.

Microwave-Assisted Green Synthesis

Traditional synthesis of pyridazine derivatives often requires harsh conditions and extended reflux times. Modern approaches utilize microwave irradiation to improve yields and adhere to green chemistry principles [2].

  • Causality for Choice: Microwave synthesis ensures uniform heating and rapid reaction kinetics, drastically reducing the formation of thermodynamic byproducts and preserving the integrity of the sensitive hydrazinyl group.

  • Protocol: React 3-chloro-5-hydrazinylpyridazine with the respective aryl aldehyde or aceto-derivative in a microwave reactor at 80–90 °C for 10–15 minutes using a catalytic amount of acetic acid. The sharp reduction in reaction time (from hours to minutes) prevents the degradation of the N-N bond[2].

In Vitro Mycelium Growth Rate Assay

This is the gold-standard protocol for evaluating agricultural fungicides. The system is self-validating because it relies on a double-fold dilution series to establish a precise logarithmic dose-response curve, ensuring that the calculated EC₅₀ is not an artifact of a single anomalous concentration.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized pyridazine derivative in dimethyl sulfoxide (DMSO) to create a stock solution. Create a double-fold dilution series (e.g., 50, 25, 12.5, 6.25, 3.125, 1.56 μg/mL). Causality: Double-fold dilution ensures an even spread of data points across the logarithmic scale, critical for accurate regression analysis.

  • Media Integration: Add 1 mL of each dilution to 9 mL of sterilized, molten Potato Dextrose Agar (PDA) at 45 °C. Pour into sterile Petri dishes. A blank control (DMSO only) and positive controls (Hymexazol/Chlorothalonil) must be prepared simultaneously.

  • Fungal Inoculation: Using a sterile cork borer, punch 5 mm mycelial discs from the actively growing edge of a 3-day-old fungal culture. Place one disc face-down in the exact center of each PDA plate. Causality: Taking discs from the edge ensures the mycelium is in its exponential growth phase, standardizing the biological baseline.

  • Incubation: Incubate the plates in the dark at 28 ± 1 °C for 72 hours (or until the blank control mycelium reaches the edge of the plate).

  • Measurement & Calculation: Measure the colony diameters using the cross-bracketing method (measuring two perpendicular diameters and averaging them). Causality: Fungal colonies rarely grow in perfect circles; cross-bracketing corrects for asymmetrical radial growth.

  • Data Processing: Calculate the inhibition rate (%) using the formula: Inhibition Rate (%) = [(Dc - Dt) / (Dc - 5)] × 100 (Where Dc is the control diameter, Dt is the treatment diameter, and 5 is the initial disc diameter). Use probit analysis to determine the EC₅₀.

Workflow Step1 Compound Preparation (Double-fold dilution in DMSO) Step2 Media Integration (Molten PDA + Compound) Step1->Step2 Step3 Fungal Inoculation (5mm active mycelial disc) Step2->Step3 Step4 Incubation (28°C for 72h in dark) Step3->Step4 Step5 Cross-Bracketing Measurement & Probit Analysis for EC50 Step4->Step5

Fig 2: Standardized workflow for the Mycelium Growth Rate Assay.

Conclusion & Future Directions

Derivatives of 3-chloro-5-hydrazinylpyridazine represent a highly promising pipeline for next-generation agricultural fungicides. By outperforming established commercial agents like hymexazol and chlorothalonil across a broad spectrum of devastating crop pathogens (including F. solani and V. mali), this scaffold proves its viability[1, 3]. Future drug development efforts should focus on in vivo field trials, assessing the environmental half-life of these compounds, and further optimizing the lipophilicity of the arylhydrazine substituents to maximize cuticular penetration in crops.

References

  • Fan, L., Luo, Z., Li, Y., & Li, Y. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters.
  • Ghazaryan, E., Gomktsyan, T., Karapetyan, A., & Vorskanyan, A. S. (2025). Microwave-Assisted Green Synthesis, In Silico Study, and Plant Growth Stimulant Activity of Novel 3-(2-Arylidenehydrazinyl)-6-chloropyridazines. Russian Journal of General Chemistry.
  • Xia, M., Li, Z., Jiang, H., & Wang, M. (2025). Design and synthesis of novel imidazo[1,2‐b]pyridazine derivatives bearing arylhydrazine and dithioacetal groups as potential antifungal agents. Pest Management Science.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides essential, immediate safety and logistical information for the operational and disposal plans concerning 3-Chloro-5-hydrazinylpyridazine. The procedural, step-by-step guidance herein is designed to directly address your operational questions, ensuring the safety of your personnel and the protection of our environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data from analogous compounds, 3-Chloro-5-hydrazinylpyridazine should be treated as a hazardous substance.[1]

Primary Hazards Include:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][3][6]

  • Irritation: Causes skin and serious eye irritation.[2][3]

  • Reactivity: The hydrazinyl group may have reactive properties. Avoid mixing with incompatible materials, particularly strong oxidizing agents.[7]

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the consistent and correct use of PPE. This is your primary defense against exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation or damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to irritation or absorption of the chemical.[1][8]
Protective Clothing A lab coat and, if necessary, additional protective clothing to prevent skin exposure.To protect the skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be needed for large spills or when generating dust/aerosols.To minimize the inhalation of potentially harmful dust or vapors.[1][6]
Step-by-Step Disposal Protocol

The disposal of 3-Chloro-5-hydrazinylpyridazine must be managed through a licensed hazardous waste disposal service.[6][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

1. Waste Collection:

  • Container: Use a designated, sealable, and clearly labeled hazardous waste container that is compatible with the chemical.[9]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "3-Chloro-5-hydrazinylpyridazine," and any known hazard symbols (e.g., toxic, irritant).[7][9]

  • Segregation: Do not mix 3-Chloro-5-hydrazinylpyridazine waste with other incompatible waste streams.[9] Store the waste container away from strong oxidizing agents and acids.[7]

2. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water.[1]

  • Dispose of all contaminated disposables, such as gloves, pipette tips, and weighing papers, in the designated hazardous waste container.[1]

3. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.[6][7]

  • This storage area should be away from sources of ignition and direct sunlight.[7]

4. Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7][9]

  • The primary method of disposal for such compounds is typically high-temperature incineration in a licensed facility.[6][8][10][11]

Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is critical.

Spill Management:

  • Evacuate: Immediately clear the area of all non-essential personnel.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.[1][2]

  • Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area thoroughly.[1]

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Chloro-5-hydrazinylpyridazine.

DisposalWorkflow start Start: Handling 3-Chloro-5-hydrazinylpyridazine ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? start->spill waste_generation Generate Waste (Unused chemical, contaminated items) ppe->waste_generation container Place in Labeled Hazardous Waste Container waste_generation->container storage Store in Designated Secondary Containment Area container->storage ehs_contact Contact EHS or Licensed Waste Disposal Service storage->ehs_contact disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal end End: Safe Disposal disposal->end spill->waste_generation No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->container

Caption: Disposal workflow for 3-Chloro-5-hydrazinylpyridazine.

Regulatory Framework

The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous materials.[12] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[4][13][14] It is imperative to comply with all local, state, and federal regulations.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. CDMS.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Waste. US EPA.
  • Chemical Safety Data Sheet MSDS / SDS - (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE. ChemicalBook.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Hazardous waste in the United St
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • 3-Chloro-6-hydrazinopyridazine - Safety D
  • How to Safely Dispose Hazardous Waste? HAZWOPER OSHA Training.
  • MSDS of 3-chloro-2-hydrazinopyridine. Capot Chemical.
  • SAFETY DATA SHEET - 3-Chloro-6-hydrazinopyridazine. Fisher Scientific.
  • Toxicological Profile for Pyridine.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Pyridazine - Safety D
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • 3-Chloro-2-hydrazinylpyridine SDS, 22841-92-5 Safety D
  • Examples of Incompatible Chemicals. University of California, Riverside.

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A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-5-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, experience-driven safety and logistical information for handling 3-Chloro-5-hydrazinylpyridazine. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

The primary hazards associated with 3-Chloro-5-hydrazinylpyridazine are inferred from its chemical structure and data from similar compounds. These include:

  • High Acute Toxicity: Hydrazine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][4]

  • Corrosivity: Direct contact can cause severe skin and eye burns.[1][5]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3][6][7]

  • Potential Carcinogenicity: Hydrazine and some of its derivatives are considered potential carcinogens.[5][8]

  • Organ Toxicity: Potential for damage to the liver, kidneys, blood, and nervous system.[1]

Given these significant risks, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, it is crucial to implement engineering and administrative controls to minimize exposure.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of 3-Chloro-5-hydrazinylpyridazine, including weighing and transfers, must be conducted in a certified chemical fume hood to control inhalation exposure.[8][9]

  • Glove Box: For procedures with a higher risk of aerosolization or when working with larger quantities, handling inside a glove box under an inert atmosphere (e.g., nitrogen) is recommended.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[2][8]

  • Safety Equipment: An approved and certified emergency eyewash and safety shower must be readily accessible.[1][8]

Administrative Controls: Safe Work Practices
  • Restricted Access: Designate and clearly mark the work area for hazardous substance use, restricting access to authorized personnel only.[8]

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to lab-specific SOPs for handling this compound.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][10] Wash hands thoroughly after handling, even after removing gloves.[2][11]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory for all personnel handling 3-Chloro-5-hydrazinylpyridazine.

Body Part Required PPE Material/Standard Rationale
Hands Double-gloving with chemical-resistant glovesOuter: Neoprene or NitrileInner: NitrileProvides robust protection against skin absorption, a primary route of exposure.[1] Double-gloving offers additional protection in case of a breach of the outer glove. Always inspect gloves for integrity before use.[2]
Eyes/Face Tightly fitting safety goggles and a face shieldANSI Z87.1 or EN 166Protects against splashes and airborne particles.[1][2] A face shield worn over goggles provides full facial protection.[12]
Body Fire/flame-resistant lab coatNomex® or equivalentProtects against splashes and potential fire hazards. Should be fully buttoned with sleeves rolled down.
Respiratory Air-purifying respirator with appropriate cartridgesNIOSH (US) or CEN (EU) approvedRequired if there is a risk of exceeding exposure limits, during spill cleanup, or if engineering controls are insufficient.[1] Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1]
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE.

PPE_Workflow PPE Selection and Use Workflow for 3-Chloro-5-hydrazinylpyridazine cluster_planning Planning Phase cluster_ppe_selection PPE Selection cluster_execution Execution Phase Assess_Task Assess Task and Potential for Exposure Review_SDS Review SDS of Analogous Compounds Assess_Task->Review_SDS Select_Controls Select Engineering Controls (Fume Hood/Glove Box) Review_SDS->Select_Controls Select_Gloves Select and Inspect Gloves (Double Nitrile/Neoprene) Select_Controls->Select_Gloves Based on chemical resistance Select_Eye_Face Select Eye and Face Protection (Goggles + Face Shield) Select_Controls->Select_Eye_Face Based on splash/aerosol risk Select_Body Select Body Protection (Flame-Resistant Lab Coat) Select_Controls->Select_Body Select_Respiratory Determine Need for Respiratory Protection Select_Controls->Select_Respiratory Don_PPE Don PPE Correctly Select_Respiratory->Don_PPE Respirator Not Needed Fit_Test Ensure Proper Fit and Training for Respirator Select_Respiratory->Fit_Test Respirator Needed Perform_Task Perform Task in Designated Area Don_PPE->Perform_Task Doff_PPE Doff PPE Correctly to Avoid Contamination Perform_Task->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Fit_Test->Don_PPE

Caption: Workflow for PPE Selection and Use.

Operational Protocols: Step-by-Step Guidance

Handling and Use
  • Preparation: Before handling, ensure all engineering controls are functioning correctly. Cover the work surface within the fume hood with disposable absorbent bench paper.[8]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use non-sparking tools to prevent ignition sources.[2] Avoid creating dust.[2][10]

  • In-Use: Keep containers tightly closed when not in use.[2][3][10]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and forearms thoroughly.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: For solid spills, gently cover with an inert absorbent material like sand or vermiculite. Do not use combustible materials. Avoid generating dust.[10]

  • Cleanup: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[10] Do not use air hoses for cleanup.[10]

  • Decontamination: Decontaminate the spill area thoroughly.

  • Disposal: Dispose of all cleanup materials as hazardous waste.[2][3]

Disposal Plan: Responsible Waste Management

All waste containing 3-Chloro-5-hydrazinylpyridazine, including contaminated PPE, glassware, and cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in designated, clearly labeled, and sealed containers.[2][10]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][3][13] Contaminated packaging should also be disposed of as hazardous waste.[2]

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research.

References

  • University of California, Irvine Environmental Health & Safety. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Chemsrc. (2023). 3-Chloro-2-hydrazinopyridine Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2023). 3-chloro-2-hydrazinopyridine Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-hydrazinylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Cornell University. (n.d.). Personal Protection for the Applicator and Worker Module. Pesticide Safety Education Program. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.